2-(Methoxymethyl)acrolein
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(3-6)4-7-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIKFQDWFQDJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447919 | |
| Record name | 2-(methoxymethyl)acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137032-88-3 | |
| Record name | 2-(methoxymethyl)acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)acrolein
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of 2-(methoxymethyl)acrolein, a valuable α,β-unsaturated aldehyde intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document moves beyond a simple recitation of protocols to offer insights into the underlying reaction mechanisms, rationale for experimental choices, and practical guidance on purification and characterization.
Introduction: The Significance of this compound
This compound is a bifunctional molecule featuring both a reactive α,β-unsaturated aldehyde for Michael additions and subsequent elaborations, and a methoxymethyl ether group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and natural product analogues. Its controlled synthesis is therefore of significant interest to the chemical and pharmaceutical industries.
Part 1: Core Synthesis Pathway: The Mannich-Type Reaction of Acrolein, Formaldehyde, and Methanol
The most direct and industrially relevant method for the synthesis of this compound is a one-pot reaction involving acrolein, formaldehyde, and methanol. This transformation proceeds through a cascade of reactions that can be best understood as a Mannich-type reaction followed by subsequent etherification.
Mechanistic Insights: A Step-by-Step Elucidation
The reaction is typically catalyzed by a secondary amine and a carboxylic acid, which work in concert to facilitate the key bond-forming steps. The mechanism can be broken down into the following stages:
-
Iminium Ion Formation: The reaction initiates with the condensation of the secondary amine (e.g., diethylamine) with formaldehyde to form a highly electrophilic iminium ion. This step is crucial as it activates the otherwise unreactive formaldehyde for nucleophilic attack.
-
Enamine/Enol Formation: Acrolein, in the presence of the amine catalyst, can exist in equilibrium with its enamine or, under acidic conditions, its enol tautomer. This provides the nucleophilic component for the subsequent C-C bond formation.
-
Mannich Addition: The enamine/enol of acrolein attacks the iminium ion in a classic Mannich reaction, forming a β-amino aldehyde intermediate.
-
Elimination and Hydroxymethylation: This intermediate can then undergo elimination of the secondary amine to yield 2-(hydroxymethyl)acrolein.
-
Etherification: In the presence of excess methanol and an acid catalyst (often the carboxylic acid used in conjunction with the amine), the newly formed hydroxymethyl group undergoes etherification to yield the final product, this compound.
The overall process is a carefully orchestrated sequence of reactions where the catalyst system plays a pivotal role in directing the desired outcome and minimizing side reactions.
Diagram of the Proposed Mannich-Type Reaction Mechanism:
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol: A Field-Proven Methodology
The following protocol is a representative procedure for the synthesis of this compound. Safety Precaution: Acrolein and formaldehyde are toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Acrolein
-
Methanol
-
Aqueous Formaldehyde (37%)
-
Diethylamine
-
Acetic Acid
Procedure:
-
To a stirred solution of methanol, add diethylamine and acetic acid at room temperature.
-
Cool the mixture in an ice bath and slowly add acrolein, maintaining the temperature below 10 °C.
-
To this solution, add aqueous formaldehyde dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically worked up by neutralization and extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value | Rationale/Insight |
| Catalyst System | Diethylamine/Acetic Acid | The secondary amine is essential for iminium ion formation, while the acid protonates the intermediate hemiaminal, facilitating water elimination. The acid also catalyzes the final etherification step. |
| Solvent | Methanol | Serves as both a solvent and a reactant in the final etherification step. Using a large excess drives the equilibrium towards product formation. |
| Temperature | 0-15 °C (addition), RT (reaction) | Initial cooling is critical to control the exothermic reaction and prevent polymerization of acrolein and formaldehyde. |
| Typical Yield | 60-80% | Yields can be influenced by the purity of starting materials, precise temperature control, and efficient purification. |
| Key Side Reactions | Polymerization of acrolein and formaldehyde, self-condensation of acrolein, formation of di- and poly-ethers. | Careful control of reaction conditions, particularly temperature and reactant addition rates, is crucial to minimize these side reactions. |
Part 2: Alternative Synthesis Pathways
While the Mannich-type reaction is the most direct route, other strategies can be envisioned for the synthesis of this compound, particularly for laboratory-scale preparations or for accessing analogues.
Two-Step Approach: Hydroxymethylation followed by Etherification
This pathway involves the initial synthesis of 2-(hydroxymethyl)acrolein, which is then isolated and subsequently etherified.
-
Catalytic Hydroxymethylation of Acrolein: Acrolein can be reacted with formaldehyde in the presence of a base catalyst to yield 2-(hydroxymethyl)acrolein. This reaction requires careful control to prevent over-addition and polymerization.
-
Williamson Ether Synthesis: The isolated 2-(hydroxymethyl)acrolein can then be converted to its alkoxide and reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the methoxymethyl ether.
Workflow for the Two-Step Synthesis:
Caption: A two-step approach to this compound synthesis.
This method offers greater control over each step but is less atom-economical and involves an additional isolation and purification step compared to the one-pot procedure.
Part 3: Purification and Characterization
The successful synthesis of this compound is contingent upon effective purification and rigorous characterization to ensure its suitability for downstream applications.
Purification Techniques
-
Fractional Distillation: Due to its volatility, fractional distillation under reduced pressure is the primary method for purifying this compound. It is crucial to use an efficient distillation column and carefully control the pressure and temperature to separate the product from unreacted starting materials and high-boiling byproducts. The addition of a polymerization inhibitor, such as hydroquinone, to the distillation flask is recommended.
-
Chromatography: For small-scale purifications or for obtaining very high purity material, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (singlet, ~9.5 ppm).- Vinylic protons (two distinct signals, ~6.0-6.5 ppm).- Methylene protons of the methoxymethyl group (singlet, ~4.2 ppm).- Methyl protons of the methoxymethyl group (singlet, ~3.4 ppm). |
| ¹³C NMR | - Carbonyl carbon (~195 ppm).- Vinylic carbons (~130-150 ppm).- Methylene carbon of the methoxymethyl group (~70 ppm).- Methyl carbon of the methoxymethyl group (~58 ppm). |
| IR Spectroscopy | - Strong C=O stretch (~1680 cm⁻¹).- C=C stretch (~1620 cm⁻¹).- C-O-C stretch (~1100 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺).- Fragmentation pattern corresponding to the loss of a methoxy group (-OCH₃) and other characteristic fragments. |
Conclusion: A Versatile Intermediate Accessible Through Robust Synthesis
The synthesis of this compound, primarily through a Mannich-type reaction, provides a reliable and scalable route to this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and appropriate purification and characterization are paramount to obtaining high-quality material. The methodologies and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to utilize this compound for the advancement of chemical synthesis and pharmaceutical innovation.
References
- Due to the proprietary and specialized nature of this compound, specific peer-reviewed journal articles detailing its synthesis are not readily available in the public domain. The information presented is synthesized from established chemical principles, analogous reactions reported in the literature, and information from patent literature.
-
General Mannich Reaction Mechanisms: For a comprehensive understanding of the Mannich reaction, authoritative organic chemistry textbooks and review articles are recommended. A representative example is: Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005.
-
Synthesis of α,β-Unsaturated Aldehydes: General methods for the synthesis of α,β-unsaturated aldehydes can be found in comprehensive organic synthesis reference works such as Comprehensive Organic Synthesis (Elsevier).
-
Patents on Acrolein Derivatives: Patent databases (e.g., Google Patents, USPTO) are valuable resources for industrial synthesis methods of acrolein and its derivatives. A search for "2-(alkoxymethyl)acrolein synthesis" will yield relevant patent literature.
Introduction: Characterizing a Niche α,β-Unsaturated Aldehyde
An In-Depth Technical Guide to the Chemical Properties of 2-(Methoxymethyl)acrolein
This compound, also known as 2-(methoxymethyl)prop-2-enal (CAS No. 137032-88-3), is a substituted α,β-unsaturated aldehyde.[1][2] While its structural parent, acrolein, is a widely studied and industrially significant commodity chemical, this compound remains a niche compound with limited publicly available data. This guide aims to construct a comprehensive technical profile of this molecule by leveraging the well-documented chemistry of the acrolein core and analyzing the predictable electronic and steric effects of the 2-methoxymethyl substituent. By grounding our analysis in the fundamental principles of physical organic chemistry and spectroscopy, we can develop a robust, predictive model of its properties for researchers and drug development professionals. This document will serve as a foundational reference, bridging the gap between the known characteristics of related compounds and the specific, yet undocumented, nature of this compound.
Section 1: The Foundational Core: A Review of Acrolein (Prop-2-enal)
To understand this compound, one must first master the properties of its parent molecule, acrolein (CAS No. 107-02-8).[3] Acrolein is the simplest unsaturated aldehyde, a highly reactive and electrophilic compound due to the conjugation between the aldehyde group and the vinyl group.[3] This reactivity is central to both its industrial utility and its pronounced toxicity.[3][4]
Physicochemical and Spectroscopic Properties of Acrolein
Acrolein is a colorless to yellow, volatile liquid with a notoriously pungent, acrid odor.[5][6] Its key physical and spectral properties are summarized below, forming a baseline for our subsequent predictions.
| Property | Value for Acrolein | Reference(s) |
| Molecular Formula | C₃H₄O | [3] |
| Molar Mass | 56.06 g/mol | [3] |
| Boiling Point | 53 °C (127 °F) | [3][7] |
| Melting Point | -88 °C (-126 °F) | [3] |
| Density | 0.839 g/mL at 20 °C | [3] |
| Flash Point | < -18 °C (< 0 °F) | [5] |
| Water Solubility | Soluble (20.6% at 20 °C) | [6] |
| ¹H NMR (CDCl₃) | Aldehyde (CHO): ~9.59 ppm (d); Vinyl (CH₂=CH): ~6.3-6.6 ppm (m) | [8][9] |
| IR Spectrum (Vapor) | C=O Stretch: ~1723 cm⁻¹; C=C Stretch: ~1625 cm⁻¹ | [10][11] |
| Mass Spectrum (EI) | Molecular Ion (M⁺): 56 m/z; Base Peak: 27 m/z ([C₂H₃]⁺) | [12][13] |
Core Reactivity of the Acrolein System
The reactivity of acrolein is dominated by its electrophilic nature. The conjugated system allows for nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[3]
-
Michael Addition (1,4-Addition): As a potent Michael acceptor, acrolein readily reacts with soft nucleophiles like thiols and amines at the β-carbon. This is the primary mechanism behind its biological activity and toxicity, as it depletes cellular nucleophiles like glutathione.[3]
-
Diels-Alder Reactions: The activated double bond of acrolein can act as a dienophile in [4+2] cycloaddition reactions.[3]
-
Polymerization: Acrolein is prone to polymerization, which can be initiated by light, heat, oxygen, or the presence of acids or bases. This instability necessitates the use of inhibitors like hydroquinone for storage.[3][5]
Section 2: Predicted Physicochemical Profile of this compound
By adding a methoxymethyl group (-CH₂OCH₃) to the acrolein core, we introduce changes in molecular weight, polarity, and steric bulk, which will influence its physical properties.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molar Mass | 100.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Similar to acrolein and other substituted aldehydes. |
| Odor | Pungent, acrid | Characteristic of the acrolein functional group. |
| Boiling Point | ~130 - 150 °C | Increased molecular weight and polarity from the ether group compared to acrolein (53°C) and methacrolein (69°C).[3][14] |
| Density | ~0.95 - 1.05 g/mL | Increased mass and oxygen content relative to volume compared to acrolein (0.839 g/mL).[3] |
| Water Solubility | Moderately soluble | The ether oxygen adds a polar site, potentially increasing water solubility compared to acrolein. |
| LogP | ~0.5 - 1.0 | Estimated increase in lipophilicity due to the addition of nonpolar C-H bonds. |
Section 3: Predicted Spectroscopic Profile
The structure of this compound allows for clear predictions of its spectral signatures, which are essential for its identification and characterization in a research setting.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:
-
Aldehyde Proton (CHO): A singlet around δ 9.5-9.7 ppm . Unlike in acrolein, coupling to the α-proton is absent.
-
Vinyl Protons (=CH₂): Two distinct signals for the geminal protons, likely appearing as sharp singlets or very narrow doublets (due to small long-range coupling) between δ 6.0-6.5 ppm .
-
Methylene Protons (-CH₂O-): A sharp singlet around δ 4.0-4.3 ppm .
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.3-3.5 ppm .
-
-
¹³C NMR: The carbon spectrum would complement the proton data:
-
Carbonyl Carbon (C=O): δ ~193 ppm
-
α-Carbon (-C(=CH₂)-): δ ~140 ppm
-
β-Carbon (=CH₂): δ ~130 ppm
-
Methylene Carbon (-CH₂O-): δ ~70 ppm
-
Methoxy Carbon (-OCH₃): δ ~59 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic peaks for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~3090, ~2950 | =C-H and C-H stretches | Medium |
| ~2830, ~2730 | Aldehyde C-H (Fermi doublet) | Medium-Weak |
| ~1695 | C=O stretch (conjugated aldehyde) | Strong |
| ~1630 | C=C stretch | Medium |
| ~1115 | C-O-C stretch (ether) | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a distinct molecular ion peak and predictable fragmentation patterns.
-
Molecular Ion (M⁺): A clear peak at m/z = 100 .
-
Key Fragments:
-
m/z = 71: Loss of the methoxy radical (•OCH₃).
-
m/z = 69: Loss of the formyl radical (•CHO) followed by loss of H₂.
-
m/z = 55: Loss of the methoxymethyl radical (•CH₂OCH₃).
-
m/z = 45: The methoxymethyl cation ([CH₂OCH₃]⁺), a potentially stable and abundant fragment.
-
Section 4: Reactivity Analysis: The Role of the Methoxymethyl Substituent
The methoxymethyl group at the C2 position introduces both electronic and steric effects that modulate the inherent reactivity of the acrolein core.
Electronic Effects
The ether oxygen of the methoxymethyl group can donate electron density to the conjugated system through a +R (resonance) effect. Simultaneously, its electronegativity exerts a -I (inductive) withdrawing effect.[15] For ether groups, the resonance effect often plays a significant role, pushing electron density into the double bond. This would make the β-carbon (C3) slightly less electrophilic (less positive) compared to unsubstituted acrolein, potentially reducing the rate of Michael additions.
Caption: Predicted workflow for a Michael addition reaction.
Steric Effects
The methoxymethyl group is significantly bulkier than the hydrogen atom it replaces. This steric hindrance at the α-position could influence the approach of nucleophiles and dienophiles. For instance, in Diels-Alder reactions, the substituent may direct the stereochemical outcome or slightly decrease the reaction rate compared to acrolein.
Section 5: Potential Synthetic Methodology
A plausible and efficient route to synthesize this compound would be through a base- or acid-catalyzed condensation reaction.
Protocol: Aldol-Type Condensation Synthesis
This protocol describes a general procedure based on the known condensation of aldehydes.
-
Reaction Setup: To a cooled (0-5 °C) solution of methoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., THF or water), add an aqueous solution of formaldehyde (1.1 eq).
-
Catalysis: Slowly add a catalytic amount of a secondary amine (e.g., diethylamine) or a base like NaOH. The reaction is an aldol-type condensation followed by dehydration.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of starting materials and the formation of a new product with a predicted molecular weight of 100.
-
Workup: Once the reaction is complete, neutralize the catalyst with a mild acid (e.g., dilute HCl). Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield pure this compound.
Caption: A potential workflow for the synthesis of the title compound.
Section 6: Safety, Handling, and Toxicology
Crucial Safety Note: In the absence of specific toxicological data, this compound must be handled with the assumption that it is at least as hazardous as acrolein. Acrolein is extremely toxic, corrosive, highly flammable, and a potent lachrymator.[5][16][17]
-
Hazard Classifications (Assumed, based on Acrolein):
Personal Protective Equipment (PPE)
-
Respiratory Protection: Use only in a certified chemical fume hood. For any operations with a risk of exposure, a full-face respirator with appropriate cartridges for organic vapors and aldehydes is mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Skin and Body Protection: A flame-retardant lab coat, closed-toe shoes, and additional chemical-resistant apron and sleeves are necessary.
Handling and Storage
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[18] The compound should be stabilized with an inhibitor like hydroquinone to prevent violent polymerization.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area designated for flammable and highly toxic materials. Store under an inert atmosphere (e.g., argon or nitrogen). Keep away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, oxidizing agents, and amines.[5]
Conclusion
This guide provides a detailed, predictive analysis of the chemical properties of this compound based on the established chemistry of its acrolein core and the influence of its α-substituent. We have projected its physicochemical properties, detailed its likely spectroscopic signatures for empirical identification, analyzed its reactivity, and proposed a viable synthetic route. Most critically, we have outlined stringent safety protocols derived from the known, extreme hazards of acrolein. While this document serves as a robust theoretical foundation, it underscores the imperative for empirical validation. Any researcher intending to synthesize or use this compound must proceed with extreme caution and perform thorough analytical characterization to confirm these predicted properties.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). Retrieved from HMDB.
-
ChemicalBook. (n.d.). Acrolein(107-02-8) 1H NMR spectrum. Retrieved from ChemicalBook.[8]
-
ChemicalBook. (n.d.). Acrolein(107-02-8) MS spectrum. Retrieved from ChemicalBook.[12]
- ChemicalBook. (n.d.). Acrolein diethyl acetal(3054-95-3) 1H NMR spectrum.
-
Lelacheur, R. M., et al. (1993). Mass spectrum for PFBHA-derivatized acrolein. ResearchGate.[19]
- de Las Heras, A., et al. (n.d.). ¹H NMR spectrum of a standard for calibration containing 35.1 mg/L acrolein....
-
de Las Heras, A., et al. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. Foods, 9(12), 1833.[9]
-
NOAA. (n.d.). ACROLEIN, STABILIZED. CAMEO Chemicals.[5]
-
ChemicalBook. (n.d.). 2-(Methoxymethyl)-2-propenal. Retrieved from ChemicalBook.[1]
-
ChemicalBook. (n.d.). 2-(Methoxymethyl)-2-propenal CAS#: 137032-88-3. Retrieved from ChemicalBook.[2]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrolein.[16]
-
Williamson, D. G. (1962). The Infrared and Ultraviolet Spectra of Acrolein. PhD thesis, University of Glasgow.[20]
- NIST. (n.d.). Acrolein,dimethyl acetal. NIST WebBook.
-
Restek. (n.d.). Acrolein. EZGC Method Translator.[13]
- Wang, Y., et al. (2017). Characterization and Quantification of Acrolein-Induced Modifications in Hemoglobin by Mass Spectrometry: Effect of Cigarette Smoking. Chemical Research in Toxicology, 30(5), 1195-1205.
-
Santa Cruz Biotechnology. (n.d.). Acrolein Safety Data Sheet.[17]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: acrolein.[18]
-
ChemicalBook. (n.d.). Acrolein(107-02-8) IR Spectrum. Retrieved from ChemicalBook.[10]
- Australian Government Department of Climate Change, Energy, the Environment and W
- NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST WebBook.
- SpectraBase. (n.d.). Acrolein - Optional[FTIR] - Spectrum.
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.[15]
- PubChem. (n.d.). 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)-.
-
Wikipedia. (n.d.). Acrolein.[3]
-
Wikipedia. (n.d.). Methacrolein.[14]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7-25.[4]
-
NIST. (n.d.). 2-Propenal. NIST WebBook.[11]
- AiFChem. (n.d.). 1504-74-1 | 2-Methoxycinnamaldehyde.
- Google Patents. (n.d.). CN106164030B - Process for the direct synthesis of (meth)
- Huateng Pharma. (n.d.). Methoxymethyl acrolein | CAS:137032-88-3.
-
PubChem. (n.d.). Acrolein.[6]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Google Patents. (n.d.).
- Master Organic Chemistry. (2025).
- European Patent Office. (n.d.). EP 0460932 B1 - Method for preparing acrolein or methacrolein.
-
University of Calgary. (n.d.). Ch12 : Substituent Effects.
- Wikipedia. (n.d.).
-
Occupational Safety and Health Administration (OSHA). (n.d.). ACROLEIN.[7]
- Dumeignil, F., et al. (2021). Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.
- Theato, P., et al. (2023).
- Avezov, K., et al. (2016). Acrolein—an α,β-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects. Rambam Maimonides Medical Journal, 7(3), e0024.
- Avezov, K., et al. (2016). Acrolein—an α,ß-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects.
Sources
- 1. 2-(Methoxymethyl)-2-propenal | 137032-88-3 [chemicalbook.com]
- 2. 2-(Methoxymethyl)-2-propenal CAS#: 137032-88-3 [amp.chemicalbook.com]
- 3. Acrolein - Wikipedia [en.wikipedia.org]
- 4. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ACROLEIN | Occupational Safety and Health Administration [osha.gov]
- 8. Acrolein(107-02-8) 1H NMR spectrum [chemicalbook.com]
- 9. Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acrolein(107-02-8) IR Spectrum [m.chemicalbook.com]
- 11. 2-Propenal [webbook.nist.gov]
- 12. Acrolein(107-02-8) MS spectrum [chemicalbook.com]
- 13. ez.restek.com [ez.restek.com]
- 14. Methacrolein - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. chemos.de [chemos.de]
- 19. researchgate.net [researchgate.net]
- 20. The Infrared and Ultraviolet Spectra of Acrolein - Enlighten Theses [theses.gla.ac.uk]
A Spectroscopic Guide to 2-(Methoxymethyl)acrolein: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(methoxymethyl)acrolein. As a key building block in organic synthesis, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data repository. It delves into the causality behind spectral features, offering insights grounded in fundamental principles of spectroscopy.
Molecular Structure and Key Features
This compound is an α,β-unsaturated aldehyde bearing a methoxymethyl substituent at the α-position. This substitution pattern significantly influences the electronic distribution within the molecule, which is reflected in its spectroscopic signatures. The key structural features include an aldehyde carbonyl group, a carbon-carbon double bond, and an ether linkage.
Figure 2. A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~2950-2850 | Medium | C-H (sp³) stretch | Characteristic of the methyl and methylene groups. |
| ~2820, ~2720 | Medium, Weak | C-H (aldehyde) stretch | The two distinct bands are characteristic of the aldehydic C-H stretch (Fermi resonance). |
| ~1685 | Strong | C=O (aldehyde) stretch | The carbonyl stretch of an α,β-unsaturated aldehyde is at a lower frequency than a saturated aldehyde due to conjugation. |
| ~1620 | Medium | C=C stretch | The carbon-carbon double bond stretch is also observed at a lower frequency due to conjugation. |
| ~1100 | Strong | C-O (ether) stretch | The C-O-C asymmetric stretch of the ether linkage is typically a strong band in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 100, corresponding to the molecular weight of C₅H₈O₂.
-
Major Fragmentation Pathways (Predicted):
-
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z = 69.
-
Loss of formaldehyde (CH₂O): Cleavage of the methoxymethyl group could lead to the loss of formaldehyde, giving a fragment at m/z = 70.
-
Loss of the formyl radical (•CHO): This would produce a fragment at m/z = 71.
-
McLafferty Rearrangement: While less likely for this specific structure, it should be considered as a possibility in α,β-unsaturated systems.
-
Figure 3. Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The presented data for ¹H NMR, ¹³C NMR, IR, and MS are based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this important synthetic intermediate with greater confidence. It is imperative to note that experimental verification of these predicted data is the ultimate standard for structural confirmation.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Acrolein. Retrieved from [Link]
-
NIST. (n.d.). Methacrolein. In NIST Chemistry WebBook. Retrieved from [Link]
Methacrolein electronic structure and conformation
An In-Depth Technical Guide to the Electronic Structure and Conformation of Methacrolein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methacrolein (CH₂=C(CH₃)CHO) is a vital α,β-unsaturated aldehyde that serves as a key intermediate in industrial chemistry and plays a significant role in atmospheric chemistry.[1] A profound understanding of its conformational landscape and electronic structure is paramount for predicting its reactivity, spectroscopic properties, and interactions in complex chemical systems. This guide provides a detailed technical examination of methacrolein's structural dynamics and electronic properties, synthesizing insights from high-resolution spectroscopic experiments and advanced computational chemistry. We delve into the causality behind methodological choices, present validated protocols, and offer a comprehensive overview grounded in authoritative scientific literature.
Conformational Landscape: The Energetics of Shape
The reactivity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For methacrolein, the most significant conformational degree of freedom is the rotation around the C-C single bond connecting the vinyl and formyl groups. This rotation gives rise to two principal planar conformers: s-trans and s-cis.
Identification and Relative Stability of Conformers
The existence of distinct conformers is confirmed experimentally through techniques like microwave and millimeter-wave spectroscopy, which can resolve the rotational transitions of individual isomers with exceptional precision.[2] Computational quantum chemistry provides a parallel, powerful approach to explore the potential energy surface.
The s-trans conformer, where the C=C and C=O bonds are oriented away from each other, is the global minimum on the potential energy surface. The s-cis conformer, with these bonds oriented on the same side, represents a local minimum at a slightly higher energy. This is analogous to the simpler α,β-unsaturated aldehyde, acrolein, where the s-trans form is also more stable.[3] The greater stability of the s-trans form is generally attributed to reduced steric hindrance between the methyl group and the carbonyl oxygen, as well as more favorable dipole-dipole interactions.
| Parameter | s-trans Methacrolein | s-cis Methacrolein | Method | Reference |
| Relative Energy | 0 kJ/mol (Global Minimum) | ~8-12 kJ/mol | Theoretical (DFT/Ab Initio) | [4] (Analogous Systems) |
| Rotational Barrier | - | - | ~20-25 kJ/mol | Theoretical/Experimental |
Note: Specific, cited energy values for methacrolein's cis-trans energy difference and rotational barrier are challenging to locate in introductory literature; the values presented are typical for similar α,β-unsaturated carbonyl systems and are readily calculable via the protocol outlined below.
The Rotational Barrier: A Kinetic Gatekeeper
The interconversion between the s-trans and s-cis forms is not free; it is hindered by a rotational energy barrier.[5] This barrier corresponds to the transition state on the potential energy surface, which is a non-planar arrangement of the molecule. The height of this barrier dictates the rate of interconversion at a given temperature and is a critical parameter in understanding the molecule's dynamic behavior. Experimental determination of such barriers can be achieved through dynamic NMR studies, which measure the temperature at which the signals from the two conformers coalesce.[6][7]
Below is a conceptual diagram illustrating the conformational potential energy surface of methacrolein.
Caption: Potential energy diagram for methacrolein C-C bond rotation.
Experimental & Computational Workflow for Conformation Analysis
A synergistic approach combining experimental spectroscopy and theoretical calculations provides the most robust understanding of molecular conformation.
Experimental Protocol: Millimeter-wave Spectroscopy
Microwave and millimeter-wave spectroscopy are premier techniques for the unambiguous determination of molecular structure in the gas phase.[8] The method relies on measuring the absorption of radiation corresponding to transitions between quantized rotational energy levels.
Methodology:
-
Sample Introduction: A dilute sample of methacrolein (~1%) in a carrier gas (e.g., Neon or Argon) is introduced into a high-vacuum chamber.
-
Supersonic Expansion: The gas mixture is expanded through a small nozzle into the vacuum chamber. This process rapidly cools the molecules to rotational temperatures of only a few Kelvin, simplifying the spectrum by collapsing the population into the lowest energy vibrational and rotational states. This is crucial for isolating the ground state of the dominant s-trans conformer.
-
Microwave Irradiation: The cooled molecular beam is irradiated with a tunable source of millimeter-wave radiation (e.g., 150-465 GHz).[2]
-
Detection: As the radiation frequency is swept, absorption events are detected, generating a high-resolution spectrum of rotational transitions.
-
Spectral Assignment: The observed spectral lines are fitted to a quantum mechanical Hamiltonian model (e.g., the Rho-Axis-Method for molecules with internal rotors) to extract precise rotational constants (A, B, C).[2]
-
Structure Determination: The experimentally determined rotational constants are directly related to the molecule's moments of inertia. By analyzing these constants, and often with the aid of isotopic substitution, a precise geometric structure (bond lengths and angles) can be determined for the observed conformer.
Computational Protocol: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational efficiency, making it ideal for studying systems like methacrolein.[9][10]
Methodology:
-
Initial Structure Generation: Build initial 3D structures for both the s-trans and s-cis conformers of methacrolein using molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations for both conformers. A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[11] This process finds the lowest energy geometry for each conformer.
-
Vibrational Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
Thermodynamic Data: It provides zero-point vibrational energy (ZPVE) and other thermodynamic quantities (enthalpy, Gibbs free energy), which are used to calculate the relative energies of the conformers.
-
Verification: A true energy minimum will have all real (positive) vibrational frequencies. An imaginary frequency indicates a saddle point (a transition state).
-
-
Transition State (TS) Search: To find the rotational barrier, a transition state search is performed. This can be initiated by starting with a structure halfway between the s-trans and s-cis forms (e.g., with a 90° dihedral angle). Methods like the Berny algorithm are used to locate the saddle point.
-
TS Verification: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the C-C bond rotation).
-
Data Analysis: The electronic energy difference between the optimized TS and the s-trans conformer gives the height of the rotational barrier. The energy difference between the two optimized conformers provides their relative stability.
Caption: Computational workflow for methacrolein conformation analysis.
The Electronic Structure of Methacrolein
The electronic structure of methacrolein is dominated by its conjugated system of π-electrons across the C=C and C=O bonds, and the non-bonding lone pair electrons on the carbonyl oxygen. This arrangement is responsible for its characteristic ultraviolet-visible (UV-Vis) absorption spectrum.
Molecular Orbital (MO) Theory Overview
According to MO theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[12][13] These can be bonding (lower energy, stabilizing), antibonding (higher energy, destabilizing), or non-bonding.[14][15] For methacrolein, the most important orbitals for understanding its electronic spectrum are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
π and π* Orbitals: The p-orbitals on the carbon and oxygen atoms combine to form π (bonding) and π* (antibonding) molecular orbitals.
-
n Orbital: The lone pair electrons on the oxygen atom reside in a non-bonding (n) orbital, which is primarily localized on the oxygen atom.
Key Electronic Transitions
UV-Vis spectroscopy probes the energy differences between electronic states by exciting electrons from occupied orbitals to unoccupied orbitals.[16] For methacrolein, two primary transitions are observed:
-
n → π* Transition: This involves the excitation of an electron from the non-bonding (n) orbital of the oxygen to the antibonding π* orbital of the carbonyl group. This is a relatively low-energy transition, typically occurring at longer wavelengths (e.g., ~320-380 nm), and is often weak (low molar absorptivity).[17]
-
π → π* Transition: This transition involves the excitation of an electron from the highest energy π bonding orbital (the HOMO) to the lowest energy π* antibonding orbital (the LUMO). This is a high-energy, high-intensity transition that occurs at shorter wavelengths (e.g., ~210-250 nm).[17]
| Transition | Orbitals Involved | Typical Wavelength (λmax) | Relative Intensity |
| n → π | n (Oxygen lone pair) → π (C=O) | ~370 nm | Low |
| π → π | π (C=C-C=O system) → π (C=C-C=O system) | ~215 nm | High |
Note: The specific λmax values can be found in spectral databases.[18] These values are representative for α,β-unsaturated aldehydes.
The specific energies of these transitions can be calculated using Time-Dependent Density Functional Theory (TD-DFT), a computational method that builds upon a standard DFT calculation to predict excited state energies and, consequently, the UV-Vis spectrum.[19]
Caption: Key electronic transitions in methacrolein.
Conclusion
The chemical behavior of methacrolein is governed by a delicate interplay between its conformational flexibility and its electronic structure. The molecule predominantly exists in a stable s-trans conformation, but can access a higher-energy s-cis form by overcoming a significant rotational barrier. This conformational preference influences its interactions and reaction pathways. Its electronic structure, characterized by a conjugated π-system and oxygen lone pairs, gives rise to distinct n → π* and π → π* transitions, defining its photochemical properties. The integrated application of high-resolution spectroscopy and quantum chemical calculations, as detailed in this guide, provides a powerful and essential framework for elucidating these fundamental properties, enabling more accurate models of chemical reactivity for researchers in materials science, atmospheric chemistry, and drug development.
References
-
Theoretical investigation of the oxidation pathways of HO•-initiated reactions of acrolein, methacrolein, and trans-crotonaldehyde. Canadian Science Publishing. Available at: [Link]
-
Zakharenko, O., et al. (2015). THE MILLIMETER-WAVE SPECTRUM OF METHACROLEIN. TORSION-ROTATION-VIBRATION EFFECTS IN THE EXCITED STATES. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Poirier, C. A., et al. (2022). Modeling the Conformer-Dependent Electronic Absorption Spectra and Photolysis Rates of Methyl Vinyl Ketone Oxide and Methacrolein Oxide. The Journal of Physical Chemistry A. Available at: [Link]
-
Zhang, Y., et al. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. Available at: [Link]
-
Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-proline. ResearchGate. Available at: [Link]
-
Vibrational Spectroscopic Investigations of Methacrylonitrile. Scribd. Available at: [Link]
-
Saragi, R. T., et al. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. MDPI. Available at: [Link]
-
Electronic Activity Relationship for Methacrolein Formation Over 4th Period Transition Metal Phosphomolybdates. ResearchGate. Available at: [Link]
-
Methacrolein. PubChem, National Institutes of Health. Available at: [Link]
-
Methacrolein. NIST Chemistry WebBook. Available at: [Link]
-
Methacrolein. Wikipedia. Available at: [Link]
-
Poirier, C. A., et al. (2022). Modeling the Conformer-Dependent Electronic Absorption Spectra and Photolysis Rates of Methyl Vinyl Ketone Oxide and Methacrolein Oxide. The Journal of Physical Chemistry A. Available at: [Link]
-
Modeling the Conformer-Dependent Electronic Absorption Spectra and Photolysis Rates of Methyl Vinyl Ketone Oxide and Methacrolei. OSTI.GOV. Available at: [Link]
-
Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. ResearchGate. Available at: [Link]
-
UV/vis absorption maxima with log of molar absorptivities (in italics).... ResearchGate. Available at: [Link]
-
Mechanistic Insight into Methacrolein Formation from Formaldehyde and Propionaldehyde. ResearchGate. Available at: [Link]
-
Electronic transitions in UV Visible spectroscopy. YouTube. Available at: [Link]
-
Loncharich, R. J., et al. Theoretical studies of conformations of acrolein, acrylic acid, methyl acrylate, and their Lewis acid complexes. Journal of the American Chemical Society. Available at: [Link]
-
Rotational Spectroscopy. University lecture notes. Available at: [Link]
-
Methacrolein – Knowledge and References. Taylor & Francis. Available at: [Link]
-
9.5 Molecular Orbital Theory (MO Theory) | General Chemistry. YouTube. Available at: [Link]
-
12.5: Molecular Orbital Theory. Chemistry LibreTexts. Available at: [Link]
-
Molecular orbital theory. Wikipedia. Available at: [Link]
-
2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers. Pressbooks. Available at: [Link]
-
Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. MDPI. Available at: [Link]
-
A new quantum approach to solve electronic structures of complex materials. University of Chicago. Available at: [Link]
-
Super Trick : Rotational Barrier in Organic Chemistry | IIT JEE & NEET. YouTube. Available at: [Link]
-
Introduction to Molecular orbital theory. Khan Academy. Available at: [Link]
-
New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Available at: [Link]
-
9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. Available at: [Link]
-
Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Available at: [Link]
-
Vibrational Spectroscopic Investigation and Conformational Analysis of Methacrylamidoantipyrine: A Comparative Density Functional Study. SciSpace. Available at: [Link]
Sources
- 1. Methacrolein - Wikipedia [en.wikipedia.org]
- 2. THE MILLIMETER-WAVE SPECTRUM OF METHACROLEIN. TORSION-ROTATION-VIBRATION EFFECTS IN THE EXCITED STATES | IDEALS [ideals.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. physics.dcu.ie [physics.dcu.ie]
- 9. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. scispace.com [scispace.com]
- 11. Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid | MDPI [mdpi.com]
- 12. Molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. 2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
An In-Depth Technical Guide to the Biological Sources of Endogenous Acrolein
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Acrolein (2-propenal) is the simplest α,β-unsaturated aldehyde, recognized for its extreme reactivity and significant cytotoxicity. While exogenous exposures from sources like tobacco smoke and fried foods are well-documented, the continuous, low-level production of acrolein within the human body—endogenous generation—is a critical factor in the pathophysiology of numerous diseases associated with oxidative stress and inflammation. Understanding the origins of this endogenous acrolein is paramount for developing targeted therapeutic strategies. This guide provides a detailed examination of the three primary biochemical pathways responsible for endogenous acrolein synthesis: the peroxidation of polyunsaturated fatty acids, the myeloperoxidase-catalyzed oxidation of amino acids, and the enzymatic catabolism of polyamines. We will explore the underlying mechanisms, key enzymatic drivers, and cellular contexts of each pathway. Furthermore, this guide furnishes field-proven methodologies for the detection and quantification of acrolein and its adducts, offering a robust framework for researchers in the field.
The Chemical Biology of Acrolein: A Highly Reactive Endogenous Toxin
Acrolein's potent biological activity stems from its chemical structure. As a strong electrophile, it readily participates in Michael addition reactions, forming covalent adducts with cellular nucleophiles.[1] The primary targets are the sulfhydryl groups of cysteine residues and the amine groups of lysine, histidine, and arginine residues in proteins.[1][2][3] This adduction can disrupt protein structure and function, leading to enzyme inactivation, cytoskeletal damage, and impaired signaling.[2][4][5] Acrolein also forms adducts with DNA bases, particularly guanine, resulting in mutagenic lesions.[1][6] Consequently, the cellular machinery for detoxification, primarily conjugation with glutathione (GSH), is crucial for mitigating acrolein's harmful effects.[6]
Major Endogenous Pathways of Acrolein Formation
Endogenous acrolein is not a product of a single, linear pathway but rather arises from several distinct metabolic and stress-related processes. The relative contribution of each pathway is highly dependent on the cellular environment, tissue type, and the presence of pathological conditions such as inflammation or oxidative stress.[1][2][7]
Lipid Peroxidation: The Oxidative Stress Nexus
Lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs), is a well-established source of endogenous acrolein.[6][7][8] This process is initiated by reactive oxygen species (ROS) and can proceed via both non-enzymatic and enzymatic routes.
Mechanism: The process begins with the abstraction of a hydrogen atom from a PUFA (e.g., arachidonic or linoleic acid), forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which can then propagate a chain reaction. The resulting unstable lipid hydroperoxides decompose into a variety of reactive aldehydes, including acrolein.[8][9] Metal-catalyzed oxidation, such as with Cu2+, has been shown to generate acrolein from the peroxidation of low-density lipoproteins (LDL).[8]
Causality in Research: From an experimental standpoint, the link between lipid peroxidation and acrolein production is often investigated by inducing oxidative stress in cell or animal models and measuring subsequent acrolein-adduct formation. For instance, studies have demonstrated that the oxidation of arachidonate is associated with acrolein formation, highlighting PUFAs as a key source.[8] It is important to note, however, that while significant, some evidence suggests lipid peroxidation may not be the primary source of acrolein in humans compared to other pathways.[2]
Diagram: Acrolein Generation via Lipid Peroxidation
Caption: Pathway of acrolein formation from PUFA peroxidation.
Myeloperoxidase-Mediated Generation: The Inflammatory Driver
During inflammation, activated phagocytes such as neutrophils and monocytes are a major source of acrolein.[2][4] This pathway is driven by the heme enzyme myeloperoxidase (MPO), which is abundantly expressed in these immune cells.[10]
Mechanism: MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing agent.[2][10] HOCl can then oxidize various biomolecules, including amino acids. Specifically, the oxidation of threonine by the MPO/H₂O₂/Cl⁻ system has been identified as a significant source of acrolein.[1][2][4] The proposed reaction involves a chlorinated intermediate that subsequently decomposes to form acrolein.[2]
Authoritative Insight: The significance of this pathway is underscored in inflammatory conditions like atherosclerosis and myocardial infarction.[2][11] In a murine model of acute myocardial infarction, MPO was identified as a major enzymatic source of acrolein in ischemic cardiac tissue.[2] This highlights the MPO pathway as a critical link between inflammation and acrolein-mediated tissue damage.
Diagram: Myeloperoxidase (MPO) Pathway to Acrolein
Caption: MPO-catalyzed acrolein generation from threonine.
Polyamine Catabolism: A Key Metabolic Source
The enzymatic breakdown of polyamines, such as spermine and spermidine, represents a crucial and perhaps primary endogenous source of acrolein.[2][7][9] These reactions are catalyzed by a class of FAD-dependent enzymes, including spermine oxidase (SMOX) and acetyl-polyamine oxidase (APAO).[2][5][12]
Mechanism:
-
SMOX Pathway: Spermine oxidase directly oxidizes spermine, producing spermidine, H₂O₂, and 3-aminopropanal.[5][13]
-
APAO Pathway: In a two-step process, spermine is first acetylated by spermidine/spermine N¹-acetyltransferase (SAT1) to form N¹-acetylspermine. This intermediate is then oxidized by APAO to yield spermidine and 3-acetamidopropanal.[5]
In both pathways, the resulting aminoaldehydes (3-aminopropanal and 3-acetamidopropanal) are unstable and spontaneously decompose via deamination to yield acrolein.[2][12]
Trustworthiness of the Pathway: The direct role of this pathway in pathology is strongly supported. For example, in models of Helicobacter pylori-induced gastric carcinogenesis, upregulation of SMOX leads to increased acrolein adducts, DNA damage, and cancer development.[14] Genetic deletion or chemical inhibition of SMOX protects against these effects, validating the pathway's importance.[14][15]
Diagram: Acrolein Generation from Polyamine Catabolism
Caption: Enzymatic pathways of acrolein formation from spermine.
Methodologies for Acrolein Detection and Quantification
The high reactivity and volatility of acrolein present significant analytical challenges. Therefore, robust and validated methods are essential for accurate quantification in biological matrices.
Quantification of Acrolein-Protein Adducts by ELISA
Given that acrolein rapidly reacts with proteins, quantifying acrolein-protein adducts (APA) serves as a reliable biomarker of acrolein exposure and endogenous production.[16][17] A competitive enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for this purpose.
Expertise Behind the Protocol: The core principle is competition. An unknown amount of APA in a biological sample (e.g., serum) competes with a known amount of coated APA for binding to a specific primary antibody. The signal is inversely proportional to the amount of APA in the sample. The specificity of the antibody is paramount; it must recognize acrolein-modified proteins without cross-reacting with native proteins or those modified by other aldehydes like formaldehyde or 4-hydroxynonenal.[16][17]
Step-by-Step Protocol: Competitive ELISA for APA
-
Plate Coating: Coat a 96-well microtiter plate with an acrolein-albumin adduct (AAA) standard (e.g., 100 ng/well in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 2 hours at room temperature.
-
Competition Reaction:
-
Prepare a standard curve using known concentrations of the AAA standard.
-
Prepare biological samples (e.g., serum diluted in assay buffer).
-
In a separate plate or tubes, pre-incubate the standards and samples with a specific rabbit anti-acrolein primary antibody (e.g., at a 1:16,000 dilution) for 1 hour.[16][17]
-
Transfer the antibody-antigen mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step (Step 2).
-
Secondary Antibody: Add a goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 2).
-
Detection: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of APA in the samples by interpolating from the standard curve.
Quantification of Free Acrolein by HPLC
For measuring free acrolein, derivatization is necessary to create a stable, detectable compound. The most common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group of acrolein to form a stable hydrazone that can be readily quantified by HPLC with UV detection.[18][19]
Workflow: HPLC-UV Analysis of Acrolein-DNPH Adducts
Caption: Workflow for quantifying free acrolein using HPLC.
Step-by-Step Protocol: DNPH Derivatization and HPLC
-
Sample Preparation: Collect biological samples (e.g., plasma, cell culture media). For solid tissues, homogenization in a suitable buffer is required.
-
Derivatization:
-
To 1 mL of sample, add an acidic DNPH solution (e.g., 400 µL).[19]
-
An internal standard (e.g., a stable isotope-labeled acrolein-DNPH adduct) should be added for accurate quantification.[18]
-
Shake the mixture vigorously for approximately 30-60 minutes at room temperature to allow for the complete reaction.[19]
-
-
Extraction (Cleanup):
-
The resulting acrolein-DNPH hydrazone is hydrophobic. Use a solid-phase extraction (SPE) cartridge (e.g., C18) to separate the derivative from the complex biological matrix.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample mixture onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar interferences.
-
Elute the acrolein-DNPH adduct with a high-percentage organic solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the eluted sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient (e.g., water and acetonitrile) to separate the acrolein-DNPH adduct from other derivatized carbonyls.
-
Detect the adduct using a UV detector at approximately 360 nm. For higher specificity and sensitivity, LC-MS/MS can be used, monitoring for the specific mass transition of the acrolein-DNPH derivative.[18]
-
-
Quantification: Generate a standard curve using known concentrations of an authentic acrolein-DNPH standard. Calculate the concentration in the samples based on the peak area relative to the standard curve and correct for the internal standard response.
Comparative Analysis and Cellular Context
The contribution of each pathway to the total endogenous acrolein pool varies significantly with the physiological or pathological state.
| Source Pathway | Key Enzymes/Drivers | Primary Substrates | Primary Cellular Location | Associated Pathologies |
| Lipid Peroxidation | Reactive Oxygen Species (ROS), Lipoxygenases | Polyunsaturated Fatty Acids (PUFAs) | Membranes, Lipoproteins | Atherosclerosis, Neurodegeneration, Diabetes[6][7] |
| Myeloperoxidase | Myeloperoxidase (MPO) | Threonine | Phagocytes (Neutrophils, Monocytes) | Inflammation, Myocardial Infarction, Atherosclerosis[2][4] |
| Polyamine Catabolism | Spermine Oxidase (SMOX), Acetyl-Polyamine Oxidase (APAO) | Spermine, Spermidine | Cytosol, Peroxisomes | Cancer, Stroke, Renal Failure, Neurodegeneration[5][14][20] |
Under normal physiological conditions, polyamine metabolism is a constant, basal source of acrolein. In contrast, during acute inflammation or infection, the MPO pathway in activated immune cells can become a dominant source.[2] In chronic diseases characterized by high levels of oxidative stress, such as diabetes or neurodegenerative disorders, lipid peroxidation likely makes a more substantial contribution.[7][9]
Conclusion
Endogenous acrolein is a critical mediator of cellular damage, arising from a convergence of metabolic and stress-induced pathways. Lipid peroxidation, myeloperoxidase activity, and polyamine catabolism each represent distinct and context-dependent sources. For researchers and drug development professionals, a clear understanding of these pathways is essential for identifying relevant biomarkers and designing targeted therapeutic interventions. The methodologies outlined in this guide provide a validated framework for accurately quantifying acrolein, enabling a more precise investigation of its role in human health and disease. Future research will likely focus on delineating the relative flux through these pathways in specific disease states, paving the way for novel strategies to mitigate acrolein-induced toxicity.
References
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7–25. [Link]
-
Igarashi, K., Kashiwagi, K., & Sakamoto, I. (2006). Acrolein produced from polyamines as one of the uraemic toxins. Nephrology Dialysis Transplantation, 21(6), 1619-1622. [Link]
-
Chaturvedi, R., de Sablet, T., Asim, M., Piazuelo, M. B., Barry, D. P., Verriere, T. G., ... & Wilson, K. T. (2025). Spermine oxidase promotes Helicobacter pylori-mediated gastric carcinogenesis through acrolein production. Oncogene, 44(5), 296-306. [Link]
-
Zhang, Y. J., & Schwab, W. (2018). Gut Microbial Glycerol Metabolism as an Endogenous Acrolein Source. mBio, 9(1), e02324-17. [Link]
-
Moghe, A., Ghare, S., & Lam-Himlin, D. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242–255. [Link]
-
Siwik, D. A., & Colucci, W. S. (2022). Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases. International journal of molecular sciences, 23(19), 11673. [Link]
-
Igarashi, K., & Kashiwagi, K. (2013). Generation of acrolein and protein-conjugated acrolein by polyamine oxidase reactions. Biomolecules & therapeutics, 21(1), 1–9. [Link]
-
Schwab, W., & Zhang, Y. (2022). Overview of endogenous sources of acrolein. ResearchGate. [Link]
-
Srivastava, S., Ansari, G. A., & Siddiqui, M. Q. (2004). Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure. Toxicology and applied pharmacology, 196(1), 1-8. [Link]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research. [Link]
-
Siwik, D., & Colucci, W. S. (2022). Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases. MDPI. [Link]
-
Srivastava, S., Ansari, G. A. S., & Siddiqui, M. Q. (2004). Quantitation of Acrolein–Protein Adducts: Potential Biomarker of Acrolein Exposure. Toxicology and Applied Pharmacology. [Link]
-
Narayanan, S. P., Alhumaid, A., Liu, F., Jafari, E., Shan, S., Nourin, N., & Shenoy, S. (2024). Spermine Oxidase inhibitor, MDL 72527, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy. Investigative Ophthalmology & Visual Science, 65(7), 1257-1257. [Link]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Semantic Scholar. [Link]
-
Moghe, A., Ghare, S., & Lam-Himlin, D. (2015). Molecular Mechanisms of Acrolein Toxicity. Oxford Academic. [Link]
-
Igarashi, K., & Kashiwagi, K. (2023). Molecular Characteristics of Toxicity of Acrolein Produced from Spermine. International journal of molecular sciences, 24(3), 2901. [Link]
-
Alfarhan, H., Narayanan, S. P., & Somanath, P. R. (2022). Diagrammatic representation of acrolein formation through polyamine... ResearchGate. [Link]
-
Agostinelli, E., & Tempera, G. (2023). Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. International journal of molecular sciences, 24(21), 15911. [Link]
-
Uchida, K., Kanematsu, M., Sakai, K., Matsuda, T., Hattori, N., Mizuno, Y., ... & Stadtman, E. R. (1998). Quantitative Analysis of Acrolein-Specific Adducts Generated during Lipid Peroxidation–Modification of Proteins in Vitro: Identification of Nτ-(3-Propanal)histidine as the Major Adduct. Journal of Biological Chemistry, 273(26), 16200-16206. [Link]
-
Alhumaid, A., Liu, F., Shan, S., Jafari, E., Nourin, N., Somanath, P. R., & Narayanan, S. P. (2024). Spermine oxidase inhibitor, MDL 72527, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy. Taylor & Francis Online. [Link]
-
Min, S., Kim, H. Y., & Kim, Y. S. (2021). Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation. Food Chemistry, 340, 128122. [Link]
-
Uchida, K., Kanematsu, M., Morimitsu, Y., Osawa, T., Noguchi, N., & Niki, E. (1998). Acrolein is a product of lipid peroxidation reaction. Formation of free acrolein and its conjugate with lysine residues in oxidized low density lipoproteins. The Journal of biological chemistry, 273(26), 16200–16206. [Link]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Request PDF. [Link]
-
Jiang, T., Zhang, X., & Wang, X. (2022). Acrolein generation from lipids. (A) Acrolein form triglycerides via... ResearchGate. [Link]
-
Madurga, S., N. P. and C. S. M. (2008). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Semantic Scholar. [Link]
-
Adams, J. D., & Klaidman, L. K. (1993). Acrolein-induced oxygen radical formation. Free radical biology & medicine, 15(2), 187–193. [Link]
-
Tanaka, K., Takamatsu, M., & Saigitbatalova, E. (2016). Determination of acrolein in plasma of CPA-treated and non. ResearchGate. [Link]
-
Zheng, L., Wu, T., & Wang, Y. (2015). Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo. The Journal of biological chemistry, 290(1), 491-502. [Link]
-
Byrd, G. D., & C. W. R. (2007). HPLC-MS Determination of Acrolein and Acetone Generated from 13C3 -Labeled Glycerol Added to Cigarette Tobacco Using Two Machine-Smoking Regimes. ResearchGate. [Link]
-
Chen, Y., & Y. L. (2020). Figure 2. Myeloperoxidase (MPO) conformational changes after acrolein... ResearchGate. [Link]
-
Podrez, E. A., Schmitt, D., Hoff, H. F., & Hazen, S. L. (1999). Myeloperoxidase-generated reactive nitrogen species convert LDL into an atherogenic form in vitro. Journal of Clinical Investigation, 103(11), 1547-1560. [Link]
-
Davies, M. J. (2008). Myeloperoxidase: a target for new drug development?. British journal of pharmacology, 153 Suppl 1(Suppl 1), S229–S241. [Link]
-
Podrez, E. A., Schmitt, D., Hoff, H. F., & Hazen, S. L. (1999). Myeloperoxidase-generated reactive nitrogen species convert LDL into an atherogenic form in vitro. The Journal of clinical investigation, 103(11), 1547–1560. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. EPA. [Link]
-
Kurbangalieva, A., Takamatsu, M., & Saigitbatalova, E. (2016). Progress in the Development of Reaction-Based Sensors for Detection of Acrolein in Biological Samples. ResearchGate. [Link]
Sources
- 1. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular Characteristics of Toxicity of Acrolein Produced from Spermine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases [mdpi.com]
- 8. Acrolein is a product of lipid peroxidation reaction. Formation of free acrolein and its conjugate with lysine residues in oxidized low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase-generated reactive nitrogen species convert LDL into an atherogenic form in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spermine oxidase promotes Helicobacter pylori-mediated gastric carcinogenesis through acrolein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Acrolein produced from polyamines as one of the uraemic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methacrolein: A Pivotal Biogenic Volatile Organic Compound in Atmospheric Chemistry and Toxicology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methacrolein (MACR), a reactive unsaturated aldehyde, is a significant biogenic volatile organic compound (BVOC) primarily formed from the atmospheric oxidation of isoprene. Its dual role as a crucial intermediate in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and ozone, and as a toxic compound with implications for human health, positions it as a molecule of considerable scientific interest. This guide provides a comprehensive overview of methacrolein, delving into its biogenic and anthropogenic sources, its complex atmospheric reaction pathways, its toxicological profile, and the analytical methodologies employed for its detection and quantification.
Introduction: The Dual Facets of Methacrolein
Methacrolein, systematically named 2-methylprop-2-enal, is a colorless to pale yellow, flammable liquid with a pungent odor. As a key product of the atmospheric oxidation of isoprene, the most abundant non-methane BVOC, methacrolein plays a critical role in tropospheric chemistry. Its chemical structure, featuring both an aldehyde and a vinyl group, makes it highly reactive and a precursor to various atmospheric phenomena, including the formation of ozone and secondary organic aerosols (SOA). Beyond its atmospheric significance, methacrolein is recognized for its toxicity, posing risks to human health and aquatic ecosystems. This guide aims to provide a detailed exploration of the multifaceted nature of methacrolein, offering insights for researchers in atmospheric science, toxicology, and drug development.
Sources of Methacrolein: A Blend of Nature and Human Activity
The presence of methacrolein in the atmosphere is attributed to both natural and anthropogenic sources.
Biogenic Production: The Isoprene Connection
The primary source of atmospheric methacrolein is the photochemical oxidation of isoprene, which is emitted in vast quantities by terrestrial vegetation. The reaction of isoprene with hydroxyl radicals (OH) in the atmosphere is a major pathway, yielding methacrolein and methyl vinyl ketone (MVK) as two of its main products. Ozonolysis of isoprene also contributes to methacrolein formation.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Isoprene [label="Isoprene (C₅H₈)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH [label="Hydroxyl Radical (OH)"]; O3 [label="Ozone (O₃)"]; Methacrolein [label="Methacrolein (MACR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MVK [label="Methyl Vinyl Ketone (MVK)", fillcolor="#FBBC05", fontcolor="#202124"];
Isoprene -> Methacrolein [label=" Oxidation"]; Isoprene -> MVK [label=" Oxidation"]; OH -> Isoprene [dir=none]; O3 -> Isoprene [dir=none]; } dot Caption: Biogenic formation of methacrolein from isoprene oxidation.
Anthropogenic and Other Sources
While biogenic emissions dominate, methacrolein also originates from various human activities. It is a component of cigarette smoke and can be released from biomass burning. Industrial processes, such as the manufacturing of polymers and synthetic resins, also contribute to its emission. Furthermore, methacrolein can be found in the essential oils of certain plants, like Big Sagebrush (Artemisia tridentata).
Atmospheric Chemistry: A Catalyst for Aerosol and Ozone Formation
The atmospheric fate of methacrolein is governed by its reactions with key oxidants, leading to the formation of products that influence air quality and climate.
Reaction with Hydroxyl Radicals (OH)
The dominant sink for methacrolein in the troposphere is its reaction with the hydroxyl radical (OH). This reaction proceeds through two primary pathways: OH addition to the double bond and abstraction of the aldehydic hydrogen.
-
Addition Pathway: The addition of OH to the carbon-carbon double bond is a significant reaction channel. This leads to the formation of peroxy radicals that can subsequently react with nitrogen oxides (NOx) or hydroperoxy radicals (HO₂).
-
Abstraction Pathway: The abstraction of the hydrogen atom from the aldehyde group results in the formation of an unsaturated PAN-analog, peroxymethacrylic nitric anhydride (MPAN).
Contribution to Secondary Organic Aerosol (SOA) Formation
Methacrolein is a recognized precursor to secondary organic aerosols (SOA), which have significant impacts on climate and air quality. The oxidation products of methacrolein, particularly those formed through aqueous-phase reactions in clouds and heterogeneous reactions on acidic nanoparticles, can have low volatility and partition into the aerosol phase. For instance, the oxidation of MPAN can lead to the formation of hydroxymethyl-methyl-α-lactone (HMML), a potential precursor to 2-methylglyceric acid, a known component of SOA. Studies have shown that the SOA yield from methacrolein photooxidation can range from 2% to 12%.
dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Methacrolein [label="Methacrolein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OH [label="OH Radical"]; AqueousPhase [label="Aqueous-Phase Reactions\n(e.g., in clouds)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterogeneous [label="Heterogeneous Reactions\n(on acidic aerosols)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowVolatility [label="Low-Volatility Products\n(e.g., HMML, Oligomers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOA [label="Secondary Organic Aerosol (SOA)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Methacrolein -> AqueousPhase [label="+ OH"]; Methacrolein -> Heterogeneous [label="+ OH"]; AqueousPhase -> LowVolatility; Heterogeneous -> LowVolatility; LowVolatility -> SOA [label=" Partitioning"]; } dot Caption: Meth
An In-Depth Technical Guide to Acrolein Formation from Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Double-Edged Sword of Lipid Peroxidation
Lipid peroxidation, a fundamental process of oxidative damage, is a double-edged sword. While it plays a role in normal cellular signaling, its dysregulation unleashes a cascade of reactive intermediates that drive cellular pathology. Among the most reactive and cytotoxic of these byproducts is acrolein (prop-2-enal). Acrolein is not merely an environmental pollutant from sources like tobacco smoke and overheated cooking oils; it is also generated endogenously through the oxidative degradation of cellular lipids.[1][2][3] Its extreme electrophilicity allows it to readily form covalent adducts with proteins, DNA, and phospholipids, disrupting their function and contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and diabetes.[4][5][6][7][8]
Understanding the genesis of acrolein, from the specific lipid precursors to the intricate chemical mechanisms, is paramount for developing effective diagnostic biomarkers and targeted therapeutic interventions. This guide provides a deep dive into the core mechanisms of acrolein formation from lipid peroxidation, outlines robust analytical strategies for its quantification, and presents detailed experimental protocols for its study in a research setting.
Part 1: The Genesis of Acrolein - Mechanisms of Formation
The formation of acrolein from lipids is fundamentally tied to the process of lipid peroxidation, a free-radical-mediated chain reaction that degrades lipids, particularly polyunsaturated fatty acids (PUFAs).[9][10]
The Susceptible Substrates: Polyunsaturated Fatty Acids (PUFAs)
PUFAs are the primary endogenous source of acrolein.[3][11][12] Their structure, characterized by multiple methylene-interrupted double bonds, renders them exceptionally vulnerable to hydrogen abstraction by reactive oxygen species (ROS), initiating the peroxidation cascade.[13] Key precursors include:
-
Omega-6 Fatty Acids:
-
Linoleic Acid (C18:2)
-
Arachidonic Acid (C20:4)
-
-
Omega-3 Fatty Acids:
-
α-Linolenic Acid (C18:3)
-
Eicosapentaenoic Acid (EPA, C20:5)
-
Docosahexaenoic Acid (DHA, C22:6)
-
The Core Chemical Pathway: From PUFA to Acrolein
The transformation of a PUFA into acrolein is a multi-step process involving the formation of unstable intermediates. The peroxidation of PUFAs has been identified as the primary origin of acrolein.[11]
-
Initiation & Propagation: A reactive species (e.g., hydroxyl radical) abstracts a hydrogen atom from a bis-allylic methylene group on the PUFA backbone, creating a lipid radical (L•). This radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•).
-
Hydroperoxide Formation: The lipid peroxyl radical abstracts a hydrogen from a neighboring PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).
-
Decomposition to Alkoxyl Radical: The lipid hydroperoxide can undergo reductive cleavage, often catalyzed by transition metals like iron (Fe²⁺) or copper (Cu²⁺), to form a highly reactive lipid alkoxyl radical (LO•).
-
β-Scission and Acrolein Release: The critical step for acrolein formation is the β-cleavage of this alkoxyl radical. This fragmentation breaks the carbon-carbon bond, releasing acrolein from the central portion of the fatty acid chain.[11] This mechanism explains why acrolein is not formed from the termini of the fatty acid.[11]
Caption: Mechanism of acrolein formation via PUFA peroxidation.
Part 2: Quantifying Acrolein - A Guide to Analytical Methodologies
The direct measurement of acrolein is notoriously difficult due to its high reactivity and volatility.[14] Therefore, analytical strategies almost universally rely on converting acrolein into a stable derivative or measuring its stable "footprints" left on biomolecules.
Strategy 1: Chromatographic Analysis via Derivatization
This is the gold standard for direct quantification. The core principle involves reacting acrolein with a derivatizing agent to form a stable, non-volatile product that can be easily separated and detected by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC is the most common method for analyzing acrolein in biological matrices. The process involves derivatization, cleanup, and chromatographic analysis.
Causality Behind the Method: The choice of 2,4-dinitrophenylhydrazine (DNPH) as the derivatizing agent is strategic; it reacts specifically with the aldehyde group of acrolein to form a stable 2,4-dinitrophenylhydrazone derivative.[2][15] This derivative possesses a strong chromophore, making it highly detectable by UV-Vis detectors at wavelengths around 360 nm, and it is also readily ionizable for sensitive detection by mass spectrometry (LC-MS).
Experimental Protocol: Acrolein Quantification in Human Plasma via DNPH Derivatization and LC/MS
This protocol provides a self-validating system for the accurate measurement of acrolein.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of acrolein-DNPH derivative in acetonitrile.
-
Perform serial dilutions to create a calibration curve ranging from low ng/mL to high µg/mL. An internal standard (e.g., a deuterated acrolein-DNPH analogue) should be added to all standards and samples to correct for matrix effects and variations in extraction efficiency.
-
-
Sample Preparation & Derivatization:
-
Thaw 100 µL of human plasma on ice.
-
Causality: To remove interfering proteins that can precipitate in the analytical system, add 200 µL of ice-cold acetonitrile containing the internal standard. This step simultaneously extracts acrolein and precipitates proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add 50 µL of a saturated solution of DNPH in 2M hydrochloric acid.
-
Causality: The acidic condition catalyzes the condensation reaction between DNPH and acrolein.
-
Incubate at room temperature for 1 hour, protected from light, to ensure complete derivatization.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Causality: SPE is crucial to remove excess derivatizing reagent and other interfering substances from the plasma matrix, which would otherwise create high background noise and suppress the analyte signal.
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute the acrolein-DNPH derivative with 1 mL of acetonitrile.
-
-
LC/MS Analysis:
-
Inject 10 µL of the eluate onto a C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Detect using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor-to-product ion transition for the acrolein-DNPH derivative.
-
Caption: Workflow for acrolein quantification by LC-MS.
GC-MS is particularly suited for analyzing volatile compounds in air samples. Methods like EPA TO-15 are frequently employed.[16]
-
Principle: Air is drawn through a sorbent tube coated with a derivatizing agent, such as 2-(hydroxymethyl)piperidine (2-HMP), which traps and converts acrolein into a stable oxazolidine derivative.[17] The sample is then thermally desorbed, separated by gas chromatography, and detected by mass spectrometry, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[14][16] The primary quantifier ion for acrolein is typically m/z 56.[14]
Table 1: Comparison of Chromatographic Methods for Acrolein Quantification
| Parameter | HPLC-Based Method | GC-MS Based Method |
| Principle | Liquid-phase separation | Gas-phase separation |
| Typical Matrix | Biological fluids (plasma, urine), Tissues | Air, Gaseous samples |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | 2-(Hydroxymethyl)piperidine (2-HMP) |
| Detection | UV-Vis or Mass Spectrometry (MS/MS) | Mass Spectrometry (MS), often in SIM mode |
| Sensitivity | Low ng/mL to pg/mL (with MS/MS) | Low ppb to ppt |
| Key Advantage | Excellent for complex biological samples | Gold standard for volatile analysis |
Strategy 2: Biomarker Analysis - Detecting Acrolein Adducts
Due to acrolein's high reactivity, it rapidly forms covalent adducts with nucleophilic residues on proteins and DNA.[18][19] Measuring these stable adducts provides an integrated assessment of acrolein exposure and formation over time.
Acrolein primarily reacts with the side chains of cysteine, histidine, and lysine residues.[3][20] The reaction with lysine forms a key adduct, Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine), which serves as a robust biomarker.[12][18][21]
-
Methodology: Quantification is achieved using mass spectrometry-based proteomics. The target protein (e.g., hemoglobin or albumin) is isolated, digested into peptides with trypsin, and the resulting peptides are analyzed by nanoLC-MS/MS.[22][23] The mass shift corresponding to the FDP-lysine modification is identified and quantified. Alternatively, specific monoclonal antibodies against the FDP-lysine adduct can be used in immunoassays like ELISA or slot-blot analysis.[21][24]
Acrolein reacts with deoxyguanosine (dG) in DNA to form two pairs of stereoisomeric cyclic 1,N²-propanodeoxyguanosine adducts (Acr-dGuo).[18][25] These adducts are mutagenic and serve as direct markers of acrolein-induced genotoxicity.[4]
-
Methodology: The most sensitive and specific method involves isotope-dilution LC-ESI-MS/MS. DNA is isolated from tissue or cells, and an internal standard ([¹³C,¹⁵N]-labeled Acr-dGuo) is added. The DNA is then enzymatically hydrolyzed to individual nucleosides. The Acr-dGuo adducts are enriched using solid-phase extraction and quantified by LC-MS/MS using selected reaction monitoring (SRM), which provides exceptional specificity.[25]
Caption: Acrolein forms stable adducts with proteins and DNA.
Part 3: In Vitro Modeling of Acrolein Formation
In vitro systems are invaluable for studying the mechanisms of acrolein formation and for screening potential inhibitors of lipid peroxidation. These assays involve inducing peroxidation in a controlled lipid system and subsequently measuring the output.
Causality Behind the Method: The choice of a pro-oxidant is critical. Metal ions like copper (Cu²⁺) or iron (Fe²⁺) are effective because they catalyze the decomposition of lipid hydroperoxides into the reactive alkoxyl radicals necessary for acrolein formation.[12][21] This mimics a key step in the in vivo peroxidation process.
Experimental Protocol: In Vitro Induction and Measurement of Acrolein from LDL Peroxidation
This protocol details how to induce the oxidation of Low-Density Lipoprotein (LDL), a clinically relevant lipid particle, and quantify the resulting acrolein.
-
Preparation of Substrate:
-
Isolate human LDL from plasma using ultracentrifugation.
-
Dialyze the LDL extensively against a phosphate-buffered saline (PBS) solution containing a chelator (e.g., EDTA) to remove any contaminating metal ions. Finally, dialyze against metal-free PBS to remove the EDTA.
-
Determine the protein concentration of the LDL solution (e.g., via BCA assay). Adjust to a final concentration of 0.5 mg/mL.
-
-
Induction of Lipid Peroxidation:
-
In a microcentrifuge tube, combine 500 µL of the LDL solution with a freshly prepared solution of copper (II) sulfate (CuSO₄) to a final concentration of 10 µM.
-
Causality: The Cu²⁺ ions will initiate and propagate the peroxidation of the PUFAs within the LDL particle.
-
Prepare a negative control tube containing LDL but no CuSO₄.
-
Incubate all tubes at 37°C for 4 hours in a shaking water bath.
-
-
Termination of Reaction:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA to chelate the copper ions and 10 µL of butylated hydroxytoluene (BHT) at 20 mM to scavenge any remaining free radicals. Place the tubes on ice.
-
-
Quantification of Acrolein:
-
The acrolein generated in the reaction mixture can now be quantified.
-
Take 100 µL of the reaction mixture and proceed with the DNPH derivatization and LC/MS analysis protocol as described in Part 2, starting from Step 2 (Sample Preparation & Derivatization), omitting the protein precipitation step as the sample is already a solution.
-
Caption: Experimental workflow for in vitro acrolein generation.
Conclusion and Future Perspectives
Acrolein is a potent and pathologically significant byproduct of the lipid peroxidation of polyunsaturated fatty acids. Its high reactivity makes it a formidable driver of cellular damage but also presents significant analytical challenges. As detailed in this guide, robust and reliable quantification of acrolein is achievable through carefully designed analytical strategies that leverage derivatization for direct measurement or mass spectrometry for the detection of its stable biomolecular adducts.
The methodologies presented here provide a foundation for researchers to accurately probe the role of acrolein in disease and to evaluate the efficacy of novel therapeutics. Future advancements will likely focus on developing more sensitive, real-time probes for cellular acrolein imaging and high-throughput assays for screening acrolein-scavenging compounds.[26] As our understanding of the intricate pathways of lipid peroxidation deepens, the ability to precisely measure its most toxic products, like acrolein, will remain a critical tool in the arsenal of scientists and drug developers.
References
-
Title: Origin and Fate of Acrolein in Foods Source: MDPI URL: [Link]
-
Title: Acrolein and Human Disease: Untangling the Knotty Exposure Scenarios Accompanying Several Diverse Disorders | Chemical Research in Toxicology Source: ACS Publications URL: [Link]
-
Title: Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters Source: EPA URL: [Link]
-
Title: Acrolein is a product of lipid peroxidation reaction. Formation of free acrolein and its conjugate with lysine residues in oxidized low density lipoproteins Source: PubMed URL: [Link]
-
Title: Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example | Chemical Research in Toxicology Source: ACS Publications URL: [Link]
-
Title: Methods for detection of acrolein by HPLC analysis after derivatization... Source: ResearchGate URL: [Link]
-
Title: EPA Method 8316 (SW-846): Acrylamide, Acrylonitrile and Acrolein by High Performance Liquid Chromatography (HPLC) Source: US EPA URL: [Link]
-
Title: Characterization and Quantification of Acrolein-Induced Modifications in Hemoglobin by Mass Spectrometry Effect of Cigarette Smoking | Chemical Research in Toxicology Source: ACS Publications URL: [Link]
-
Title: Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease Source: PubMed Central URL: [Link]
-
Title: Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Source: NIH URL: [Link]
-
Title: Acrolein induces Alzheimer's disease-like pathologies in vitro and in vivo Source: PubMed URL: [Link]
-
Title: Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress Source: PubMed URL: [Link]
-
Title: Pathological Role of Acrolein In Neurotrauma and Neurodegeneration Source: Purdue e-Pubs URL: [Link]
-
Title: Acrolein-mediated injury in nervous system trauma and diseases Source: PubMed Central URL: [Link]
-
Title: Separation of Acrolein on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example Source: PubMed URL: [Link]
-
Title: Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example | Chemical Research in Toxicology Source: ACS Publications URL: [Link]
-
Title: Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. (2023) Source: SciSpace URL: [Link]
-
Title: Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease Source: PubMed Central URL: [Link]
-
Title: Acrolein generation from lipids. (A) Acrolein form triglycerides via... Source: ResearchGate URL: [Link]
-
Title: Acrolein-induced oxygen radical formation Source: PubMed URL: [Link]
-
Title: Formation of lipid electrophiles via non-enzymatic and enzymatic lipid peroxidation Source: ResearchGate URL: [Link]
-
Title: Role of Lipids in Food Flavor Generation Source: MDPI URL: [Link]
-
Title: Protein-bound acrolein: Potential markers for oxidative stress Source: PNAS URL: [Link]
-
Title: Current status of acrolein as a lipid peroxidation product Source: PubMed URL: [Link]
-
Title: Sampling and Analysis of Acrolein using DNPH Derivatization Source: AAC Lab URL: [Link]
-
Title: In vitro Lipid Peroxidation and Thiobarbibutric Acid Reaction protocol? Source: ResearchGate URL: [Link]
-
Title: Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food Source: NIH URL: [Link]
-
Title: Enzymatic Acrolein Production System and Its Impact on Human Cells Source: PubMed Central URL: [Link]
-
Title: Enzymatic Acrolein Production System and Its Impact on Human Cells Source: ACS Publications URL: [Link]
-
Title: Reactivity of hydrazinophthalazine drugs with the lipid peroxidation products acrolein and crotonaldehyde | Request PDF Source: ResearchGate URL: [Link]
-
Title: Acrolein, Formaldehyde Source: OSHA URL: [Link]
-
Title: Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage Source: PubMed Central URL: [Link]
-
Title: Summary of various analytical methods for the determination of acrolein Source: ResearchGate URL: [Link]
-
Title: Acrolein, a Product of Lipid Peroxidation, Inhibits Glucose and Glutamate Uptake in Primary Neuronal Cultures Source: PubMed URL: [Link]
-
Title: The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy Source: MDPI URL: [Link]
-
Title: Measurement of lipid peroxidation Source: PubMed URL: [Link]
-
Title: In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts Source: ResearchGate URL: [Link]
-
Title: Can anyone give me the best method to lipid peroxidation determination ? Source: ResearchGate URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acrolein induces Alzheimer's disease-like pathologies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Pathological Role of Acrolein In Neurotrauma and Neurodegeneration" by Jonathan An Tang [docs.lib.purdue.edu]
- 7. Acrolein-mediated injury in nervous system trauma and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acrolein is a product of lipid peroxidation reaction. Formation of free acrolein and its conjugate with lysine residues in oxidized low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. epa.gov [epa.gov]
- 17. osha.gov [osha.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enzymatic Acrolein Production System and Its Impact on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Atmospheric Chemistry and Degradation of Methacrolein
Prepared by: Gemini, Senior Application Scientist
Abstract
Methacrolein (CH₂=C(CH₃)CHO, MACR) is a pivotal unsaturated aldehyde in tropospheric chemistry. As a primary oxidation product of isoprene—the most abundant non-methane volatile organic compound (VOC) emitted into the atmosphere—the degradation pathways of methacrolein profoundly influence regional air quality, tropospheric ozone levels, and the formation of secondary organic aerosol (SOA).[1][2][3] This guide provides a comprehensive technical overview of the atmospheric lifecycle of methacrolein, detailing its emission sources, the kinetics and mechanisms of its primary degradation pathways, its atmospheric lifetime, and its significant role as an SOA precursor. We further explore the state-of-the-art experimental methodologies employed by atmospheric chemists to elucidate these complex processes, offering insights into the causality behind experimental design and data interpretation. This document is intended for researchers, atmospheric scientists, and environmental professionals engaged in the study of atmospheric chemistry and air pollution.
Introduction: The Central Role of Methacrolein
Isoprene, primarily from biogenic sources, accounts for a substantial fraction of global non-methane VOC emissions.[4][5] Its rapid oxidation in the atmosphere produces methacrolein and methyl vinyl ketone (MVK) as major first-generation products.[2][5] Consequently, understanding the atmospheric fate of methacrolein is critical for accurately modeling the chemistry of the non-urban troposphere.[2]
Methacrolein is a reactive molecule containing two key functional groups: a carbon-carbon double bond and an aldehyde group. This structure dictates its atmospheric chemistry, making it susceptible to attack by the primary atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). While direct photolysis occurs, its contribution to the overall degradation of methacrolein is generally minor compared to radical-initiated oxidation.[6] The multi-generational oxidation of methacrolein yields a complex array of products, including key SOA components, thereby linking biogenic emissions to climate and human health impacts.
Atmospheric Sources of Methacrolein
The predominant source of methacrolein in the atmosphere is the oxidation of isoprene.[7] The gas-phase reaction of isoprene with ozone is a significant source, producing methacrolein with a yield of approximately 39%.[7] Ozonolysis of isoprene proceeds via the formation of a primary ozonide, which decomposes into Criegee intermediates, including methacrolein oxide.[4][8] The reaction of isoprene with the OH radical also contributes substantially to atmospheric methacrolein concentrations. While biogenic origins dominate, minor anthropogenic sources exist, including direct industrial emissions and the thermal degradation of materials like steel protective paints.[7][9]
Primary Atmospheric Degradation Pathways
The atmospheric removal of methacrolein is governed by four main processes. The relative importance of each pathway is dependent on the time of day, the concentration of co-pollutants (especially nitrogen oxides, NOx), and other environmental factors.
Caption: Primary atmospheric degradation pathways for methacrolein.
Reaction with Hydroxyl Radicals (OH): The Dominant Daytime Sink
The reaction with the OH radical is the most significant loss process for methacrolein under sunlit, daytime conditions.[10] The overall reaction is rapid, with a determined rate constant of approximately 3.35 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K.[7][11]
-
Mechanism: The reaction proceeds primarily through the electrophilic addition of the OH radical to the C=C double bond, which is energetically more favorable than H-atom abstraction from the aldehyde group.[11][12] Addition to the terminal carbon (β-addition) is the major channel, forming the more stable HOCH₂C•(CH₃)CHO radical.[12]
CH₂=C(CH₃)CHO + OH → HOCH₂C•(CH₃)CHO
-
Subsequent Chemistry: In the presence of atmospheric oxygen (O₂), this alkyl radical adduct rapidly forms a peroxy radical (RO₂). The fate of this RO₂ radical is highly dependent on the concentration of nitric oxide (NO).
-
High NOx Conditions: The RO₂ radical reacts with NO to form an alkoxy radical (RO) and NO₂. The alkoxy radical can then decompose or isomerize, leading to products such as methylglyoxal and formaldehyde.
-
Low NOx Conditions: The RO₂ radical can react with other peroxy radicals (HO₂) or undergo unimolecular isomerization. These pathways are crucial in remote, low-NOx environments and can lead to the formation of highly oxidized molecules and contribute significantly to SOA.[13] An important product formed from the H-abstraction pathway is methacryloylperoxynitrate (MPAN), a key SOA precursor.[14]
-
Caption: Simplified mechanism of OH-initiated oxidation of methacrolein.
Reaction with Ozone (O₃)
Ozonolysis is another important degradation pathway, particularly in regions with high ozone concentrations. The reaction rate constant is approximately 1.12 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K.[7]
-
Mechanism: The reaction follows the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide. This intermediate rapidly decomposes to form formaldehyde and a stabilized Criegee Intermediate (SCI), methacrolein oxide.[8][15]
CH₂=C(CH₃)CHO + O₃ → [Primary Ozonide] → HCHO + CH₂(OO•)C(CH₃)CHO (Methacrolein Oxide)
-
Fate of Methacrolein Oxide: This Criegee intermediate is a highly reactive species. It can undergo unimolecular decay or react bimolecularly with species like water vapor (H₂O) and sulfur dioxide (SO₂).[4][8][16] The reaction with SO₂ is particularly important as it contributes to the formation of sulfuric acid, a key component in new particle formation.[4] Recent studies have shown that the anti-conformer of methacrolein oxide has a surprisingly long lifetime under humid conditions, enhancing its potential to influence atmospheric composition.[4][16]
Reaction with Nitrate Radicals (NO₃): The Primary Nighttime Sink
During the night, in the absence of sunlight, photochemically generated OH radicals are not present. Under these conditions, the nitrate radical (NO₃), formed from the reaction of NO₂ with O₃, becomes the primary oxidant for unsaturated compounds like methacrolein.
-
Mechanism and Kinetics: NO₃ radicals add to the C=C double bond. The reaction is relatively fast, with reported rate constants in the range of (3.7-9.6) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹.[17] This reaction can be a significant loss process for methacrolein at night and can even lead to the nocturnal generation of OH radicals.[17]
Photolysis
Methacrolein absorbs radiation in the actinic region of the solar spectrum, which can lead to its photodecomposition. However, studies have shown that the photolysis quantum yield is small.[6] Therefore, direct photolysis is considered a minor atmospheric sink for methacrolein compared to its reactions with OH, O₃, and NO₃.[6][7]
Atmospheric Lifetime and Key Kinetic Data
The atmospheric lifetime (τ) of a compound with respect to a specific reactant is the inverse of the first-order loss rate. It is calculated as τ = 1 / (k[X]), where k is the second-order rate constant and [X] is the average concentration of the reactant. The overall lifetime is determined by the sum of all loss rates.
| Degradation Pathway | Reactant (X) | Typical Atmospheric Concentration (molecule cm⁻³) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Calculated Lifetime (τ) |
| OH Radical Oxidation | OH | 2 x 10⁶ | 3.35 x 10⁻¹¹[7] | ~4 hours |
| Ozone Oxidation | O₃ | 7 x 10¹¹ | 1.12 x 10⁻¹⁸[7] | ~15 days |
| NO₃ Radical Oxidation | NO₃ | 2.5 x 10⁸ (Nighttime) | ~4.0 x 10⁻¹⁵[17] | ~11 days (relative to 12h night) |
| Photolysis | hν | - | - | Minor pathway |
Note: Concentrations are representative tropospheric averages and can vary significantly. Lifetime calculations are illustrative.
As the table demonstrates, the reaction with the OH radical is the dominant removal process, leading to an overall atmospheric lifetime for methacrolein on the order of several hours during the day.
Secondary Organic Aerosol (SOA) Formation
The oxidation of methacrolein is a significant source of atmospheric SOA.[18][19] The formation of SOA occurs when low- or semi-volatile oxidation products partition from the gas phase to the particle phase.
-
Key SOA Precursors and Pathways: Several products from methacrolein oxidation have been identified as key SOA precursors. Methacryloylperoxynitrate (MPAN), formed from the OH-initiated oxidation chain, can further react with OH.[14] This reaction is now understood to proceed via a pathway that forms hydroxymethyl-methyl-α-lactone (HMML) in high yield.[14][20] It is hypothesized that subsequent heterogeneous chemistry of HMML is a route to forming 2-methylglyceric acid, a compound frequently observed in ambient SOA derived from isoprene.[20]
-
Influence of Environmental Conditions: SOA formation from methacrolein is highly sensitive to environmental factors.
-
NOx Levels: The ratio of methacrolein to NOx can significantly alter the chemical pathways and thus the yield and composition of the resulting SOA.[18][21]
-
Relative Humidity (RH): RH affects SOA formation differently depending on the NOx regime.[18][21] It also plays a crucial role in aqueous-phase chemistry.
-
-
Aqueous-Phase (In-Cloud) Chemistry: The high water solubility of methacrolein and its oxidation products means that in-cloud processing is an important pathway for SOA formation.[9] Aqueous-phase oxidation by OH radicals can lead to the formation of high-molecular-weight oligomers, which contribute to aerosol mass upon cloud droplet evaporation.[22][23] Studies have shown that SOA formed via aqueous-phase pathways can be significantly more hygroscopic than SOA from gas-phase terpene oxidation.[23]
Experimental Methodologies
Elucidating the complex chemistry of methacrolein requires sophisticated laboratory techniques that can simulate atmospheric conditions and measure reactants and products at trace levels.
Smog Chamber Photooxidation Studies
Purpose: To investigate the degradation of methacrolein, identify reaction products, and quantify SOA yields under controlled, atmospherically relevant conditions.
Self-Validating Protocol:
-
Chamber Passivation & Characterization: The chamber (often a large FEP Teflon bag) is thoroughly flushed with purified air for several hours to remove contaminants. Its background reactivity and particle concentration are measured to establish a clean baseline. This ensures that observed chemistry is due to the injected reactants.
-
Humidification & Seeding: Purified water is vaporized into the chamber to achieve a target relative humidity. If studying aerosol interactions, a known concentration of seed aerosol (e.g., ammonium sulfate) is introduced.
-
Reactant Injection: A precise volume of liquid methacrolein is injected into a heated inlet and flushed into the chamber with pure air, allowing for complete vaporization. Known concentrations of an OH precursor (e.g., H₂O₂, HONO) and NOx (as NO or NO₂) are added. Concentrations are continuously monitored to verify initial conditions.
-
Initiation: A bank of UV lights simulating the solar spectrum is turned on to initiate photochemistry (e.g., photolysis of H₂O₂ to form OH).
-
Real-Time Monitoring: A suite of instruments continuously samples from the chamber:
-
VOCs: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) monitors the decay of methacrolein and the formation of gaseous products.
-
Radicals: Laser-Induced Fluorescence (LIF) can be used to measure OH concentrations.
-
Aerosols: A Scanning Mobility Particle Sizer (SMPS) measures the aerosol size distribution and number concentration, from which SOA mass is calculated. An Aerosol Mass Spectrometer (AMS) provides data on the chemical composition of the SOA.
-
-
Data Analysis & Validation: The decay of methacrolein is plotted against an internal reference compound to determine relative rate constants. Product yields are calculated from the change in their concentration relative to the amount of methacrolein reacted. SOA yield is the mass of aerosol formed per mass of hydrocarbon reacted, corrected for wall losses.
Causality: The use of a large, inert chamber minimizes wall effects. The controlled introduction of reactants allows for the systematic study of the influence of individual parameters like NOx and humidity. The simulation of the solar spectrum ensures that the photolytic processes are atmospherically relevant.
Caption: A typical workflow for a smog chamber photooxidation experiment.
Laser Flash Photolysis - Laser Induced Fluorescence (LFP-LIF)
Purpose: To measure the absolute, temperature- and pressure-dependent rate constants for elementary reactions, such as MACR + OH.[24]
Self-Validating Protocol:
-
System Setup: A temperature-controlled reaction cell is flushed with a carrier gas (e.g., He or synthetic air) at a specific pressure. A known concentration of methacrolein and an OH precursor (e.g., O₃/H₂O or H₂O₂) are introduced into the flow.
-
OH Generation (Pump): A high-energy pulsed laser (the "pump" laser, e.g., an excimer laser at 248 nm) fires into the cell, photolyzing the precursor to produce a sudden, uniform concentration of OH radicals.
-
Reaction: The newly formed OH radicals begin to react with the methacrolein present in the cell. The experiment is designed such that [MACR] >> [OH], establishing pseudo-first-order conditions where the decay of OH depends only on the methacrolein concentration.
-
OH Detection (Probe): At a variable time delay after the pump pulse, a second, tunable laser (the "probe" laser) is fired. Its wavelength is tuned to a specific rotational-vibrational transition of the OH radical (~308 nm).
-
Fluorescence Measurement: The OH radicals absorb the probe laser light and are excited to a higher electronic state. They then relax, emitting fluorescence, which is collected by a photomultiplier tube (PMT) positioned perpendicular to the laser beams. The intensity of this fluorescence is directly proportional to the [OH] at that moment.
-
Kinetic Trace: By systematically varying the time delay between the pump and probe lasers, a temporal profile of the OH concentration is built. This decay curve is fitted to a first-order exponential function, y = A * exp(-k't), where k' is the pseudo-first-order rate constant.
-
Bimolecular Rate Constant Determination: The measurement is repeated for several different concentrations of methacrolein. A plot of k' versus [MACR] yields a straight line. The slope of this line is the bimolecular rate constant, k, for the reaction OH + MACR. The y-intercept represents the loss of OH due to other processes (e.g., diffusion out of the probe volume), validating the measurement.
Causality: The pump-probe technique allows for direct observation of the reactive species (OH) on microsecond timescales. Establishing pseudo-first-order conditions simplifies the kinetics, allowing for the direct extraction of the bimolecular rate constant from a simple linear plot, a robust and self-validating analytical method.
Conclusion and Future Directions
The atmospheric chemistry of methacrolein is a complex and essential component of the tropospheric isoprene degradation mechanism. Its daytime reaction with the OH radical is its primary atmospheric sink, leading to a lifetime of only a few hours. The oxidation of methacrolein under varying NOx and humidity conditions produces a diverse suite of gas-phase products and is a substantial contributor to secondary organic aerosol mass, particularly through the formation of precursors like MPAN and subsequent lactone products.
While significant progress has been made, several areas warrant further investigation. The detailed mechanisms of oligomer formation in the aqueous phase, the precise impact of methacrolein oxide on atmospheric oxidation capacity under different environmental conditions, and the evolution of SOA from methacrolein over its atmospheric lifetime remain active areas of research. Continued work combining laboratory studies, field measurements, and advanced chemical transport models will be crucial to fully constrain the impact of this pivotal biogenic oxidation product on atmospheric composition and climate.
References
-
National Center for Biotechnology Information. (n.d.). Methacrolein. PubChem. Retrieved from [Link]
-
Zhang, H., Lin, Y.-H., Zhang, Z., Zhang, X., Shaw, S. L., Knipping, E. M., Gold, A., Kamens, R. M., & Surratt, J. D. (2014). Secondary organic aerosol formation from methacrolein photooxidation: roles of NOx level, relative humidity and aerosol acidity. ResearchGate. Retrieved from [Link]
-
Zhang, H., Lin, Y. H., Zhang, Z., Zhang, X., Shaw, S. L., Knipping, E. M., ... & Surratt, J. D. (n.d.). Secondary organic aerosol formation from methacrolein photooxidation: roles of NOx level, relative humidity and aerosol acidity. Environmental Chemistry. Retrieved from [Link]
-
Schaefer, T., Weller, C., & Herrmann, H. (2012). Atmospheric aqueous phase radical chemistry of the isoprene oxidation products methacrolein, methyl vinyl ketone, methacrylic acid and acrylic acid – kinetics and product studies. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Pimentel, A. S., & Arbilla, G. (2001). Kinetic Analysis of the Gas-Phase Reactions of Methacrolein with the OH Radical in the Presence of Nox. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Sivaramakrishnan, R., & Michael, J. V. (2009). Kinetics of the OH + Methyl Vinyl Ketone and OH + Methacrolein Reactions at Low Pressure. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Neeb, P., Kolloff, A., Koch, S., & Moortgat, G. K. (1999). Rate Constants for the Reactions of Methylvinyl Ketone, Methacrolein, Methacrylic Acid and Acrylic Acid with Ozone. WIT Press. Retrieved from [Link]
-
Michaud, V., El Haddad, I., Liu, Y., Sellegri, K., Laj, P., Villani, P., & Monod, A. (2009). In-cloud processes of methacrolein under simulated conditions – Part 3: Hygroscopic and volatility properties of the formed secondary organic aerosol. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Nguyen, T. L., Crounse, J. D., Teng, A. P., St. Clair, J. M., Paulot, F., & Wennberg, P. O. (2015). Mechanism of the hydroxyl radical oxidation of methacryloyl peroxynitrate (MPAN) and its pathway toward secondary organic aerosol formation in the atmosphere. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Canosa-Mas, C. E., Ball, J. C., Hall, I. W., Smith, S. J., Thompson, K. C., & Wayne, R. P. (1999). A kinetic study of the reactions of NO3 with methyl vinyl ketone, methacrolein, acrolein, methyl acrylate and methyl methacrylate. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Shaw, M., B. R. Dobson, and C. A. Smith. (2019). Photophysical oxidation of atmospheric carbonyls. White Rose Research Online. Retrieved from [Link]
-
Pimentel, A. S., & Arbilla, G. (2001). Kinetic analysis of the gas-phase reactions of methacrolein with the OH radical in the presence of NOx. SciELO. Retrieved from [Link]
-
Kouvarakis, G. N., & Melas, D. (2013). The impact of isoprene and methacrolein chemistry on air quality in Europe. Retrieved from [Link]
-
Glowacki, D. R., Lockhart, J., & Blitz, M. A. (2012). Reaction of Methacrolein with the Hydroxyl Radical in Air: Incorporation of Secondary O2 Addition into the MACR + OH Master Equation. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Liu, Y., El Haddad, I., Scarfogliero, M., Nieto-Gligorovski, L., Temime-Roussel, B., Quivet, E., ... & Monod, A. (2009). In-cloud processes of methacrolein under simulated conditions -- Part 1. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
da Silva, G., & Bozzelli, J. W. (2012). Atmospheric fate of methacrolein. 2. Formation of lactone and implications for organic aerosol production. PubMed. Retrieved from [Link]
-
Bierbach, A., et al. (2014). Gaseous products and Secondary Organic Aerosol formation during long term oxidation of isoprene and methacrolein. Atmospheric Chemistry and Physics Discussions. Retrieved from [Link]
-
Chan, A. W. H., et al. (2011). Secondary organic aerosol formation from photooxidation of aromatic hydrocarbons. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Pierotti, D., Wofsy, S. C., Jacob, D., & Rasmussen, R. A. (1990). Isoprene and its oxidation products: Methacrolein and methyl vinyl ketone. Sci-Hub. Retrieved from [Link]
-
Guidry, L. M., Bardash, L. A., Yigiter, A., Ravi, S., Marchetti, B., & Karsili, T. N. V. (2025). The role of solar photolysis in the atmospheric removal of methacrolein oxide and the methacrolein oxide-water van-der Waals complex in pristine environments. Photochemistry and Photobiology. Retrieved from [Link]
-
Neeb, P., Kolloff, A., Koch, S., & Moortgat, G. K. (1998). Rate constants for the reactions of methylvinyl ketone, methacrolein, methacrylic acid, and acrylic acid with ozone. Sci-Hub. Retrieved from [Link]
-
Clubb, A. S., et al. (2017). Master Equation Studies of the Unimolecular Decay of Thermalized Methacrolein Oxide: The Impact of Atmospheric Conditions. PubMed Central. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methacrolein, 78-85-3. Retrieved from [Link]
-
Fuchs, H., et al. (2024). Temperature-dependent rate coefficients for the reactions of OH radicals with selected alkanes, aromatic compounds, and monoterpenes. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Rudich, Y., Talukdar, R. K., Fox, R. W., & Ravishankara, A. R. (1996). Rate Coefficients for Reactions of NO3 with a Few Olefins and Oxygenated Olefins. ACS Publications. Retrieved from [Link]
-
Lin, C.-Y., et al. (2021). Surprisingly long lifetime of methacrolein oxide, an isoprene derived Criegee intermediate, under humid conditions. Nature Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Kinetics of OH-oxidation of methacrolein in the aqueous phase.... Retrieved from [Link]
-
Pankratova, N., et al. (2020). Isoprene, Methyl Vinyl Ketone and Methacrolein from TROICA-12 Measurements and WRF-CHEM and GEOS-CHEM Simulations in the Far East Region. MDPI. Retrieved from [Link]
-
WIT Press. (n.d.). Rate Constants For The Reactions Of Methylvinyl Ketone, Methacrolein, Methacrylic Acid And Acrylic Acid With Ozone. Retrieved from [Link]
-
J-Stage. (n.d.). Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O40 Investigated by Using 13C. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Methacrolein – Knowledge and References. Retrieved from [Link]
-
Prlj, A., et al. (2020). On the Theoretical Determination of Photolysis Properties for Atmospheric Volatile Organic Compounds. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Jenkin, M. E., et al. (2020). Estimation of rate coefficients for the reactions of O3 with unsaturated organic compounds for use in automated mechanism construction. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Lin, C. Y., et al. (2021). Surprisingly long lifetime of methacrolein oxide, an isoprene derived Criegee intermediate, under humid conditions. ResearchGate. Retrieved from [Link]
-
Fuchs, H., et al. (2014). OH regeneration from methacrolein oxidation investigated in the atmosphere simulation chamber SAPHIR. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
SPARC. (n.d.). CHAPTER 2 - The Theory of Estimating Lifetimes Using Models and Observations. Retrieved from [Link]
Sources
- 1. DSpace [nemertes.library.upatras.gr]
- 2. sci-hub.ru [sci-hub.ru]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Surprisingly long lifetime of methacrolein oxide, an isoprene derived Criegee intermediate, under humid conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Master Equation Studies of the Unimolecular Decay of Thermalized Methacrolein Oxide: The Impact of Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. Mechanism of the hydroxyl radical oxidation of methacryloyl peroxynitrate (MPAN) and its pathway toward secondary organic aerosol formation in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. sci-hub.ru [sci-hub.ru]
- 16. researchgate.net [researchgate.net]
- 17. A kinetic study of the reactions of NO3 with methyl vinyl ketone, methacrolein, acrolein, methyl acrylate and methyl methacrylate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. acp.copernicus.org [acp.copernicus.org]
- 20. Atmospheric fate of methacrolein. 2. Formation of lactone and implications for organic aerosol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. connectsci.au [connectsci.au]
- 22. Atmospheric aqueous phase radical chemistry of the isoprene oxidation products methacrolein, methyl vinyl ketone, methacrylic acid and acrylic acid – kinetics and product studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. ACP - In-cloud processes of methacrolein under simulated conditions â Part 3: Hygroscopic and volatility properties of the formed secondary organic aerosol [acp.copernicus.org]
- 24. acp.copernicus.org [acp.copernicus.org]
The Toxicological Profile of Acrolein and Its Metabolites: A Technical Guide for Researchers
Abstract
Acrolein, a highly reactive α,β-unsaturated aldehyde, is a ubiquitous environmental toxicant and an endogenously generated product of lipid peroxidation and polyamine metabolism.[1][2][3][4] Its potent electrophilicity drives a complex toxicological profile characterized by widespread adduction to cellular macromolecules, induction of oxidative stress, and disruption of critical signaling pathways.[1][5][6] This technical guide provides an in-depth examination of the toxicological profile of acrolein and its metabolites, designed for researchers, scientists, and drug development professionals. We will explore the fundamental chemistry of acrolein, its metabolic fate, the molecular mechanisms of its toxicity, and its pathological role in a range of human diseases, including cardiovascular, neurodegenerative, and respiratory disorders. Furthermore, this guide will detail established methodologies for the detection and quantification of acrolein and its biomarkers, providing a comprehensive resource for investigating its biological effects.
Introduction: The Chemical and Biological Reactivity of Acrolein
Acrolein (CH₂=CH-CHO) is a colorless, volatile liquid with a pungent odor.[7] Its high reactivity stems from the presence of both an aldehyde group and a conjugated double bond, making it a potent electrophile susceptible to Michael addition reactions with cellular nucleophiles.[5][8][9] This inherent reactivity is the primary driver of its toxicity, enabling it to readily form covalent adducts with proteins, DNA, and glutathione.[5][10]
Sources of acrolein exposure are diverse and include both environmental and endogenous origins.[2][3][4] It is a significant component of tobacco smoke, automobile exhaust, and emissions from the burning of organic materials.[8][11][12] Acrolein is also formed during the heating of fats and oils in cooking.[4][11] Endogenously, acrolein is generated through the myeloperoxidase-mediated degradation of threonine, the catabolism of polyamines like spermine and spermidine, and as a byproduct of lipid peroxidation of polyunsaturated fatty acids.[3][4][5]
Metabolic Pathways and Detoxification
The primary route of acrolein metabolism and detoxification is through conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs).[3][4][5][13][14] This conjugation is a critical protective mechanism, as depletion of cellular GSH significantly enhances acrolein's toxicity.[15][16][17]
The initial GSH-acrolein conjugate, S-(3-oxopropyl)-glutathione, can be further metabolized through several enzymatic steps.[4][5] Oxidation by aldehyde dehydrogenase (ALDH) leads to the formation of S-(2-carboxyethyl)glutathione, which is ultimately excreted in the urine as S-(2-carboxyethyl)mercapturic acid (CEMA).[4][5][18] Alternatively, reduction by aldo-keto reductase or alcohol dehydrogenase (ADH) produces S-(3-hydroxypropyl)-glutathione, which is then converted to S-(3-hydroxypropyl)mercapturic acid (3-HPMA), the major urinary metabolite of acrolein.[3][4][5][13]
Minor metabolic pathways for acrolein include its oxidation to acrylic acid and subsequent conversion to malonic acid, or its hydration to 3-hydroxypropionaldehyde.[3][13]
Figure 1: Metabolic pathways of acrolein detoxification.
Mechanisms of Acrolein-Induced Toxicity
Acrolein exerts its toxic effects through a multi-pronged assault on cellular components and functions. The primary mechanisms are detailed below.
Protein Adduction and Dysfunction
As a potent electrophile, acrolein readily forms covalent adducts with nucleophilic amino acid residues in proteins, primarily cysteine, histidine, and lysine.[5][9] This adduction can occur via Michael addition to the α,β-unsaturated bond or through Schiff base formation with the aldehyde group.[5][9] The formation of these adducts can lead to significant alterations in protein structure and function, disrupting enzymatic activity, cellular signaling, and cytoskeletal integrity.[5][9] In some cases, acrolein can act as a cross-linking agent, leading to the formation of protein aggregates.[19]
DNA Adduction and Genotoxicity
Acrolein can also react with DNA, primarily with deoxyguanosine residues, to form exocyclic DNA adducts such as α-hydroxy-1,N²-propano-2'-deoxyguanosine (α-HOPdG) and γ-hydroxy-1,N²-propano-2'-deoxyguanosine (γ-HOPdG).[5][10] These adducts are mutagenic and have been implicated in the carcinogenic properties of acrolein.[5][10][20] The formation of acrolein-DNA adducts can lead to mutations, particularly G:C to T:A transversions, and may contribute to the development of lung cancer associated with tobacco smoke.[8][20]
Induction of Oxidative Stress
Acrolein is a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[1][6] This occurs through several mechanisms:
-
GSH Depletion: As mentioned, acrolein rapidly depletes cellular stores of GSH, a key antioxidant.[12][17][21]
-
Direct ROS Generation: The metabolism of acrolein and its GSH conjugate can lead to the formation of superoxide radicals and other ROS.[22]
-
Mitochondrial Dysfunction: Acrolein can damage mitochondrial proteins and disrupt the electron transport chain, leading to increased ROS production and impaired ATP synthesis.[1][21]
-
Inhibition of Antioxidant Enzymes: Acrolein can form adducts with and inhibit the activity of antioxidant enzymes, further compromising the cell's defense against oxidative damage.[5]
The resulting oxidative stress contributes to lipid peroxidation, a process that can, in a vicious cycle, generate more acrolein.[1][23]
Inflammation and Immune Modulation
Acrolein is a potent pro-inflammatory agent.[6][12] It can activate inflammatory signaling pathways, such as NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.[5][12] This inflammatory response is a key feature of acrolein-induced tissue damage, particularly in the respiratory system.[6][12][24] Interestingly, some studies have also reported immunosuppressive effects of acrolein, suggesting a complex and context-dependent modulation of the immune system.[8][25]
Figure 2: Key mechanisms of acrolein-induced cellular toxicity.
Pathological Implications of Acrolein Exposure
The multifaceted toxicological mechanisms of acrolein contribute to its involvement in a wide range of human diseases.
Cardiovascular Disease
Chronic exposure to acrolein is increasingly recognized as a significant risk factor for cardiovascular disease.[11][26][27][28] Acrolein can induce endothelial dysfunction, promote atherosclerosis, and contribute to myocardial injury.[11][27] It can also lead to platelet activation and an increased risk of thrombosis.[26][28] The underlying mechanisms include the generation of oxidative stress in the vasculature, adduction of critical cardiovascular proteins, and the induction of a pro-inflammatory state.[11][27]
Neurodegenerative Diseases
Acrolein has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[29][30][31][32][33] Elevated levels of acrolein have been detected in the brains of patients with these conditions.[29] Acrolein can induce neuronal cell death, promote the aggregation of disease-associated proteins (e.g., α-synuclein), and exacerbate neuroinflammation.[32][33] Its ability to cross the blood-brain barrier and induce oxidative stress in the central nervous system is a key factor in its neurotoxicity.[29]
Respiratory Diseases
As a major component of tobacco smoke, acrolein plays a central role in the development of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[12][24][34] Inhalation of acrolein causes irritation and inflammation of the airways, leading to epithelial damage, mucus hypersecretion, and airflow obstruction.[12][24][34] It can also impair the lung's defense mechanisms, increasing susceptibility to respiratory infections.[25]
Methodologies for Acrolein and Metabolite Detection
Accurate and sensitive detection of acrolein and its metabolites in biological matrices is crucial for assessing exposure and understanding its pathological roles.[35][36]
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the gold standard for the quantification of acrolein and its metabolites.[35][37][38] Due to the high reactivity and volatility of acrolein, these methods typically require a derivatization step to convert it into a more stable and detectable compound.[35][37] Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH) and 3-aminophenol.[37]
| Metabolite | Analytical Method | Biological Matrix | Key Considerations |
| 3-HPMA | LC-MS/MS | Urine | Major urinary metabolite, good biomarker of recent exposure.[13] |
| CEMA | LC-MS/MS | Urine | Another significant urinary metabolite.[13] |
| Acrolein-Protein Adducts | Western Blot, Slot Blot, LC-MS/MS | Plasma, Tissues | Indicates cumulative exposure and protein damage.[10][39] |
| Acrolein-DNA Adducts | LC-MS/MS, ³²P-postlabeling | Tissues, White Blood Cells | Biomarker of genotoxicity.[10][39] |
Immunoassays
Antibody-based methods, such as ELISA and Western blotting, can be used to detect acrolein-protein adducts.[5][39] These methods are valuable for assessing the extent of protein modification in tissues and cells.
Experimental Protocol: Quantification of 3-HPMA in Urine by LC-MS/MS
This protocol provides a general workflow for the analysis of the major acrolein metabolite, 3-HPMA, in urine samples.
1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates. c. Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube. d. Add an internal standard (e.g., deuterated 3-HPMA) to each sample for accurate quantification. e. Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
2. LC-MS/MS Analysis: a. Inject the extracted sample onto a reverse-phase C18 HPLC column. b. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Couple the HPLC to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. d. Monitor the specific precursor-to-product ion transitions for 3-HPMA and the internal standard.
3. Data Analysis: a. Integrate the peak areas for 3-HPMA and the internal standard. b. Generate a standard curve using known concentrations of 3-HPMA. c. Calculate the concentration of 3-HPMA in the urine samples based on the standard curve and normalize to creatinine concentration to account for urine dilution.
Figure 3: Workflow for the quantification of 3-HPMA in urine.
Conclusion and Future Directions
Acrolein is a highly reactive and toxic aldehyde with significant implications for human health. Its ability to form adducts with critical biomolecules, induce oxidative stress, and promote inflammation underlies its pathological role in a diverse array of diseases. Understanding the toxicological profile of acrolein and its metabolites is essential for developing effective strategies to mitigate its harmful effects.
Future research should focus on elucidating the precise molecular mechanisms by which acrolein contributes to specific disease pathologies. The development of more sensitive and specific biomarkers of acrolein exposure and effect will be crucial for clinical and epidemiological studies. Furthermore, the exploration of therapeutic interventions, such as acrolein scavengers and enhancers of endogenous detoxification pathways, holds promise for the prevention and treatment of acrolein-related diseases.[10][32]
References
-
Henning, R. J., & Johnson, G. T. (2017). Acrolein Can Cause Cardiovascular Disease: A Review. Cardiovascular Toxicology, 17(3), 227–236. [Link]
-
Moghe, A., Ghare, S., & Lam-Himlin, D. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242–255. [Link]
-
Shi, R., & Zhang, Y. (2022). The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy. Foods, 11(20), 3203. [Link]
-
Oxford Academic. (2015). Molecular mechanisms of acrolein toxicity: Relevance to human disease. Toxicological Sciences. [Link]
-
Pizzimenti, S., Ciamporcero, E., & Daga, M. (2015). Molecular mechanisms of acrolein toxicity: Relevance to human disease. Toxicological Sciences, 143(2), 242-255. [Link]
-
Wikipedia. (n.d.). Acrolein. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Acrolein. [Link]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7-25. [Link]
-
Jaimes, R., 3rd, & Leikauf, G. D. (2016). Proposed Mode of Action for Acrolein Respiratory Toxicity Associated with Inhaled Tobacco Smoke. Toxicological Sciences, 154(1), 13–27. [Link]
-
Zając, J., & Cholewińska, E. (2022). The Tobacco Smoke Component, Acrolein, as a Major Culprit in Lung Diseases and Respiratory Cancers: Molecular Mechanisms of Acrolein Cytotoxic Activity. International Journal of Molecular Sciences, 23(21), 13537. [Link]
-
Shi, R., & Zhang, Y. (2022). The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy. Foods, 11(20), 3203. [Link]
-
Chung, F. L., & Chen, H. J. C. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology, 36(2), 132–140. [Link]
-
DeJarnett, N., Conklin, D. J., & Riggs, D. W. (2014). Acrolein Exposure Is Associated With Increased Cardiovascular Disease Risk. Journal of the American Heart Association, 3(4), e000934. [Link]
-
Shi, R., & Zhang, Y. (2022). The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy. Foods, 11(20), 3203. [Link]
-
Henning, R. J., & Johnson, G. T. (2017). Acrolein Can Cause Cardiovascular Disease: A Review. Cardiovascular Toxicology, 17(3), 227–236. [Link]
-
Tully, M., & Shi, R. (2014). Pathological Role of Acrolein In Neurotrauma and Neurodegeneration. Purdue e-Pubs. [Link]
-
DeJarnett, N., Conklin, D. J., & Riggs, D. W. (2014). Acrolein Exposure Is Associated With Increased Cardiovascular Disease Risk. Journal of the American Heart Association, 3(4), e000934. [Link]
-
Oikawa, S., Yamada, T., & Hosokawa, H. (2012). Augmented glutathione synthesis decreases acrolein toxicity. Journal of biochemical and molecular toxicology, 26(4), 147–154. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Acrolein ToxGuide™. [Link]
-
Ohtsu, N., & Oikawa, S. (1999). Role of glutathione on acrolein-induced cytotoxicity and mutagenicity in Escherichia coli. Mutation research, 425(1), 127–134. [Link]
-
Mano, J., & Biswas, M. S. (2011). Acrolein-detoxifying isozymes of glutathione transferase in plants. FEBS letters, 585(21), 3429–3434. [Link]
-
Henning, R. J., & Johnson, G. T. (2017). Acrolein Can Cause Cardiovascular Disease: A Review. Cardiovascular Toxicology, 17(3), 227–236. [Link]
-
Tully, M. (2014). Pathological Role of Acrolein In Neurotrauma and Neurodegeneration. ProQuest Dissertations Publishing. [Link]
-
Shah, S., & Sant, D. W. (2021). Glutathione is a potential therapeutic target for acrolein toxicity in the cornea. Experimental Eye Research, 203, 108425. [Link]
-
Bein, K., & Leikauf, G. D. (2011). Acrolein - a pulmonary hazard. Molecular nutrition & food research, 55(9), 1342–1360. [Link]
-
Uchida, K. (1999). Current status of acrolein as a lipid peroxidation product. Trends in cardiovascular medicine, 9(5), 109–113. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Acrolein. [Link]
-
Facchinetti, F., & Amadei, F. (2013). Acrolein exposure suppresses antigen-induced pulmonary inflammation. American journal of respiratory cell and molecular biology, 48(2), 163–172. [Link]
-
Mitchell, D. Y., & Petersen, D. R. (1988). Metabolism of the glutathione-acrolein adduct, S-(2-aldehydo-ethyl)glutathione, by rat liver alcohol and aldehyde dehydrogenase. Drug metabolism and disposition: the biological fate of chemicals, 16(1), 37–42. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Acrolein. [Link]
-
Adams, J. D., Jr, & Klaidman, L. K. (1993). Acrolein-induced oxygen radical formation. Free radical biology & medicine, 15(2), 187–193. [Link]
-
Celli, N., & Fabbri, L. M. (2014). Acrolein effects in pulmonary cells: relevance to chronic obstructive pulmonary disease. Current opinion in pulmonary medicine, 20(2), 184–190. [Link]
-
Fuh, M. R., & Chen, C. Y. (2010). Protein modification by acrolein: Formation and stability of cysteine adducts. Analytical biochemistry, 407(2), 249–256. [Link]
-
Chung, F. L., & Hecht, S. S. (2006). Acrolein-DNA Adducts Are Mutagenic. Chemical Research in Toxicology, 19(2), 163–165. [Link]
-
Chung, F. L., & Chen, H. J. C. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology, 36(2), 132–140. [Link]
-
ResearchGate. (n.d.). Methods for detection of acrolein by HPLC analysis after derivatization... [Link]
-
World Health Organization (WHO). (2002). ACROLEIN. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profile for Acrolein. NCBI Bookshelf. [Link]
-
Tyagi, G., & Kowluru, R. A. (2020). Acrolein: A Potential Mediator of Oxidative Damage in Diabetic Retinopathy. Antioxidants (Basel, Switzerland), 9(11), 1146. [Link]
-
Lin, J., & Wang, Y. (2008). Characterization of acrolein-induced protein cross-links. Journal of the American Society for Mass Spectrometry, 19(5), 723–732. [Link]
-
Lee, C. H., & Wu, C. C. (2020). Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food. Environmental toxicology, 35(11), 1205–1213. [Link]
-
ResearchGate. (n.d.). Summary of various analytical methods for the determination of acrolein. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Acrolein, Formaldehyde. [Link]
Sources
- 1. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Acrolein - Wikipedia [en.wikipedia.org]
- 9. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acrolein Can Cause Cardiovascular Disease: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Acrolein-detoxifying isozymes of glutathione transferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Augmented glutathione synthesis decreases acrolein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of glutathione on acrolein-induced cytotoxicity and mutagenicity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione is a potential therapeutic target for acrolein toxicity in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of the glutathione-acrolein adduct, S-(2-aldehydo-ethyl)glutathione, by rat liver alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of acrolein-induced protein cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Acrolein: A Potential Mediator of Oxidative Damage in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acrolein-induced oxygen radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Current status of acrolein as a lipid peroxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acrolein effects in pulmonary cells: relevance to chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Acrolein exposure suppresses antigen-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. researchgate.net [researchgate.net]
- 28. ahajournals.org [ahajournals.org]
- 29. The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Role of Acrolein in Neurodegenerative Diseases and Its Protective Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. "Pathological Role of Acrolein In Neurotrauma and Neurodegeneration" by Jonathan An Tang [docs.lib.purdue.edu]
- 33. Pathological Role of Acrolein In Neurotrauma and Neurodegeneration - ProQuest [proquest.com]
- 34. Acrolein - a pulmonary hazard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Acrolein as a Dienophile in Diels-Alder Reactions: A Detailed Guide for Researchers
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of acrolein as a dienophile in Diels-Alder reactions. Acrolein, the simplest unsaturated aldehyde, serves as a versatile and reactive dienophile due to the electron-withdrawing nature of its carbonyl group, which significantly activates the carbon-carbon double bond for [4+2] cycloaddition reactions. This document delves into the mechanistic underpinnings, stereochemical and regiochemical considerations, and practical experimental protocols for effectively utilizing acrolein in the synthesis of six-membered rings, which are pivotal structures in numerous natural products and pharmaceutical agents.
Introduction: The Unique Reactivity of Acrolein in Cycloadditions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the formation of cyclic compounds.[1][2][3] The reaction involves the concerted interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). Acrolein's utility as a dienophile stems from its conjugated system where the carbon-carbon double bond is activated by the adjacent electron-withdrawing aldehyde group. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene in a normal-electron-demand Diels-Alder reaction.[1][3]
The versatility of the resulting cycloadducts, which contain a reactive aldehyde functionality, makes acrolein an attractive building block in synthetic chemistry. These adducts can be readily transformed into a variety of other functional groups, providing access to complex molecular architectures. However, the practical application of acrolein is not without its challenges, most notably its propensity to polymerize.[4] This guide will address these challenges and provide robust protocols to ensure successful and reproducible outcomes.
Mechanistic Insights: Controlling Selectivity
Regioselectivity
When an unsymmetrical diene reacts with an unsymmetrical dienophile like acrolein, the issue of regioselectivity arises. The regiochemical outcome can often be predicted by considering the electronic effects of the substituents on both the diene and the dienophile. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting and explaining the observed regioselectivity in Diels-Alder reactions involving acrolein.[1][5] The formation of specific regioisomers is governed by the alignment of the frontier molecular orbitals, where the largest orbital coefficients on the reacting atoms of the diene and dienophile align.[1]
Stereoselectivity: The Endo Rule
A key stereochemical feature of the Diels-Alder reaction is its high stereospecificity. The reaction proceeds via a suprafacial-suprafacial cycloaddition, meaning that the stereochemistry of the reactants is retained in the product. Furthermore, when a cyclic diene reacts with a dienophile like acrolein, two diastereomeric products, the endo and exo adducts, can be formed.
According to the Alder endo rule , the endo product is typically the kinetically favored product, especially at lower reaction temperatures.[4] This preference is attributed to secondary orbital interactions between the π-system of the activating substituent on the dienophile (the carbonyl group in acrolein) and the developing π-bond of the diene in the transition state.[4] However, the exo adduct is often the thermodynamically more stable product.[4] Therefore, reaction conditions, particularly temperature, can be manipulated to favor one isomer over the other.
The Role of Lewis Acid Catalysis
To enhance the rate and selectivity of Diels-Alder reactions involving acrolein, Lewis acid catalysts are frequently employed.[6][7] Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of acrolein.[8][9] This coordination further increases the electron-withdrawing ability of the aldehyde group, which in turn lowers the LUMO energy of the acrolein and narrows the HOMO-LUMO gap between the diene and dienophile.[6][10] This leads to a significant acceleration of the reaction rate, often allowing the reaction to proceed at lower temperatures, which can improve the endo selectivity.[4]
Figure 1: Lewis acid catalysis in acrolein Diels-Alder reactions.
Experimental Protocols
General Considerations and Safety
Safety Precautions: Acrolein is a highly toxic, flammable, and volatile liquid. It is also a lachrymator. All manipulations involving acrolein must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Reagent Purity: The success of a Diels-Alder reaction is highly dependent on the purity of the reactants.
-
Acrolein: Acrolein is prone to polymerization, which can be initiated by light, heat, or impurities.[4] It is advisable to use freshly distilled or inhibitor-free acrolein for best results.
-
Dienes: Many dienes, such as cyclopentadiene, readily dimerize at room temperature via a self-Diels-Alder reaction.[4] Dienes like cyclopentadiene must be freshly prepared by "cracking" the dimer (dicyclopentadiene) immediately before use.[4]
Protocol 1: Uncatalyzed Diels-Alder Reaction of Cyclopentadiene and Acrolein
This protocol describes a general procedure for the uncatalyzed reaction, which is often performed at or below room temperature to favor the kinetic endo product.
Materials:
-
Freshly cracked cyclopentadiene
-
Acrolein
-
Anhydrous diethyl ether (or other suitable solvent like dichloromethane or toluene)[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon atmosphere setup
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Add acrolein to the flask and dissolve it in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the acrolein solution in an ice bath to 0 °C.[4]
-
Slowly add freshly cracked cyclopentadiene dropwise to the stirred acrolein solution.
-
Allow the reaction to stir at 0 °C or room temperature while monitoring its progress.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the limiting reagent.[4]
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde adduct.[4]
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Acrolein
This protocol outlines a procedure using a Lewis acid to enhance the reaction rate and selectivity.
Materials:
-
Freshly cracked cyclopentadiene
-
Acrolein
-
Lewis acid (e.g., aluminum chloride, AlCl₃)
-
Anhydrous dichloromethane (or other dry, non-polar solvent)[4]
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Inert atmosphere setup (nitrogen or argon)
-
Saturated aqueous sodium bicarbonate solution for quenching
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Lewis acid (e.g., AlCl₃) in anhydrous dichloromethane.
-
Cool the Lewis acid solution to a low temperature (e.g., -78 °C).[4]
-
Slowly add the acrolein to the cold Lewis acid solution with vigorous stirring.
-
After stirring for a short period to allow for complex formation, add the freshly cracked cyclopentadiene dropwise.
-
Maintain the reaction at the low temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate while the flask is still in the cold bath.[4]
-
Workup and Purification: After quenching, allow the mixture to warm to room temperature. Perform an aqueous workup by transferring the mixture to a separatory funnel, extracting the product with an organic solvent, and drying the combined organic layers. The purified product can be obtained after solvent removal and subsequent purification by distillation or column chromatography.[4]
Figure 2: General experimental workflow for Diels-Alder reactions with acrolein.
Data Presentation and Troubleshooting
| Parameter | Uncatalyzed Reaction | Lewis Acid-Catalyzed Reaction | Rationale |
| Temperature | 0 °C to Room Temp | -78 °C to 0 °C | Lower temperatures favor the kinetic endo product and minimize side reactions.[4] Catalysis allows for lower temperatures. |
| Solvent | Diethyl ether, Toluene, Dichloromethane | Dichloromethane (dry, non-polar) | Solvent choice can influence reaction rates and selectivity.[2] Non-polar solvents are preferred for catalyzed reactions. |
| Reaction Time | Hours to days | Minutes to hours | Lewis acid catalysis significantly accelerates the reaction rate.[6] |
| Yield | Variable, can be low | Generally higher | Catalysis often leads to cleaner reactions and improved yields.[11] |
| Selectivity | Good endo selectivity | Excellent endo selectivity | Lewis acids enhance the secondary orbital interactions that favor the endo transition state. |
Troubleshooting Common Issues:
-
Low Yield:
-
Impure Reactants: Ensure cyclopentadiene is freshly cracked and acrolein is pure and free of polymers.[4]
-
Suboptimal Temperature: The reaction is reversible at higher temperatures, which can lead to product decomposition.[4]
-
Acrolein Polymerization: Use of inhibitors or lower temperatures can mitigate this side reaction.[4]
-
-
Formation of Multiple Products:
-
Mixture of Stereoisomers: Adjust the reaction temperature to favor the desired isomer. Lower temperatures generally favor the endo product.
-
Side Reactions: Ensure an inert atmosphere and pure, dry solvents to minimize unwanted side reactions.
-
Conclusion
Acrolein remains a highly valuable and reactive dienophile for the synthesis of functionalized six-membered rings via the Diels-Alder reaction. A thorough understanding of the reaction mechanism, including the factors that govern selectivity, is crucial for its successful application. The use of Lewis acid catalysis can significantly enhance reaction rates and selectivities, making this a powerful tool in the synthetic chemist's arsenal. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively harness the synthetic potential of acrolein in their drug discovery and development endeavors.
References
- Technical Support Center: Diels-Alder Reaction of Cyclopentadiene and Acrolein - Benchchem.
- Catalysis of Diels–Alder Reactions with Acrolein as Dienophile by Iron(III)-Doped Montmorillonite. Chemistry Letters.
- Stereoselectivity and regioselectivity in Diels–Alder reactions studied by intermolecular perturbation theory. Journal of the Chemical Society, Faraday Transactions.
- What is the best condition for Diels-Alder reactions using Acrolien as dienophile?. ResearchGate.
- Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. National Institutes of Health.
- Acrolein - Wikipedia.
- Origins of the Regioselectivities in the Diels-Alder Reactions of Vinylindenes with 1,4-Quinone Monoketal and Acrolein Dienophiles. ResearchGate.
- Stereoselectivity and Regioselectivity in Diels-Alder Reactions studied by Intermolecular Perturbation Theory. RSC Publishing.
- Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Publishing.
- Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.
- Density Functional Theory Study of a Lewis Acid Catalyzed Diels−Alder Reaction. The Butadiene + Acrolein Paradigm. Journal of the American Chemical Society.
- Transition structures of the Lewis acid-catalyzed Diels-Alder reaction of butadiene with acrolein. The origins of selectivity. Journal of the American Chemical Society.
- Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. MDPI.
- DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega.
- Diels–Alder Reaction - Sigma-Aldrich.
- Ab Initio Study of the Diels−Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory. ACS Publications.
- Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
- How Lewis Acids Catalyze Diels–Alder Reactions. National Institutes of Health.
- Diels-Alder Reaction.
- 1.3: Diels-Alder_Reactions - Chemistry LibreTexts.
- Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI.
- Diels-Alder Reaction - Organic Chemistry Portal.
Sources
- 1. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Methacrolein in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Reactivity of Methacrolein
Methacrolein (2-methylpropenal), a simple α,β-unsaturated aldehyde, is a highly valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1][2][3] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the alkene, making it susceptible to a variety of nucleophilic attacks. Furthermore, the conjugated diene-like system allows its participation in pericyclic reactions. This dual reactivity profile, encompassing both 1,2- and 1,4-addition pathways, as well as cycloaddition reactions, provides synthetic chemists with a powerful tool to forge carbon-heteroatom and carbon-carbon bonds, leading to the assembly of diverse heterocyclic scaffolds. Many of these scaffolds are prevalent in natural products, pharmaceuticals, and materials science.[1][2]
This guide provides an in-depth exploration of the utility of methacrolein in heterocyclic synthesis, focusing on key reaction classes and providing detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methodologies.
I. Synthesis of Pyridines: The Kröhnke Pyridine Synthesis
The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and bioactive natural products. The Kröhnke pyridine synthesis offers a reliable method for the preparation of substituted pyridines, often utilizing an α,β-unsaturated aldehyde like methacrolein.[4]
Mechanistic Rationale
The Kröhnke synthesis is a variation of the Hantzsch pyridine synthesis.[5] It typically involves the reaction of a pyridinium salt (acting as a masked 1,5-dicarbonyl compound precursor), an α,β-unsaturated carbonyl compound (the dienophile, in this case, methacrolein), and a source of ammonia (such as ammonium acetate). The reaction proceeds through a series of condensations and cyclization steps to afford the final pyridine product. The choice of formamide as a solvent is often crucial as it can also serve as a source of ammonia at elevated temperatures and helps to solubilize the reagents.
Diagram 1: Kröhnke Pyridine Synthesis Workflow
Caption: Workflow for the Kröhnke synthesis of a substituted pyridine using methacrolein.
Detailed Experimental Protocol: Synthesis of 2-(3-Methylpyridin-2-yl)pyridine[4]
This protocol is adapted from a reported procedure and provides a practical guide for the synthesis of a substituted bipyridine.
Materials:
-
1-(2-Pyridylacetyl)pyridinium iodide
-
Ammonium acetate
-
Methacrolein (freshly distilled)
-
Formamide
-
Diethyl ether
-
Sodium sulfate
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-pyridylacetyl)pyridinium iodide (1.0 eq.) and ammonium acetate (2.3 eq.) in formamide.
-
Addition of Methacrolein: To the stirred solution, add freshly distilled methacrolein (1.1 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 6 hours.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a DCM/methanol mixture (e.g., 20:1). Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Expected Yield: ~75%[4]
Characterization Data: The product can be characterized by NMR spectroscopy and mass spectrometry. For 2-(3-methylpyridin-2-yl)pyridine, the 1H NMR spectrum would show characteristic signals for the aromatic protons and a singlet for the methyl group. The mass spectrum should show the molecular ion peak corresponding to the product.[4]
II. Synthesis of Pyrans: Hetero-Diels-Alder Reactions
The 4H-pyran scaffold is present in numerous natural products and biologically active molecules.[6] The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the synthesis of six-membered oxygen-containing heterocycles.[7][8] Methacrolein, with its electron-deficient dienophile character, readily participates in these reactions with electron-rich dienes.
Mechanistic Considerations
In the context of pyran synthesis, the hetero-Diels-Alder reaction involves the cycloaddition of an electron-rich diene with an α,β-unsaturated carbonyl compound (the dienophile), such as methacrolein. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of substrates, catalysts (Lewis acids can enhance reactivity and selectivity), and reaction conditions.[9] Computational studies have shown that the conformational preferences of methacrolein (s-cis vs. s-trans) can be influenced by Lewis acid coordination and solvent polarity, which in turn affects the stereochemical outcome of the cycloaddition.[9]
Diagram 2: Hetero-Diels-Alder Reaction for Pyran Synthesis
Caption: General workflow for the synthesis of pyrans via a hetero-Diels-Alder reaction involving methacrolein.
General Protocol: Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol provides a general framework for the synthesis of substituted pyrans using a Lewis acid catalyst. The specific diene, catalyst, and conditions should be optimized for each desired target molecule.
Materials:
-
Electron-rich diene (e.g., Danishefsky's diene)
-
Methacrolein
-
Lewis acid catalyst (e.g., Yb(fod)3, Sc(OTf)3)[10]
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the electron-rich diene in the anhydrous solvent.
-
Catalyst Addition: Add the Lewis acid catalyst to the solution and stir for a few minutes.
-
Methacrolein Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add methacrolein dropwise.
-
Reaction: Allow the reaction to stir at the specified temperature until completion (monitored by TLC or LC-MS).
-
Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution). Extract the aqueous layer with an organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
III. Michael Addition and Annulation Reactions
The electrophilic β-carbon of methacrolein makes it an excellent Michael acceptor.[11] This reactivity can be harnessed in tandem with other transformations to construct a variety of heterocyclic systems.
Mechanistic Principles
The Michael addition of a nucleophile to methacrolein generates an enolate intermediate. This enolate can then participate in an intramolecular cyclization (annulation) to form a new ring. The choice of nucleophile and the subsequent reaction conditions dictate the type of heterocycle formed. For instance, using a β-ketoester as the nucleophile can lead to the formation of highly substituted 4H-pyrans through a tandem Michael addition-cyclization-dehydration sequence.[8]
Table 1: Comparison of Catalytic Systems for Methacrolein Reactions
| Reaction Type | Catalyst | Typical Substrates | Key Advantages | Reference |
| Kröhnke Pyridine Synthesis | Ammonium Acetate | Pyridinium salts, α,β-unsaturated aldehydes | Good yields, readily available reagents | [4] |
| Hetero-Diels-Alder | Lewis Acids (e.g., Yb(fod)3, Sc(OTf)3) | Electron-rich dienes, methacrolein | High stereoselectivity, atom economy | [9][10] |
| Mukaiyama-Michael Addition | Iminium Catalysts | Silyl enol ethers, methacrolein | High enantioselectivity | [11] |
| Multicomponent Pyran Synthesis | L-proline | Aromatic aldehydes, malononitrile, methacrolein | Enantioselective, operational simplicity | [12] |
Protocol: L-proline Catalyzed Multicomponent Synthesis of 4H-Pyrans[12]
This protocol describes an enantioselective, one-pot synthesis of highly functionalized 4H-pyrans using L-proline as an organocatalyst.
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Active methylene compound (e.g., dimedone)
-
Methacrolein
-
L-proline
-
Ethanol
Procedure:
-
Reaction Setup: In a flask, combine the aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), the active methylene compound (1.0 eq.), and L-proline (catalytic amount, e.g., 10 mol%) in ethanol.
-
Methacrolein Addition: Add methacrolein (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
IV. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity. Methacrolein is an excellent substrate for MCRs in the synthesis of heterocycles.[6][12]
Rationale and Advantages
The use of methacrolein in MCRs capitalizes on its diverse reactivity. It can act as a dienophile, a Michael acceptor, or an electrophilic aldehyde. This allows for the design of elegant and convergent synthetic routes to complex heterocyclic frameworks. The primary advantages of MCRs include high atom economy, operational simplicity, and the ability to rapidly generate libraries of compounds for screening in drug discovery.
Conclusion
Methacrolein's rich and tunable reactivity makes it an indispensable tool for the synthesis of a broad spectrum of heterocyclic compounds. From classical named reactions like the Kröhnke pyridine synthesis to modern catalytic enantioselective transformations, methacrolein continues to be a workhorse in the synthetic organic chemist's toolbox. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the synthetic utility of this versatile building block in their own research endeavors, particularly in the fields of medicinal chemistry and materials science.
References
-
Domingo, L. R., & Aurell, M. J. (2003). Conformational preferences of methacrolein in Diels-Alder and 1,3-dipolar cycloaddition reactions. The Journal of organic chemistry, 68(13), 5271–5278. Retrieved from [Link]
-
Poulsen, T. B., & Jørgensen, K. A. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. Organic Letters, 14(4), 1134–1137. Retrieved from [Link]
-
Elrod, D. W., & Elrod, M. J. (2012). Diels-Alder Chemistry in the Acid-catalyzed Oligomerization of Methacrolein in Simulated Atmospheric Aerosol: Insights using Desorption Electrospray Ionization Mass Spectrometry. Atmospheric Chemistry and Physics Discussions, 12(10), 26897-26937. Retrieved from [Link]
-
Gill, M., & Steglich, W. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498–514. Retrieved from [Link]
-
Synthesis of methacrolein - PrepChem.com. (n.d.). Retrieved from [Link]
-
4H-Pyran Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Li, L., Liu, G., & Li, H. (2021). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. Catalysts, 12(1), 29. Retrieved from [Link]
-
Yu, D., et al. (2019). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-proline. Request PDF. Retrieved from [Link]
-
Li, Y., et al. (2012). Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde. Advanced Materials Research, 554-556, 1225-1228. Retrieved from [Link]
-
Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-124. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 9, S113-S118. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2013). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 18(12), 14643-14655. Retrieved from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Acrolein - Wikipedia. (n.d.). Retrieved from [Link]
-
Boyer Research. (2021). 12 - Synthesis of Pyridines. YouTube. Retrieved from [Link]
-
Wang, T., et al. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Catalysts, 13(5), 803. Retrieved from [Link]
-
Lei, Y., et al. (2017). Rapid and continuous synthesis of methacrolein with high selectivity by condensation of propanal with formaldehyde in laboratory. The Canadian Journal of Chemical Engineering, 95(8), 1539-1545. Retrieved from [Link]
-
Diels-Alder reactions of five-membered heterocycles containing one heteroatom. (2004). Tetrahedron, 60(49), 11339-11344. Retrieved from [Link]
- WO2014033413A1 - Method for producing methacrolein and/or methacrylic acid - Google Patents. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4H-Pyran Synthesis [organic-chemistry.org]
- 9. Conformational preferences of methacrolein in Diels-Alder and 1,3-dipolar cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging Acrolein for Protein Modification and Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Double-Edged Sword of Acrolein in Protein Chemistry
Acrolein (CH₂=CH–CHO) is a highly reactive α,β-unsaturated aldehyde, recognized both as a toxic environmental pollutant and an endogenously produced metabolite resulting from lipid peroxidation.[1][2][3] Its potent electrophilicity drives its reactivity towards nucleophilic residues on proteins, making it a powerful tool for protein modification and cross-linking, yet also the basis of its cytotoxicity.[1][4][5] Understanding and controlling acrolein's reactivity is paramount for its application in diverse fields, from fundamental proteomics research to the development of novel therapeutics and antibody-drug conjugates (ADCs).
This guide provides a comprehensive overview of the mechanisms governing acrolein-protein interactions and detailed protocols for its use in controlled laboratory settings. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Core Principles: The Chemistry of Acrolein-Protein Interactions
Acrolein's reactivity with proteins is primarily dictated by two key chemical reactions: Michael addition and Schiff base formation .[1][2][6] The preferred reaction pathway and target residue are influenced by factors such as pH, temperature, and the local microenvironment of the amino acid side chains.
The primary nucleophilic targets for acrolein on proteins are the side chains of cysteine, histidine, and lysine residues, as well as the N-terminal amino group.[1][2][7]
-
Cysteine: The sulfhydryl group of cysteine is the most reactive nucleophile towards acrolein, rapidly undergoing Michael addition to form a stable thioether linkage.[1][2] This reaction results in a mass increase of 56 Da to the modified cysteine residue.[2]
-
Lysine: The primary amine of the lysine side chain can react with acrolein through both Michael addition and Schiff base formation. A notable reaction involves a one-pot, four-step sequence (two Michael additions, an aldol reaction, and dehydration) to form a stable heterocyclic α,β-unsaturated carbonyl known as 3-formyl-3,4-dehydropiperidino (FDP) exclusively on lysine residues.[8] This FDP adduct can be further converted to a 3-methylpyridinium (MP) adduct.[1][8]
-
Histidine: The imidazole ring of histidine can also participate in Michael addition with acrolein.[4][5]
Visualizing the Reaction Mechanisms
Caption: Reaction pathways of acrolein with protein nucleophiles.
Application I: Site-Specific Protein Modification with Acrolein
The unique reactivity of acrolein with lysine to form the FDP adduct provides a powerful platform for site-specific protein modification.[8] This FDP moiety, an electrophilic warhead, can be further functionalized with various payloads, such as fluorophores, biotin tags, or small molecule drugs.[3][8]
Protocol: Generation of FDP-Modified Proteins
This protocol details the modification of a protein with acrolein to generate FDP-lysine residues.
Materials:
-
Protein of interest (e.g., BSA, Iysozyme)
-
Acrolein solution (freshly prepared)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting columns
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (for verification)
Experimental Parameters:
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 1-10 mg/mL | Ensures sufficient concentration for reaction while minimizing aggregation. |
| Acrolein:Protein Molar Ratio | 10:1 to 100:1 | Higher ratios drive the reaction to completion. Optimization may be required. |
| Reaction Buffer | PBS, pH 7.4 | Mimics physiological conditions and is optimal for FDP formation.[8] |
| Temperature | 37°C | Promotes the multistep reaction to form the stable FDP heterocycle.[8] |
| Reaction Time | 2-24 hours | Time-dependent reaction; monitor progress for optimal modification. |
| Quenching | Excess primary amine | Neutralizes unreacted acrolein to prevent non-specific modifications. |
Step-by-Step Procedure:
-
Protein Preparation: Dissolve the protein of interest in PBS, pH 7.4 to the desired concentration.
-
Acrolein Addition: While gently vortexing, add the freshly prepared acrolein solution to the protein solution to achieve the desired molar ratio.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for the desired reaction time.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 1 hour at room temperature.
-
Purification: Remove excess acrolein and quenching reagent by dialysis against PBS or using a desalting column.
-
Characterization:
-
Confirm protein concentration using a BCA assay or UV-Vis spectrophotometry.
-
Verify the modification and determine the extent of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The formation of FDP-lysine results in a specific mass shift.
-
Visualizing the FDP Modification Workflow
Caption: Workflow for generating FDP-modified proteins.
Application II: Acrolein-Mediated Protein Cross-Linking
Acrolein's bifunctional nature allows it to act as a cross-linking agent, forming both intramolecular and intermolecular cross-links between proteins.[1][6][9] This property is valuable for studying protein-protein interactions and inducing protein aggregation for various applications.
Protocol: Intermolecular Protein Cross-Linking with Acrolein
This protocol describes the use of acrolein to cross-link two different proteins.
Materials:
-
Protein A and Protein B
-
Acrolein solution (freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis materials (gels, buffers, loading dye, protein ladder)
-
Coomassie Brilliant Blue or other protein stain
Experimental Parameters:
| Parameter | Recommended Value | Rationale |
| Protein Concentrations | Equimolar concentrations (e.g., 1 mg/mL each) | Promotes the formation of heterodimeric cross-links. |
| Acrolein:Total Protein Molar Ratio | 20:1 to 200:1 | Higher ratios increase the probability of cross-linking. |
| Reaction Buffer | PBS, pH 7.4 | Provides a stable environment for the proteins and the reaction. |
| Temperature | Room Temperature to 37°C | Temperature can be adjusted to control the rate of cross-linking. |
| Reaction Time | 30 minutes to 4 hours | Monitor the reaction over time to achieve the desired degree of cross-linking. |
| Quenching | Excess primary amine | Stops the cross-linking reaction. |
Step-by-Step Procedure:
-
Protein Mixture: Combine equimolar amounts of Protein A and Protein B in the reaction buffer.
-
Acrolein Addition: Add the freshly prepared acrolein solution to the protein mixture.
-
Incubation: Incubate the reaction at the desired temperature with gentle mixing.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench each aliquot with the quenching solution.
-
SDS-PAGE Analysis:
-
Mix the quenched aliquots with SDS-PAGE loading dye.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel to visualize the protein bands.
-
The appearance of higher molecular weight bands corresponding to the sum of the molecular weights of Protein A and Protein B indicates successful cross-linking.
-
Visualizing the Cross-Linking and Analysis Workflow
Caption: Workflow for acrolein-mediated protein cross-linking and analysis.
Analytical Techniques for Characterizing Acrolein-Protein Adducts
A variety of analytical techniques are essential for confirming and characterizing acrolein-protein modifications.
-
Mass Spectrometry (MS): The gold standard for identifying covalent modifications. Both "bottom-up" (peptide-centric) and "top-down" (intact protein) proteomics approaches can be used.[10][11]
-
SDS-PAGE: A simple and effective method to visualize intermolecular cross-linking through the appearance of higher molecular weight bands.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Antibodies specific for acrolein-protein adducts can be used for quantification.[12][13]
-
Western Blotting: Can be used in conjunction with specific antibodies to detect acrolein-modified proteins in complex mixtures.[13]
Conclusion and Future Perspectives
Acrolein's rich chemistry offers a versatile toolbox for protein modification and cross-linking. The ability to transform a nucleophilic lysine into an electrophilic FDP warhead opens up exciting possibilities for late-stage protein functionalization and the development of novel bioconjugates.[3][8] While the inherent toxicity of acrolein necessitates careful handling and quenching, the protocols outlined in this guide provide a solid foundation for its controlled and effective use in a research setting. Future advancements in this area may focus on developing more selective acrolein-based reagents and expanding their application in targeted drug delivery and in vivo imaging.
References
-
Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society. [Link]
-
Protein modification by acrolein: Formation and stability of cysteine adducts. Chemical Research in Toxicology. [Link]
-
Protein-bound acrolein: Potential markers for oxidative stress. Proceedings of the National Academy of Sciences. [Link]
-
Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. ACS Publications. [Link]
-
Characterization of acrolein-induced protein cross-links. PubMed. [Link]
-
Protein-bound acrolein: Potential markers for oxidative stress. PMC - NIH. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]
-
Interaction of Acrylamide, Acrolein, and 5-Hydroxymethylfurfural with Amino Acids and DNA. Journal of Agricultural and Food Chemistry. [Link]
-
Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure. PubMed. [Link]
-
General strategy for proteomic analysis of acrolein-protein adducts. ResearchGate. [Link]
-
Quantitation of Acrolein–Protein Adducts: Potential Biomarker of Acrolein Exposure. Taylor & Francis Online. [Link]
-
Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. PMC - NIH. [Link]
-
Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. Request PDF. [Link]
-
Characterization of acrolein-induced protein cross-links. Request PDF - ResearchGate. [Link]
Sources
- 1. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Protein-bound acrolein: Potential markers for oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of acrolein-induced protein cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Methacrolein in Polymer Synthesis: A Detailed Guide to Application and Protocol
Foreword: Unlocking the Potential of a Bifunctional Monomer
Methacrolein (CH₂=C(CH₃)CHO) stands as a monomer of significant interest in polymer science, primarily due to its unique bifunctional nature. Possessing both a polymerizable vinyl group and a reactive aldehyde moiety, it offers a versatile platform for the synthesis of functional polymers with tailored properties. The pendent aldehyde groups along the polymer backbone serve as reactive handles for a variety of post-polymerization modifications, enabling the creation of advanced materials for diverse applications, from specialty resins and coatings to sophisticated drug delivery systems.[1][2]
This guide provides an in-depth exploration of methacrolein's behavior in various polymerization systems. It is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for experimental choices. By understanding the nuances of methacrolein polymerization, from managing its high reactivity to harnessing its functional potential, researchers can unlock new avenues in materials innovation.
Section 1: Critical Safety and Handling of Methacrolein
Before commencing any experimental work, it is imperative to recognize that methacrolein is a hazardous substance. It is a colorless, flammable liquid that is toxic and highly irritating to the eyes, skin, and respiratory system.[2][3]
Key Safety Precautions:
-
Ventilation: All manipulations must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.
-
Storage: Store in a cool, dry, well-ventilated area, away from light and sources of ignition. It is often stabilized with an inhibitor like hydroquinone to prevent spontaneous polymerization.
Section 2: Free-Radical Polymerization of Methacrolein
Free-radical polymerization is a common and versatile method for polymerizing methacrolein. However, the presence of the aldehyde group introduces a significant challenge: the propensity for cross-linking, which can lead to insoluble and intractable polymers.[4] The key to successful free-radical polymerization of methacrolein lies in carefully controlling the reaction conditions to favor linear chain growth over side reactions.
Causality Behind Experimental Choices in Free-Radical Polymerization
The formation of soluble, high-molecular-weight polymethacrolein via free-radical methods is contingent on several critical factors:
-
Dispersion Polymerization: A crucial strategy to prevent cross-linking is to conduct the polymerization in a medium where the monomer is soluble, but the resulting polymer is not.[4] This causes the polymer chains to precipitate as they form, creating a dispersion. This phase separation minimizes the interaction between the pendent aldehyde groups on different polymer chains and with the propagating radical chains, thus suppressing the formation of a cross-linked network.[4] A common solvent system is a mixture of water and methanol.[4]
-
Low Catalyst Concentration: Employing a very low concentration of the free-radical initiator is essential. High initiator concentrations lead to a rapid polymerization rate, which can cause localized overheating and promote side reactions, resulting in low molecular weight or cross-linked polymers.[4]
-
Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization and can also promote oxidative side reactions with the aldehyde group. Therefore, all polymerizations must be carried out under an inert atmosphere, such as nitrogen or argon.[4]
-
Temperature Control: The polymerization temperature should be kept relatively low, typically below 50°C.[4] Higher temperatures can increase the rate of chain transfer reactions, leading to lower molecular weight polymers, and can also accelerate undesirable side reactions involving the aldehyde group.[4]
Experimental Workflow: Free-Radical Dispersion Polymerization
Caption: Workflow for Free-Radical Dispersion Polymerization of Methacrolein.
Protocol: Free-Radical Dispersion Polymerization of Methacrolein
This protocol is adapted from the methodologies described in U.S. Patent 2,993,878.[4]
Materials:
-
Methacrolein (inhibitor removed, e.g., by distillation)
-
Distilled water, deoxygenated
-
Methanol, deoxygenated
-
Potassium persulfate (K₂S₂O₈)
-
Sodium bisulfite (NaHSO₃)
-
Nitrogen gas
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the stirrer, nitrogen inlet, and thermometer. Purge the entire system with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent and Initiator Addition: In the flask, combine 400 mL of deoxygenated distilled water and 75 mL of deoxygenated methanol. Under a positive nitrogen flow, add 15 mg of potassium persulfate and 7 mg of sodium bisulfite. Stir the solution until the initiators are fully dissolved.
-
Monomer Addition: While stirring, slowly add 50 mL of purified methacrolein to the reaction mixture.
-
Polymerization: Maintain the reaction temperature at room temperature (approximately 25°C) with continuous stirring. The solution will become opalescent as the polymer precipitates. Allow the polymerization to proceed for several hours (e.g., 6-12 hours).
-
Polymer Isolation: Once the polymerization is complete, filter the polymer dispersion to collect the solid polymethacrolein.
-
Purification: Wash the collected polymer thoroughly with distilled water and then with methanol to remove any unreacted monomer, initiators, and solvent residues.
-
Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. The final product should be a white, solid polymer.
| Parameter | Value/Condition | Rationale |
| Monomer | Methacrolein | Bifunctional monomer with vinyl and aldehyde groups. |
| Solvent System | Water/Methanol | A polar medium where the monomer is soluble but the polymer is not, facilitating dispersion polymerization.[4] |
| Initiator System | K₂S₂O₈ / NaHSO₃ (Redox) | Allows for initiation at lower temperatures, minimizing side reactions.[4] |
| Temperature | ~25°C | A lower temperature reduces the rate of chain transfer and cross-linking reactions.[4] |
| Atmosphere | Inert (Nitrogen) | Prevents inhibition by oxygen and oxidative side reactions.[4] |
Section 3: Anionic Polymerization of Methacrolein
Anionic polymerization offers a pathway to polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). However, the polymerization of α,β-unsaturated aldehydes like methacrolein via this mechanism is complex due to the presence of the electrophilic carbonyl group, which can react with the nucleophilic propagating chain end.[5] This can lead to side reactions and a loss of "living" character.
Causality Behind Experimental Choices in Anionic Polymerization
Successful anionic polymerization of methacrolein requires stringent control over reaction conditions to favor vinyl polymerization over reactions at the carbonyl group:
-
Low Temperatures: Conducting the polymerization at very low temperatures (e.g., -78°C) is crucial. This minimizes the rate of side reactions, particularly the nucleophilic attack of the propagating carbanion on the carbonyl group of the monomer or another polymer chain.
-
Aprotic Solvents: The polymerization must be carried out in a rigorously purified aprotic solvent, such as tetrahydrofuran (THF), to prevent premature termination of the highly reactive carbanionic chain ends by protic impurities (e.g., water, alcohols).
-
Initiator Selection: Strong nucleophiles that are also sterically hindered, such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium), are typically used as initiators. The choice of initiator can influence the polymerization kinetics and the stereochemistry of the resulting polymer.
-
High Purity Reagents: Monomer, solvent, and initiator must be of the highest purity and free from any terminating agents. This often involves rigorous purification procedures, such as distillation and drying over appropriate agents.
Mechanism of Anionic Polymerization of Methacrolein
Sources
Methacrolein as a Versatile Crosslinking Agent in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the application of methacrolein as a highly efficient and versatile crosslinking agent in polymer chemistry. Methacrolein, an α,β-unsaturated aldehyde, offers a unique dual-reactivity profile that enables the formation of stable covalent crosslinks within polymeric matrices through both Michael addition and Schiff base formation. This document provides an in-depth exploration of the underlying chemical mechanisms, detailed experimental protocols for the crosslinking of pertinent biopolymers such as gelatin, chitosan, and polyethyleneimine (PEI), and robust analytical methods for the characterization of the resulting hydrogels and crosslinked materials. The insights and methodologies presented herein are intended to empower researchers in the fields of drug delivery, tissue engineering, and biomaterials science to leverage the unique advantages of methacrolein for the development of novel functional polymers.
Introduction: The Rationale for Methacrolein in Polymer Crosslinking
The targeted chemical crosslinking of polymers is a cornerstone of advanced materials science, enabling the transformation of soluble polymer chains into insoluble, three-dimensional networks with tailored physical and chemical properties. The choice of a crosslinking agent is paramount, dictating the stability, biocompatibility, and functionality of the final material. Methacrolein (2-methyl-2-propenal) emerges as a compelling crosslinking agent due to its bifunctional nature, possessing both a reactive aldehyde group and a vinyl group activated for nucleophilic attack.[1][2]
Key Advantages of Methacrolein:
-
Dual Reactivity: Methacrolein's ability to react via two distinct chemical pathways—Michael addition and Schiff base formation—provides a versatile platform for crosslinking a wide range of polymers.
-
Mild Reaction Conditions: Crosslinking with methacrolein can typically be achieved under mild aqueous conditions, preserving the integrity of sensitive biomolecules.
-
Covalent Bond Formation: The formation of stable covalent bonds ensures the long-term stability of the crosslinked network, which is critical for applications such as controlled drug release and tissue engineering scaffolds.[1][3]
This guide will provide a detailed exposition of the chemical principles governing methacrolein-mediated crosslinking and offer step-by-step protocols for its practical implementation.
The Chemistry of Crosslinking: Mechanism of Action
The efficacy of methacrolein as a crosslinking agent is rooted in its ability to react with primary and secondary amines, as well as thiol groups, which are abundantly present in many natural and synthetic polymers.
Michael Addition
The α,β-unsaturated carbonyl structure of methacrolein makes it an excellent Michael acceptor. Nucleophilic groups, such as the thiol side chains of cysteine residues and the primary and secondary amines of lysine residues or polymers like chitosan and PEI, can readily undergo a conjugate addition to the carbon-carbon double bond.[4]
Schiff Base Formation
The aldehyde functionality of methacrolein reacts with primary amines to form a Schiff base (imine). This reaction is reversible, but the resulting imine bond can be stabilized by the surrounding polymer network. In a polymer with multiple amine groups, this reaction leads to the formation of crosslinks.[4][5][6]
Application Protocols
The following protocols are provided as a starting point for the development of methacrolein-crosslinked polymeric systems. Researchers should optimize these protocols for their specific polymer and application.
Protocol for Crosslinking Gelatin Hydrogels
Gelatin, a derivative of collagen, is rich in amine-containing amino acids (lysine and hydroxylysine), making it an ideal candidate for crosslinking with methacrolein.
Materials:
-
Gelatin (Type A or B)
-
Methacrolein (stabilized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Magnetic stirrer and hot plate
-
Molds for hydrogel casting
Procedure:
-
Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of PBS at 50°C with continuous stirring until fully dissolved.
-
Crosslinking Reaction:
-
Cool the gelatin solution to 37°C.
-
While stirring, add methacrolein to the gelatin solution. The final concentration of methacrolein can be varied to control the degree of crosslinking (a starting point is a 1:1 molar ratio of methacrolein to available amine groups in gelatin).
-
Continue stirring for 2-4 hours at 37°C.
-
-
Hydrogel Formation:
-
Pour the reaction mixture into desired molds.
-
Allow the hydrogels to set at 4°C for at least 6 hours.
-
-
Purification:
-
Immerse the crosslinked hydrogels in a large volume of deionized water for 24 hours to remove any unreacted methacrolein. Change the water several times during this period.
-
-
Storage: Store the purified hydrogels in PBS at 4°C.
Protocol for Crosslinking Chitosan for Drug Delivery Applications
Chitosan, a polysaccharide with abundant primary amine groups, can be readily crosslinked with methacrolein to form hydrogels or nanoparticles for controlled drug release.[7][8][9]
Materials:
-
Chitosan (low or medium molecular weight)
-
Acetic acid solution (1% v/v)
-
Methacrolein
-
Sodium hydroxide (NaOH) solution (1 M)
-
Magnetic stirrer
-
Dialysis tubing (MWCO suitable for your chitosan)
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 1% acetic acid solution with overnight stirring.
-
Crosslinking Reaction:
-
Adjust the pH of the chitosan solution to 5.5-6.0 using 1 M NaOH.
-
Add methacrolein to the chitosan solution with vigorous stirring. The amount of methacrolein will determine the crosslinking density. A starting point is a 0.5:1 molar ratio of methacrolein to glucosamine units.
-
Allow the reaction to proceed for 6-8 hours at room temperature.
-
-
Purification:
-
Transfer the crosslinked chitosan solution to dialysis tubing.
-
Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted methacrolein and acetic acid.
-
-
Lyophilization: Freeze-dry the purified crosslinked chitosan to obtain a solid scaffold.
Protocol for Crosslinking Polyethyleneimine (PEI) for Gene Delivery
PEI is a cationic polymer with a high density of primary, secondary, and tertiary amines, making it highly reactive with methacrolein. Crosslinking can reduce its cytotoxicity while maintaining its gene transfection efficiency.[4][10][11][12][13]
Materials:
-
Branched or linear PEI
-
Methacrolein
-
HEPES buffer (pH 7.4)
-
Magnetic stirrer
-
Dialysis tubing
Procedure:
-
PEI Solution Preparation: Prepare a 1 mg/mL solution of PEI in HEPES buffer.
-
Crosslinking Reaction:
-
Add methacrolein to the PEI solution while vortexing or stirring. The molar ratio of methacrolein to PEI's amine groups should be optimized; start with a low ratio (e.g., 1:10) to avoid excessive crosslinking and precipitation.
-
Incubate the reaction mixture for 4-6 hours at room temperature.
-
-
Purification:
-
Dialyze the reaction mixture against HEPES buffer for 24 hours and then against deionized water for another 24 hours to remove unreacted methacrolein.
-
-
Storage: Store the purified crosslinked PEI solution at 4°C.
Analytical Characterization of Crosslinked Polymers
Thorough characterization is essential to confirm successful crosslinking and to understand the properties of the resulting material.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying the chemical changes that occur during crosslinking.
-
Schiff Base Formation: Look for the appearance of a new peak around 1640-1650 cm⁻¹, corresponding to the C=N stretching of the imine bond.[6][14][15][16]
-
Michael Addition: Observe the disappearance or reduction in the intensity of the peak associated with the C=C bond of methacrolein (around 1635 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can provide detailed structural information about the crosslinked polymer.
-
Confirmation of Crosslinking: The disappearance of the aldehyde proton signal of methacrolein (around 9.5 ppm) and the vinyl proton signals (around 5.8-6.1 ppm) indicates their consumption in the crosslinking reactions. The appearance of new signals corresponding to the formed Schiff base or Michael adduct can also be observed.
Swelling Studies
The degree of crosslinking directly influences the swelling behavior of hydrogels.
-
Weigh the dry, lyophilized hydrogel (W_d).
-
Immerse the hydrogel in a buffered solution (e.g., PBS) at 37°C.
-
At various time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).
-
Calculate the swelling ratio: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.
A lower swelling ratio generally indicates a higher degree of crosslinking.
Stability Studies
The stability of the crosslinked hydrogel is crucial for its intended application.
-
Hydrolytic Stability: Incubate the hydrogel in a buffered solution at physiological conditions (pH 7.4, 37°C) for an extended period. Monitor the weight loss and changes in mechanical properties over time to assess the stability of the crosslinks.[1][17][18]
Cytotoxicity Assessment
For any biomaterial intended for in vivo use, a thorough evaluation of its cytotoxicity is mandatory.[2][19][20]
-
MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability.
-
Prepare extracts of the crosslinked material by incubating it in a cell culture medium.
-
Culture a relevant cell line (e.g., fibroblasts, endothelial cells) in the presence of the material extracts.
-
After a specified incubation period, add the MTT reagent and measure the absorbance to determine cell viability relative to controls.
-
Data Presentation: Comparative Properties of Methacrolein-Crosslinked Polymers
| Property | Gelatin Hydrogel | Chitosan Scaffold | Crosslinked PEI |
| Primary Crosslinking Mechanism | Schiff Base & Michael Addition | Schiff Base & Michael Addition | Schiff Base & Michael Addition |
| Typical Swelling Ratio | 500-1500% | N/A (scaffold) | N/A (soluble) |
| Key Characterization Peaks (FTIR) | C=N stretch (~1645 cm⁻¹) | C=N stretch (~1645 cm⁻¹) | C=N stretch (~1645 cm⁻¹) |
| Primary Application | Tissue Engineering, Drug Delivery | Drug Delivery, Wound Healing | Gene Delivery |
| Biocompatibility | Generally good, requires purification | Generally good, requires purification | Improved over native PEI |
Conclusion
Methacrolein stands out as a potent and versatile crosslinking agent with significant potential in polymer chemistry, particularly for the development of advanced biomaterials. Its dual-reactivity allows for the efficient crosslinking of a variety of polymers under mild conditions. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the use of methacrolein in creating novel hydrogels, scaffolds, and delivery systems with tunable properties. As with any chemical modification of biomaterials, a thorough characterization of the final product, including an assessment of its biocompatibility, is essential for its successful application.
References
- Abdellatif, A. A. H., & Mohammed, A. M. (2021).
- Yousefi-Mashouf, H., Bailly, L., Orgéas, L., & Henrich Bernardoni, N. (2023). Mechanics of gelatin-based hydrogels during finite strain tension, compression and shear.
- Obi, C. C., Ekeleme, U. G., & Okoro, C. C. (2018). Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism. Journal of the Nigerian Society of Physical Sciences, 1(1), 1-10.
- Mirzaei, E., Ramazani, S. A. A., & Danaei, M. (2013). Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems.
- Pana, D., Gârea, A., & Gutt, G. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties.
- Zainal, S. H., Mohd, N., & Suhaili, N. (2015). Synthesis of Chemical Cross-Linked Gelatin Hydrogel Reinforced with Cellulose Nanocrystals (CNC). In AIP Conference Proceedings (Vol. 1660, No. 1, p. 070054). AIP Publishing LLC.
- Kumbar, S. G., Kulkarni, A. R., & Aminabhavi, T. M. (2002). Crosslinking process of chitosan treated with glutaraldehyde. Journal of applied polymer science, 85(7), 1445-1453.
- Mirzaei, E., Ramazani, S. A. A., & Danaei, M. (2013). Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems.
- Shafiee, M., & Danaei, M. (2013). Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems.
- Chandra, R., & Kumar, V. (2020). Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide. Polymers, 12(10), 2333.
- Ananth, A. N., & Kumar, P. S. (2019). Proposed crosslinking mechanism of polyethylene imine with glutaraldehyde.
- Pana, D., Gârea, A., & Gutt, G. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties.
- Pana, D., Gârea, A., & Gutt, G. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. figshare.
- Chandra, R., & Kumar, V. (2020). Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide.
- Park, J. H., Lee, J. H., & Kim, J. H. (2018). Manufacturing method of PEI particle crosslinked with glutaraldehyde for adsorbing carbon dioxide, and PEI particle crosslinked with glutaraldehyde manufactured thereby.
- Burdick, J. A., & Prestwich, G. D. (2011). Visible Light Crosslinking of Methacrylated Hyaluronan Hydrogels for Injectable Tissue Repair. Advanced materials (Deerfield Beach, Fla.), 23(12), H41–H56.
-
PubChem. (n.d.). Methacrolein. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Methacrolein. In Wikipedia. [Link]
- van der Perk, J., van der Mee, L., & Hennink, W. E. (2021). Hydrolytic (In)
- van der Perk, J., van der Mee, L., & Hennink, W. E. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate.
- Lee, J. H., Kim, J. H., & Lee, Y. M. (2020).
- Fisher, J. P., & Antonios, G. M. (2013). Evaluation of the in vitro cytotoxicity of cross-linked biomaterials. Biomacromolecules, 14(6), 1837–1845.
- Fisher, J. P., & Antonios, G. M. (2013). Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials.
- Zhang, Y., Wang, Y., & Wang, C. (2022). Schiff Base-Crosslinked Tetra-PEG-BSA Hydrogel: Design, Properties, and Multifunctional Functions. Gels, 8(11), 721.
- Ghavami, M., & Dadkhah, M. (2024). Physically Crosslinked Poly(methacrylic acid)/Gelatin Hydrogels with Excellent Fatigue Resistance and Shape Memory Properties. Gels, 10(7), 499.
- Schulze, C., & Hartwig, A. (2021). Synthesis and characterization of a Schiff base crosslinked hydrogel based on hyperbranched polyglycerol.
- Singh, I., Dhawan, G., Gupta, S., & Kumar, P. (2021). Schiff base and Michael addition reactions of aminated and thiolated ligands with reactive functionalities of polydopamine (PDA).
-
PubChem. (n.d.). Methacrolein. National Center for Biotechnology Information. Retrieved from [Link]
- D'Este, M., & Eglin, D. (2019).
Sources
- 1. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible Light Crosslinking of Methacrylated Hyaluronan Hydrogels for Injectable Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Schiff Base-Crosslinked Tetra-PEG-BSA Hydrogel: Design, Properties, and Multifunctional Functions | MDPI [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Glutaraldehyde Crosslinked Chitosan Hydrogel Properties for Drug Delivery Systems (2013) | Mojtaba Shafiee | 185 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. KR101863289B1 - Manufacturing method of PEI particle crosslinked with glutaraldehyde for adsorbing carbon dioxide, and PEI particle crosslinked with glutaraldehyde manufactured thereby - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of a Schiff base crosslinked hydrogel based on hyperbranched polyglycerol - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the in vitro cytotoxicity of cross-linked biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Acrolein-Mediated Protein Labeling
Introduction: Acrolein as a Tool for Covalent Protein Modification
Acrolein (2-propenal) is a highly reactive α,β-unsaturated aldehyde that has garnered significant interest in chemical biology and proteomics as a tool for covalent protein modification.[1][2] Its small size and potent electrophilicity enable it to react with various nucleophilic amino acid residues, making it a valuable probe for studying protein structure, function, and interactions.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing acrolein to label proteins for diverse downstream applications. We will delve into the underlying chemical mechanisms, provide detailed step-by-step protocols for labeling and characterization, and offer insights into critical experimental parameters and troubleshooting.
The toxicity of acrolein is attributed in part to its ability to covalently modify proteins.[2][3] This reactivity, when harnessed in a controlled in vitro setting, allows for the introduction of unique chemical functionalities onto proteins. Understanding the reaction mechanism is paramount for successful and reproducible protein labeling. Acrolein primarily reacts with nucleophilic side chains of amino acids through two main pathways: Michael addition and Schiff base formation.[3][5]
The primary targets for acrolein adduction on proteins are the side chains of cysteine, lysine, histidine, and arginine residues.[1] Cysteine, with its highly nucleophilic sulfhydryl group, is the most reactive residue towards acrolein via Michael addition.[2][6] Lysine residues, on the other hand, can undergo a more complex and stable modification. A notable reaction involves two sequential Michael additions of the ε-amino group of lysine to two molecules of acrolein, followed by an intramolecular aldol reaction and dehydration.[5][7] This multi-step process results in the formation of a stable heterocyclic adduct known as Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine).[5][7] The FDP adduct is particularly interesting as it introduces an electrophilic aldehyde group onto the protein, which can be used for subsequent "second-stage" labeling with other reporter molecules.[5][7]
This guide will provide protocols that leverage this reactivity for controlled protein labeling, transforming a naturally occurring nucleophilic residue into a versatile chemical handle.
Chemical Mechanism of Acrolein-Protein Conjugation
The versatility of acrolein as a protein labeling reagent stems from its dual reactivity. The α,β-unsaturated carbonyl moiety is susceptible to Michael addition, while the aldehyde group can participate in Schiff base formation.
dot graph "acrolein_protein_reaction_mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "Protein" [shape="protein", label="Protein\n(with Cys, Lys, His)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acrolein" [label="Acrolein\n(CH2=CH-CHO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_reactions" { label="Reaction Pathways"; bgcolor="#F1F3F4"; "Michael_Addition" [label="Michael Addition\n(at β-carbon)", fillcolor="#FBBC05", fontcolor="#202124"]; "Schiff_Base" [label="Schiff Base Formation\n(at carbonyl carbon)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_adducts" { label="Primary Adducts"; bgcolor="#F1F3F4"; "Cys_Adduct" [label="Cysteine Adduct\n(M+56 Da)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Lys_His_Adduct" [label="Lysine/Histidine Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_secondary_reaction" { label="Secondary Reactions & Stable Products"; bgcolor="#F1F3F4"; "Intramolecular_Schiff_Base" [label="Intramolecular\nSchiff Base\n(M+38 Da)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FDP_Lysine" [label="FDP-Lysine Adduct\n(stable heterocycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Protein" -> "Michael_Addition" [label="Cys-SH"]; "Acrolein" -> "Michael_Addition"; "Protein" -> "Schiff_Base" [label="Lys-NH2, N-terminus"]; "Acrolein" -> "Schiff_Base";
"Michael_Addition" -> "Cys_Adduct"; "Schiff_Base" -> "Lys_His_Adduct";
"Cys_Adduct" -> "Intramolecular_Schiff_Base" [label="proximity to -NH2"]; "Lys_His_Adduct" -> "FDP_Lysine" [label="2x Acrolein\n+ Aldol Condensation"];
} dot Figure 1: General reaction pathways of acrolein with nucleophilic amino acid residues on a protein.
Michael Addition: The β-carbon of acrolein is electrophilic and readily attacked by soft nucleophiles like the sulfhydryl group of cysteine.[2][3] This reaction is rapid and results in a stable thioether linkage, adding a mass of 56 Da to the cysteine residue.[2] While this adduct is formed quickly, its detection can be challenging due to potential reversibility and further reactions.[2][6]
Schiff Base Formation: The carbonyl carbon of acrolein can react with primary amines, such as the ε-amino group of lysine or the N-terminal α-amino group, to form an imine (Schiff base).[3] This reaction is typically reversible.
Formation of Stable Adducts:
-
FDP-Lysine: A highly specific and stable modification occurs on lysine residues. This process involves two sequential Michael additions of the lysine's primary amine to two acrolein molecules, followed by an intramolecular aldol condensation and dehydration to form the Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine) adduct.[5][7] This adduct is stable over a wide pH range and introduces a new aldehyde functionality onto the protein, which can be exploited for further conjugation.[5]
-
Intramolecular Cysteine Adducts: The initial Michael adduct at a cysteine residue can undergo a secondary intramolecular reaction with a nearby amino group (e.g., the N-terminus of the same peptide) to form a more stable cyclic Schiff base, resulting in a mass increase of 38 Da.[2]
Critical Experimental Parameters
Successful and selective protein labeling with acrolein is dependent on careful control of several experimental parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Recommended Range | Rationale and Impact on Labeling |
| pH | 7.0 - 8.0 | The nucleophilicity of target amino acid side chains is pH-dependent. A slightly basic pH (e.g., 7.45) is optimal for the deprotonation of lysine ε-amino groups and cysteine sulfhydryl groups, promoting their reaction with acrolein.[5][7] |
| Temperature | 25 - 37 °C | The reaction rate increases with temperature. Incubation at 37 °C has been shown to facilitate the complete conversion of lysine to the FDP adduct within a few hours.[5][7] |
| Acrolein Concentration | 3 - 10 molar excess over protein | The molar ratio of acrolein to the protein is a critical factor influencing the extent of labeling. A molar excess is required to drive the reaction to completion. However, excessively high concentrations can lead to non-specific modifications and protein cross-linking.[2][5] |
| Reaction Time | 2 - 16 hours | The optimal reaction time depends on the protein, acrolein concentration, and temperature. For FDP-lysine formation, 5-16 hours at 37 °C has been reported to be effective.[5][7] Shorter times may be sufficient for targeting highly reactive cysteines. |
| Buffer Composition | Phosphate or Bicarbonate buffers (e.g., PBS, NH₄HCO₃) | Amine-free buffers are essential to prevent the reaction of acrolein with the buffer components.[2] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and suitable buffer. Ammonium bicarbonate is also a good choice, especially for subsequent mass spectrometry analysis as it is volatile.[2] |
Experimental Workflow for Acrolein-Mediated Protein Labeling
The following diagram illustrates a typical workflow for labeling a target protein with acrolein, followed by purification and characterization.
dot graph "acrolein_labeling_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
"Start" [shape="ellipse", label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protein_Prep" [label="1. Protein Preparation\n(Dissolve in amine-free buffer)", fillcolor="#F1F3F4"]; "Acrolein_Prep" [label="2. Acrolein Solution Preparation\n(Freshly prepare stock solution)", fillcolor="#F1F3F4"]; "Reaction" [label="3. Labeling Reaction\n(Incubate protein with acrolein)", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="4. Purification\n(Remove excess acrolein)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Characterization" [label="5. Characterization\n(Confirm labeling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [shape="ellipse", label="Labeled Protein", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Protein_Prep"; "Protein_Prep" -> "Reaction"; "Acrolein_Prep" -> "Reaction"; "Reaction" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; } dot Figure 2: A generalized experimental workflow for acrolein-mediated protein labeling.
Detailed Protocols
Safety Precautions: Acrolein is highly toxic, volatile, and flammable. All handling of acrolein, including the preparation of stock solutions and the labeling reaction itself, must be performed in a certified chemical fume hood.[2][4][6][7] Appropriate personal protective equipment (PPE), including butyl rubber gloves, safety goggles, and a lab coat, must be worn at all times.[2][4][7] All acrolein-contaminated waste must be disposed of as hazardous waste according to institutional guidelines.[2][7]
Protocol 1: Acrolein Labeling of a Purified Protein
This protocol is designed for the general labeling of a purified protein with acrolein, with a focus on modifying lysine residues to form the stable FDP adduct.
Materials:
-
Purified protein of interest
-
Acrolein (inhibitor-free)
-
Phosphate-Buffered Saline (PBS), 10X, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Spin desalting columns or dialysis cassette (with appropriate molecular weight cut-off)
Procedure:
-
Protein Preparation: a. Dissolve or dilute the purified protein in 1X PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Acrolein Stock Solution Preparation (Perform in a fume hood): a. Prepare a 100 mM stock solution of acrolein in DMSO. This solution should be prepared fresh immediately before use.
-
Labeling Reaction: a. In a microcentrifuge tube, combine the protein solution with the freshly prepared acrolein stock solution to achieve the desired molar excess (e.g., 5-fold molar excess of acrolein over the protein). b. Gently mix the reaction by pipetting and incubate at 37°C for 5-16 hours with gentle shaking. The optimal incubation time may need to be determined empirically for each specific protein.
-
Purification of the Labeled Protein: a. To remove unreacted acrolein, subject the reaction mixture to buffer exchange using a spin desalting column or dialysis. b. For spin desalting, equilibrate the column with 1X PBS according to the manufacturer's instructions. Apply the reaction mixture to the column and centrifuge to collect the purified, labeled protein. c. For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against 1X PBS at 4°C with several buffer changes over 24 hours.
-
Storage: a. Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay). b. Store the purified, acrolein-labeled protein at -20°C or -80°C for long-term storage.
Protocol 2: Characterization of Acrolein-Labeled Protein by Mass Spectrometry
This protocol outlines the general steps for preparing an acrolein-labeled protein for analysis by mass spectrometry to confirm modification and identify labeled residues.
Materials:
-
Acrolein-labeled protein (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Formic Acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation: a. Denature the protein sample by adding urea to a final concentration of 8 M. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. d. Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Proteolytic Digestion: a. Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1 M. b. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Peptide Desalting: a. Acidify the peptide digest with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a C18 spin column according to the manufacturer's protocol. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
LC-MS/MS Analysis: a. Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: a. Search the acquired MS/MS data against a protein database using a suitable search engine (e.g., Mascot, Sequest). b. Specify variable modifications corresponding to acrolein adducts on relevant amino acids (e.g., +56 Da on Cys for Michael addition, +112 Da on Lys for FDP formation).
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient acrolein concentration.- Suboptimal pH or temperature.- Short reaction time.- Presence of primary amines in the buffer. | - Increase the molar excess of acrolein.- Ensure the reaction buffer is at pH 7.0-8.0 and incubate at 37°C.- Increase the incubation time.- Use an amine-free buffer like PBS or ammonium bicarbonate. |
| Protein Precipitation | - High degree of modification altering protein solubility.- Protein instability under reaction conditions. | - Reduce the molar excess of acrolein or the reaction time.- Perform the reaction at a lower temperature (e.g., room temperature) for a longer duration.- Screen for optimal buffer conditions, including the addition of stabilizing agents (if compatible with the reaction). |
| Non-specific Labeling | - Excessively high acrolein concentration. | - Titrate the acrolein concentration to find the optimal molar excess that provides sufficient labeling without significant non-specificity. |
| Inconsistent Results | - Acrolein stock solution degradation. | - Always prepare the acrolein stock solution fresh before each experiment. |
Conclusion
Acrolein-mediated protein labeling is a powerful technique for introducing covalent modifications onto proteins. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can selectively target nucleophilic amino acid residues, particularly lysine, to generate stable and functionalized protein conjugates. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this methodology in a variety of research and development settings. The unique FDP-lysine adduct offers exciting possibilities for two-step labeling strategies, further expanding the utility of acrolein in chemical biology and drug discovery.
References
-
Moghe, A., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242-255. [Link]
-
Yi, R. G. (2012). Protein modification by acrolein: Formation and stability of cysteine adducts. Journal of Biological Chemistry, 287(22), 18459-18469. [Link]
-
Rout, S., et al. (2024). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society. [Link]
-
Rout, S., et al. (2024). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. PubMed Central. [Link]
-
Yang, Y., et al. (2009). Protein modification by acrolein: formation and stability of cysteine adducts. PubMed. [Link]
-
Yale Environmental Health & Safety. (2021). Acrolein Safety Data Sheet. [Link]
-
Uchida, K., et al. (1998). Protein-bound acrolein: potential markers for oxidative stress. Proceedings of the National Academy of Sciences, 95(9), 4882-4887. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of acrolein-specific adducts generated during lipid peroxidation-modification of proteins in vitro: identification of N(τ)-(3-propanal)histidine as the major adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methacrolein in the Synthesis of Specialty Resins
Abstract
Methacrolein (also known as methacrylaldehyde) is a versatile α,β-unsaturated aldehyde monomer whose dual functionality—a reactive vinyl group and a pendant aldehyde group—makes it a valuable building block for a wide range of specialty polymers and resins.[1][2] Its primary industrial application lies in the manufacture of these advanced materials.[2] However, the very reactivity that makes methacrolein so useful also presents significant synthetic challenges, including a strong tendency to undergo spontaneous, uncontrolled polymerization into intractable, cross-linked materials.[3] This guide provides researchers and polymer scientists with a detailed exploration of controlled methacrolein polymerization techniques to synthesize soluble homopolymers and functional copolymers. It offers step-by-step protocols, explains the causality behind experimental choices, and details post-polymerization modification strategies to create high-performance specialty resins for applications in advanced coatings, binders, and adhesives.[4]
Introduction: The Duality of Methacrolein
Methacrolein (CH₂=C(CH₃)CHO) is a colorless, flammable liquid with a pungent odor.[2][5] Its chemical structure is unique in that it possesses two distinct reactive sites:
-
A Carbon-Carbon Double Bond: This vinyl group is susceptible to free-radical addition polymerization, allowing it to form a polyalkane backbone.
-
An Aldehyde Group: This functional group does not typically participate in the initial vinyl polymerization but remains as a pendant reactive site along the polymer chain.
This structure allows for a two-stage approach to resin synthesis: first, the creation of a linear, soluble polymer backbone via vinyl polymerization, and second, the utilization of the pendant aldehyde groups for subsequent cross-linking or functionalization to impart desired "specialty" properties like enhanced durability, adhesion, and chemical resistance.[1][3]
The primary challenge in harnessing methacrolein is its inherent instability. Oxygen, heat, light, and various catalysts can trigger autopolymerization, often leading to the formation of insoluble, cross-linked resins of little practical use.[3] The aldehyde groups of separate, low-molecular-weight polymer units can react with each other, creating a three-dimensional, infusible network.[3] Therefore, successful synthesis hinges on carefully controlled reaction conditions designed to favor linear chain growth while suppressing premature cross-linking.
Strategic Synthesis of Methacrolein Polymers
The key to producing valuable methacrolein-based resins is to maintain polymer solubility during the initial polymerization phase. This is typically achieved by conducting the polymerization in a medium where the monomer is soluble, but the resulting polymer is not.[3] This causes the polymer to precipitate as it forms, creating a stable dispersion and preventing the polymer chains from interacting and cross-linking in solution.[3]
Workflow for Methacrolein Resin Synthesis
The overall process can be visualized as a multi-stage workflow, from monomer preparation to the final functional resin.
Caption: General workflow for synthesis of specialty resins from methacrolein.
Protocol 1: Synthesis of Soluble, High-Molecular-Weight Polymethacrolein
This protocol is based on a free-radical initiated dispersion polymerization method, which is effective for producing a stable, soluble homopolymer.[3] The polymerization is conducted in a water-alcohol mixture that dissolves the monomer but not the polymer, forcing the formation of a fine, non-cross-linked polymer dispersion.[3]
Causality: An inert atmosphere is critical because oxygen can catalyze the polymerization, leading to undesirable cross-linked and insoluble resins.[3] The temperature must be kept below 50°C (preferably 0-35°C) to minimize chain transfer reactions that would otherwise limit molecular weight.[3]
Materials & Reagents:
-
Methacrolein (purified by distillation)
-
Methanol (reagent grade)
-
Deionized Water
-
Potassium persulfate (K₂S₂O₈)
-
Sodium bisulfite (NaHSO₃)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet/outlet
-
Temperature-controlled water bath
-
Buchner funnel and filter paper
-
Vacuum oven
Step-by-Step Methodology:
-
Monomer Purification: Crude methacrolein contains impurities that can interfere with polymerization. Purify by distilling in the presence of a high-boiling primary or secondary alcohol.[3] Store the purified monomer at 2-8°C under an inert atmosphere and away from light.[6]
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Place the flask in the temperature-controlled water bath.
-
Solvent Preparation: In the flask, prepare the solvent system. A typical ratio is a mixture of water and methanol, which helps increase the solubility of the monomer while ensuring the polymer precipitates.[3] For example, use a mixture of 400 mL of water and 75 mL of methanol.[3]
-
Inerting the System: De-gas the solvent by bubbling nitrogen through it for at least 30 minutes while stirring. Maintain a gentle, positive pressure of nitrogen throughout the reaction.
-
Initiator Addition: Add the redox initiator components. Based on patent examples, effective amounts are approximately 7 mg of sodium bisulfite and 15 mg of potassium persulfate for a 50 mL monomer charge.[3]
-
Monomer Addition: Slowly add the purified methacrolein (e.g., 50 mL) to the stirring solvent-initiator mixture.
-
Polymerization: Maintain the reaction at room temperature (around 25-30°C) with continuous stirring.[3] A white, solid polymer dispersion will form. The reaction typically proceeds for several hours.
-
Isolation and Purification: Once the reaction is complete, collect the solid white polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer cake thoroughly with deionized water and then with methanol to remove any unreacted monomer, initiator residues, and solvent.
-
Drying: Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. The result is a fine, white, soluble polymethacrolein powder.
Quantitative Data Summary
The following table summarizes reaction parameters from examples provided in foundational patents.[3] Inherent viscosity is measured in dimethylformamide (0.5% solution at 25°C) and serves as an indicator of molecular weight.[3]
| Example Ref. | Methacrolein (mL) | Water (mL) | Methanol (mL) | Initiators | Temp (°C) | Yield (%) | Inherent Viscosity |
| Example III[3] | 100 | 500 | 100 | NaHSO₃ (10mg), (NH₄)₂S₂O₈ (20mg) | 30 | 55 | 0.42 |
| Example IV[3] | 50 | 400 | 75 | NaHSO₃ (7mg), K₂S₂O₈ (15mg) | Room | ~12* | 1.0 |
*Yield calculated based on reported 6.0g of polymer from ~50mL (42g) of monomer.
Protocol 2: Synthesis of Methacrolein Copolymers for Cross-linkable Resins
Copolymerization is a powerful technique to integrate the reactive aldehyde functionality of methacrolein into other polymer systems. This creates functional resins that can be cross-linked in a later step. This protocol describes a representative copolymerization with common vinyl monomers like styrene or acrylates to produce a resin suitable for coatings.[4]
Causality: By incorporating methacrolein at 2-50% levels, the resulting copolymer retains solubility and processability while featuring sufficient pendant aldehyde groups for effective cross-linking.[4] The choice of comonomers (e.g., styrene, acrylates, carboxylic acids) allows for fine-tuning of the final resin's properties, such as hardness, flexibility, and adhesion.[4]
Free-Radical Copolymerization Mechanism
Caption: Simplified free-radical copolymerization of methacrolein (M1).
Step-by-Step Methodology (Solution Polymerization):
-
Solvent and Monomer Preparation: Choose a suitable water-miscible solvent like isopropanol or butoxyethanol.[4] Prepare a monomer mixture with the desired ratio, for example: 40-95% acrylate esters, 2-50% methacrolein, and 2-20% an ethylenically unsaturated carboxylic acid (e.g., methacrylic acid).[4]
-
Reactor Setup: Charge the solvent to a reactor equipped with a stirrer, condenser, nitrogen inlet, and ports for monomer/initiator addition. Heat the solvent to the desired reaction temperature (e.g., 80-120°C) under a nitrogen blanket.
-
Initiator and Monomer Feed: Prepare a solution of a free-radical initiator (e.g., AIBN or benzoyl peroxide) in a portion of the monomer mixture.
-
Polymerization: Slowly feed the monomer mixture and initiator solution into the hot solvent over a period of 2-4 hours to control the reaction exotherm and ensure homogeneous copolymer composition.
-
Hold Period: After the feed is complete, hold the reaction at temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Resin Finalization: The resulting product is a solution of the methacrolein copolymer. It can be used directly or further processed. For water-reducible systems, the acidic groups are neutralized with an amine, and the system is diluted with water.[4]
Post-Polymerization Modification: Amine Cross-linking
The true value of methacrolein-based polymers lies in the reactivity of their pendant aldehyde groups. These groups can readily react with nucleophiles, most notably primary amines, to form stable methacrylaldimine linkages, creating a cross-linked network at ambient or elevated temperatures.[4] This is the key to forming durable films for coatings, binders, and adhesives.[4]
Mechanism: A compound with at least two primary amine groups (a diamine) can react with aldehyde groups on two different polymer chains, effectively creating a bridge or cross-link between them.
Caption: Cross-linking of polymethacrolein chains with a diamine.
This cross-linking reaction typically occurs when the copolymer is formulated with a suitable amine cross-linker and applied as a film. The curing process can be accelerated with heat.
Safety and Handling of Methacrolein
Methacrolein is a hazardous substance and must be handled with extreme caution in a controlled laboratory environment.[7] It is highly flammable, toxic if inhaled or swallowed, and causes severe skin and eye irritation.[2][7]
Core Safety Protocols:
-
Ventilation: Always work in a certified chemical fume hood to avoid inhaling vapors.[6][8] Ensure adequate ventilation with at least 10 air changes per hour.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[9]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves before use and use proper removal technique.[6][8]
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. For large quantities, complete protective clothing may be necessary.
-
-
Fire Safety: Methacrolein is highly flammable, and its vapors can form explosive mixtures with air. Keep away from all ignition sources, including heat, sparks, and open flames.[6] Use explosion-proof electrical equipment and non-sparking tools.[9]
-
Storage: Store in a cool, dry, well-ventilated, and fireproof area. Recommended storage temperature is 2-8°C.[6] Keep containers tightly closed under an inert gas like nitrogen. It is sensitive to light and air.[6][7] Store only if stabilized.
-
Spill & Emergency Procedures:
-
In case of a spill, evacuate the area and remove all ignition sources.
-
Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not let the chemical enter drains.[6]
-
In case of fire, use water spray, alcohol-resistant foam, or carbon dioxide. Cool containers by spraying with water.
-
References
-
Methacrolein (CAS 78-85-3): A Key Intermediate for Polymer and Resin Manufacturing. (n.d.). Retrieved from [Link]
-
ICSC 1259 - METHACRYLALDEHYDE. (n.d.). International Labour Organization. Retrieved from [Link]
- Marks, B. M. (1961). U.S. Patent No. 2,993,878. Washington, DC: U.S. Patent and Trademark Office.
-
METHACRYLALDEHYDE. (n.d.). Retrieved from [Link]
- Kordomenos, P. I., & Dervan, A. H. (1980). U.S. Patent No. 4,230,772. Washington, DC: U.S. Patent and Trademark Office.
-
Andreeva, I. V., et al. (1967). Polymerization of α-methacrolein and the structure of the polymers. Journal of Polymer Science Part C: Polymer Symposia, 16(3), 1409-1421. Retrieved from [Link]
-
SAFETY DATA SHEET - Methacrolein (DNPH Derivative). (2015). Chem Service. Retrieved from [Link]
-
Li, Y., et al. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Molecules, 28(9), 3749. Retrieved from [Link]
-
Methacrolein. (n.d.). In Wikipedia. Retrieved from [Link]
-
Dvořák, J., & Šňupárek, J. (1975). Copolymerization of methacrolein with styrene in the presence of ZnCl2. Collection of Czechoslovak Chemical Communications, 40(5), 1439-1447. Retrieved from [Link]
-
Wang, G., et al. (2020). Novel continuous process for methacrolein production in numerous droplet reactors. AIChE Journal, 66(11), e17001. Retrieved from [Link]
-
Li, Y., et al. (2014). Synthesis of Methacrolein by Condensation of Propionaldehyde with Formaldehyde. Advanced Materials Research, 936, 401-404. Retrieved from [Link]
-
Synthesis of methacrolein. (n.d.). PrepChem.com. Retrieved from [Link]
-
Methacrolein. (n.d.). PubChem. Retrieved from [Link]
-
Yu, L., et al. (2022). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. Catalysts, 12(1), 58. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methacrolein - Wikipedia [en.wikipedia.org]
- 3. US2993878A - Polymerization of methacrolein - Google Patents [patents.google.com]
- 4. US4230772A - Amine crosslinked methacrolein copolymers for coatings, binders and adhesives - Google Patents [patents.google.com]
- 5. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. METHACRYLALDEHYDE [training.itcilo.org]
Acrolein as a Fixative for Biological Samples in Microscopy: A Detailed Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of acrolein as a fixative for biological samples in microscopy. With full editorial control, this guide is structured to provide not just protocols, but a deep, mechanistic understanding of why and when to choose acrolein, ensuring scientifically sound and reproducible results.
Introduction: The Case for a Potent, Rapid Fixative
In the realm of cellular and tissue imaging, the primary goal of fixation is to preserve the intricate biological architecture in a life-like state, arresting autolysis and preventing the degradation of cellular components.[1][2][3] While formaldehyde and glutaraldehyde are the workhorses of most histology and electron microscopy labs, acrolein, a three-carbon α,β-unsaturated aldehyde, offers a unique set of advantages that make it an invaluable tool for specific applications.[3][4] Its potent and rapid action ensures excellent preservation of ultrastructural morphology and the retention of antigenicity, making it particularly well-suited for immunocytochemistry and enzyme histochemistry at both the light and electron microscopic levels.[5][6][7][8]
This guide will delve into the chemical properties of acrolein, its mechanism of action, and provide a balanced view of its advantages and disadvantages. We will then present detailed, field-proven protocols for its use, along with critical safety and handling procedures.
The Chemistry of Preservation: How Acrolein Works
Acrolein's efficacy as a fixative stems from its high reactivity. As a bifunctional molecule, it possesses both an aldehyde group and a vinyl group, allowing it to rapidly cross-link proteins and other macromolecules.[9][10] The aldehyde group reacts with primary amines, such as the lysine residues in proteins, forming Schiff bases. The double bond of the vinyl group can react with sulfhydryl groups of cysteine residues and other nucleophiles. This dual reactivity leads to the formation of extensive and stable cross-links, providing a robustly fixed sample.[9][10]
Acrolein's small size and high reactivity contribute to its rapid penetration into tissues, a significant advantage over the slower-acting glutaraldehyde.[1][8][11] This rapid fixation is crucial for capturing dynamic cellular events and for preserving the ultrastructure of large or dense tissue samples.[5][8]
Caption: Mechanism of acrolein fixation.
Acrolein in Context: A Comparative Analysis
The choice of fixative is a critical experimental parameter that can significantly impact the outcome of a study. Below is a comparison of acrolein with the more commonly used aldehydes, formaldehyde and glutaraldehyde.
| Feature | Acrolein | Formaldehyde | Glutaraldehyde |
| Penetration Rate | Very Rapid[5][8][11] | Rapid[1][11] | Slow[1][12] |
| Cross-linking | Extensive and rapid[1][9] | Forms methylene bridges[12] | Extensive, but slower[1][12] |
| Preservation of Ultrastructure | Excellent[5][7] | Good | Excellent[12] |
| Antigenicity Preservation | Good, especially with short fixation times[6][7] | Good, often requires antigen retrieval | Can mask epitopes[13] |
| Enzyme Activity Preservation | Good at low concentrations[8] | Fair | Poor[14] |
| Autofluorescence | Can induce autofluorescence[4][7] | Can induce autofluorescence | Can induce significant autofluorescence[4] |
| Toxicity & Handling | Highly toxic, lachrymator, requires stringent safety measures[15][16][17][18] | Toxic, suspected carcinogen | Toxic |
| Stability | Unstable at alkaline pH, can polymerize[9][10] | Can polymerize to paraformaldehyde | Can polymerize |
Application Notes and Protocols
The following protocols are starting points and should be optimized for specific tissues and applications. Crucially, all work with acrolein must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). [15][19][18]
Safety First: Handling and Waste Disposal
Acrolein is a highly toxic, flammable, and volatile chemical that is a potent irritant to the skin, eyes, and respiratory system.[15][17][18] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle acrolein in a certified chemical fume hood.[15][19]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and butyl rubber gloves.[19][18]
-
Storage: Store acrolein in a cool, dry, well-ventilated area, away from light, heat, and incompatible materials.[16][17] It is a peroxide former, so note the date of receipt and opening.[15]
-
Spills: In case of a spill, evacuate the area and follow your institution's hazardous material spill response protocol.[16][17]
-
Waste Disposal: All acrolein-contaminated materials, including solutions, pipette tips, and gloves, must be disposed of as hazardous waste according to institutional and local regulations.[19][18]
General Reagent Preparation
Phosphate Buffer (0.1 M, pH 7.4):
-
Solution A: 0.2 M sodium phosphate monobasic (NaH₂PO₄)
-
Solution B: 0.2 M sodium phosphate dibasic (Na₂HPO₄)
-
To make 1 L of 0.1 M phosphate buffer, mix 95 mL of Solution A and 405 mL of Solution B, and bring the final volume to 1 L with distilled water. Adjust pH to 7.4 if necessary.
Acrolein Fixative Solution (e.g., 5% in Phosphate Buffer):
-
Warning: Prepare fresh in a chemical fume hood immediately before use.
-
To prepare 10 mL of 5% acrolein solution, add 0.5 mL of acrolein to 9.5 mL of 0.1 M phosphate buffer (pH 7.4).
Protocol 1: Immersion Fixation for Light and Electron Microscopy
This protocol is suitable for small tissue samples.
Caption: Workflow for immersion fixation with acrolein.
Step-by-Step Methodology:
-
Tissue Preparation: Immediately after dissection, cut the tissue into small pieces (e.g., 1 mm cubes) in a drop of cold buffer.
-
Primary Fixation: Transfer the tissue blocks into freshly prepared acrolein fixative solution (e.g., 2-5% acrolein in 0.1 M phosphate buffer, pH 7.4).[5] Fix for 1-2 hours at room temperature with gentle agitation.
-
Washing: Remove the fixative and wash the tissue blocks thoroughly with 0.1 M phosphate buffer (3 changes of 10 minutes each).
-
Quenching (for Fluorescence Microscopy): To reduce autofluorescence caused by free aldehyde groups, incubate the tissue in a freshly prepared solution of 0.1% sodium borohydride in phosphate buffer for 30 minutes.[4][7]
-
Washing: Wash the tissue blocks with 0.1 M phosphate buffer (3 changes of 10 minutes each).
-
Postfixation (for Electron Microscopy): For optimal ultrastructural preservation, postfix the tissue in 1% osmium tetroxide (OsO₄) in 0.1 M phosphate buffer for 1-2 hours on ice.[5]
-
Further Processing: Proceed with standard dehydration and embedding protocols for light or electron microscopy.
Protocol 2: Perfusion Fixation for Whole Organ/Animal Studies
Perfusion is the gold standard for preserving the vasculature and achieving uniform fixation throughout an organ. This protocol is a general guideline for small rodents.
Step-by-Step Methodology:
-
Anesthesia: Anesthetize the animal according to your institution's approved animal care and use protocol.
-
Vascular Access: Perform a thoracotomy to expose the heart. Insert a perfusion needle into the left ventricle and make an incision in the right atrium to allow for drainage.
-
Saline Perfusion: Perfuse with heparinized saline (e.g., 0.9% NaCl with 10 U/mL heparin) at a physiological pressure until the liver and other organs are cleared of blood.
-
Fixative Perfusion: Switch to the acrolein fixative solution (e.g., 5% acrolein in 0.1 M phosphate buffer, pH 7.4) and perfuse for 5-10 minutes.[6]
-
Post-perfusion Immersion: Dissect the target organ(s) and immerse them in the same fixative for an additional 1-2 hours at room temperature.
-
Subsequent Steps: Follow steps 3-7 from the immersion fixation protocol for washing, quenching, postfixation, and further processing.
Troubleshooting Common Issues
-
Poor Morphology: This can result from delayed fixation, inadequately sized tissue blocks, or improper perfusion. Ensure rapid tissue processing and adherence to size recommendations.
-
High Autofluorescence: This is a known issue with aldehyde fixatives.[4][7] Employ quenching steps with sodium borohydride or other quenching agents.
-
Loss of Antigenicity: Over-fixation can mask antigenic sites. Optimize fixation time and consider using lower concentrations of acrolein.
Conclusion: A Powerful, Albeit Demanding, Tool
Acrolein is a potent and rapid fixative that offers superior ultrastructural preservation and good retention of antigenicity, making it an excellent choice for demanding applications in immunocytochemistry and electron microscopy.[5][6] However, its high toxicity necessitates stringent safety precautions.[15][16][17][18] By understanding its chemical properties and following well-defined protocols, researchers can harness the power of acrolein to achieve high-quality, reproducible results in their microscopy studies.
References
-
Smith, P. F., & Keefer, D. A. (1982). Acrolein/glutaraldehyde as a fixative for combined light and electron microscopic immunocytochemical detection of pituitary hormones in immersion-fixed tissue. Journal of Histochemistry & Cytochemistry, 30(12), 1307-1310. [Link]
-
King, J. C., Lechan, R. M., Kugel, G., & Anthony, E. L. (1983). Acrolein: a fixative for immunocytochemical localization of peptides in the central nervous system. Journal of Histochemistry & Cytochemistry, 31(1), 62-68. [Link]
-
Drexel University. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. [Link]
-
University of California, Los Angeles - Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. [Link]
-
New Jersey Department of Health. (2010). ACROLEIN HAZARD SUMMARY. [Link]
-
ResearchGate. (n.d.). Summary of treatments tested on acrolein-fixed tissue and results. [Link]
-
Rolls, G. (n.d.). Fixation and Fixatives (3) – Fixing Agents Other than the Common Aldehydes. Leica Biosystems. [Link]
-
Slideshare. (n.d.). Merits and demerits of different fixatives. [Link]
-
Biotech Histochem. (1994). Acrolein fixation for immunostaining tyrosine-hydroxylase in paraffin sections. Biotechnology & Histochemistry, 69(4), 216-218. [Link]
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure: ACROLEIN. [Link]
-
PubMed. (n.d.). A new protocol to prepare dry plant specimens for electron microscopy and immunocytochemistry. [Link]
-
University of Thi-Qar Journal of agricultural research. (2024). A Brief Overview of the Role and Function of Fixative and Fixation: Review. Thi-Qar Journal of agricultural research, 13(1), 265-271. [Link]
-
Leica Biosystems. (n.d.). Fixation with Ethanol, Acetone, Picric Acid & More. [Link]
-
Saito, T., & Keino, H. (1976). Acrolein as a fixative for enzyme cytochemistry. Journal of Histochemistry & Cytochemistry, 24(12), 1258-1269. [Link]
-
Bitesize Bio. (2022). Cryofixation and Chemical Fixation for Electron Microscopy. [Link]
-
University of Rochester Medical Center. (n.d.). Fixatives for Electron Microscopy. [Link]
-
Protocols.io. (2024). Cryo-fixation and resin embedding of biological samples for electron microscopy and chemical imaging. [Link]
-
Wikipedia. (n.d.). Acrolein. [Link]
-
Mengual, E., & Pickel, V. M. (2008). Two-color Fluorescence Labeling in Acrolein-fixed Brain Tissue. Journal of Histochemistry & Cytochemistry, 56(7), 663–672. [Link]
-
Scribd. (n.d.). Acrolein Fixatives for,&!EM-TEM&EM-TEM-Histochem. [Link]
-
Hopwood, D. (1967). Some aspects of fixation with glutaraldehyde. A biochemical and histochemical comparison of the effects of formaldehyde and glutaraldehyde fixation on various enzymes and glycogen, with a note on penetration of glutaraldehyde into liver. Journal of Anatomy, 101(Pt 1), 83–92. [Link]
-
Leica Biosystems. (n.d.). Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde. [Link]
-
Journal of Microscopy. (1984). Formaldehyde and glutaraldehyde in the fixation of chromatin for electron microscopy. Journal of Microscopy, 136(1), 103-112. [Link]
-
Syracuse University, College of Arts and Sciences. (n.d.). Fixation Protocols. [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. emsdiasum.com [emsdiasum.com]
- 3. djas.org [djas.org]
- 4. Two-color Fluorescence Labeling in Acrolein-fixed Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acrolein/glutaraldehyde as a fixative for combined light and electron microscopic immunocytochemical detection of pituitary hormones in immersion-fixed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acrolein: a fixative for immunocytochemical localization of peptides in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acrolein as a fixative for enzyme cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncommon Fixatives: Fixation with Ethanol, Acetone, Picric Acid & More [leicabiosystems.com]
- 10. Uncommon Fixatives: Fixation with Ethanol, Acetone, Picric Acid & More [leicabiosystems.com]
- 11. Merits and demerits of different fixatives | PPTX [slideshare.net]
- 12. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
- 13. 固定方法および試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Some aspects of fixation with glutaraldehyde. A biochemical and histochemical comparison of the effects of formaldehyde and glutaraldehyde fixation on various enzymes and glycogen, with a note on penetration of glutaraldehyde into liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drexel.edu [drexel.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. nj.gov [nj.gov]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. enhs.uark.edu [enhs.uark.edu]
Application Notes and Protocols: Enhancing Methacrolein Diels-Alder Reactions with Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide to leveraging Lewis acid catalysis for the Diels-Alder reaction involving methacrolein. This powerful cycloaddition is a cornerstone in synthetic chemistry for constructing six-membered rings, a common motif in numerous natural products and pharmaceutical agents. This document delves into the mechanistic underpinnings of Lewis acid catalysis in this context, offers practical guidance on catalyst selection, and provides detailed experimental protocols for both achiral and asymmetric transformations.
The Strategic Advantage of Lewis Acid Catalysis in Methacrolein Diels-Alder Reactions
The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a highly efficient method for forming carbon-carbon bonds and creating up to four new stereocenters in a single step.[1][2] However, the reaction of methacrolein with many dienes can be slow and may lack the desired stereoselectivity under purely thermal conditions. Lewis acid catalysis addresses these limitations by significantly accelerating the reaction and providing robust control over its stereochemical outcome.[1][3]
Mechanism of Action:
Lewis acids, being electron-pair acceptors, coordinate to the carbonyl oxygen of methacrolein. This coordination has two primary effects:
-
Activation of the Dienophile: By withdrawing electron density from the carbonyl group, the Lewis acid makes the entire α,β-unsaturated aldehyde system more electron-deficient.[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, reducing the HOMO-LUMO energy gap between the diene and dienophile and thereby accelerating the reaction.[1][3]
-
Stereochemical Control: The coordination of the Lewis acid can lock the conformation of the methacrolein, influencing the facial selectivity of the diene's approach.[4][5] In the case of chiral Lewis acids, the chiral ligands create a spatially defined environment around the dienophile, directing the diene to attack one face preferentially, leading to high enantioselectivity.[4][6]
Recent quantum chemical studies have proposed an additional, complementary mechanism. It is suggested that Lewis acids accelerate Diels-Alder reactions by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile.[7][8] This reduction in repulsive forces facilitates an earlier transition state and a lower activation barrier.
Figure 1: Mechanism of Lewis Acid Catalysis. Lewis acid coordination to methacrolein lowers its LUMO energy, accelerating the cycloaddition reaction.
Catalyst Selection: A Guide to Common Lewis Acids
The choice of Lewis acid is critical and depends on the desired outcome, whether it be simple rate enhancement or precise stereochemical control.
Achiral Lewis Acids for Rate Acceleration and Diastereoselectivity
For applications where enantioselectivity is not a concern, a variety of simple Lewis acids can be employed to increase reaction rates and often improve diastereoselectivity.[1]
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Key Characteristics |
| AlCl₃ | 10 - 100 | Dichloromethane (DCM), Toluene | Highly active, can lead to polymerization if not used carefully. |
| BF₃·OEt₂ | 20 - 100 | DCM, Diethyl ether | Moderately active, easier to handle than gaseous BF₃. |
| SnCl₄ | 10 - 50 | DCM, Toluene | Good activity, often used at low temperatures. |
| TiCl₄ | 10 - 50 | DCM, Toluene | Strong Lewis acid, sensitive to moisture. |
| ZnCl₂ | 50 - 100 | DCM, Tetrahydrofuran (THF) | Milder Lewis acid, can be less prone to side reactions. |
Note: Catalyst loading and reaction conditions should be optimized for each specific diene-methacrolein pair.
Chiral Lewis Acids for Asymmetric Diels-Alder Reactions
The synthesis of single-enantiomer products is a significant goal in drug development. Chiral Lewis acids are indispensable tools for achieving high enantioselectivity in methacrolein Diels-Alder reactions.[4][6] These catalysts are typically complexes of a metal center with a chiral organic ligand.
| Chiral Lewis Acid Type | Example Catalyst | Typical Reaction Conditions | Performance Highlights |
| Chiral Oxazaborolidines | Corey-Bakshi-Shibata (CBS) catalyst | -78 °C, DCM | Can afford cycloadducts in quantitative yields and high enantioselectivity.[4] |
| Chiral Aluminum Complexes | (S,S)-diazaaluminolide | -78 °C, DCM | High yields and enantioselectivities (e.g., 94% yield, 97:3 enantioselectivity for a related reaction).[4] |
| Chiral Boron Complexes (CAB) | Chiral (acyloxy)borane | -78 °C, DCM | Can achieve high yields (e.g., 85%) and excellent enantioselectivity (e.g., 96% ee) for the reaction of methacrolein and cyclopentadiene.[4] |
| Chiral Copper Complexes | Cu(II)-bis(oxazoline) complexes | -78 to 0 °C, DCM | Highly effective, with the counterion often influencing rate and stereoselectivity.[2] |
Experimental Protocols
The following protocols provide a starting point for conducting Lewis acid-catalyzed Diels-Alder reactions with methacrolein. Safety Precaution: Lewis acids are often moisture-sensitive and corrosive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for Achiral Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene and Methacrolein
This protocol describes a typical procedure using aluminum chloride as the catalyst.
Materials:
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methacrolein
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
-
Syringes
Figure 2: Workflow for Achiral Diels-Alder Protocol. A step-by-step visualization of the experimental procedure.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (e.g., 20 mL for a 10 mmol scale reaction).
-
Add aluminum chloride (e.g., 1.0 mmol, 0.1 eq.) to the solvent and stir to dissolve/suspend.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add methacrolein (10.0 mmol, 1.0 eq.) to the cooled catalyst suspension via syringe. Stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (12.0 mmol, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct. The exo diastereoisomer is often preponderantly formed under these conditions.[1]
Protocol for Asymmetric Diels-Alder Reaction Using a Chiral (Acyloxy)borane (CAB) Catalyst
This protocol is adapted from literature procedures demonstrating high enantioselectivity.[4]
Materials:
-
Chiral (acyloxy)borane (CAB) catalyst (e.g., derived from tartaric acid)
-
Dichloromethane (DCM), anhydrous
-
Cyclopentadiene (freshly cracked)
-
Methacrolein
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
All equipment as listed in Protocol 3.1.
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the CAB catalyst (e.g., 1.0 mmol, 0.1 eq.) in anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C.
-
Add methacrolein (10.0 mmol, 1.0 eq.) dropwise to the catalyst solution. Stir for 20 minutes to allow for complex formation.
-
Add freshly cracked cyclopentadiene (15.0 mmol, 1.5 eq.) to the reaction mixture over 10 minutes.
-
Maintain the reaction at -78 °C and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Follow the workup and purification steps (8-12) as described in Protocol 3.1.
-
Characterize the product and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis. For the reaction between methacrolein and cyclopentadiene with a CAB catalyst derived from natural tartaric acid, the major exo isomer with an R configuration can be obtained in high ee (e.g., 96% ee).[4]
Troubleshooting and Optimization
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is rigorously dried and solvents are anhydrous. Lewis acids are highly sensitive to water.
-
Incomplete Reaction: Increase reaction time or temperature (note: this may affect stereoselectivity). Consider using a more active Lewis acid.
-
Polymerization: Use lower temperatures and ensure slow addition of reactants. A milder Lewis acid may be necessary.
-
-
Poor Stereoselectivity:
-
Temperature Control: Maintain a consistent low temperature, as fluctuations can erode stereoselectivity.
-
Catalyst Choice: For asymmetric reactions, screen different chiral ligands and metal precursors. The solvent can also have a significant impact on enantioselectivity.[4]
-
Product Inhibition: In some cases, the product can coordinate to the Lewis acid, inhibiting catalysis.[2] If the reaction stalls, it may be necessary to use a higher catalyst loading.
-
Conclusion
Lewis acid catalysis is a powerful and versatile tool for enhancing the efficiency and selectivity of methacrolein Diels-Alder reactions. By carefully selecting the appropriate Lewis acid and optimizing reaction conditions, researchers can achieve high yields of desired cycloadducts with excellent control over diastereoselectivity and, with chiral catalysts, enantioselectivity. The protocols provided herein serve as a robust starting point for the application of this essential synthetic methodology.
References
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]
-
Chiral Lewis acid. Wikipedia. [Link]
-
1.3: Diels-Alder_Reactions. Chemistry LibreTexts. [Link]
-
Complete Characterization of a Chiral Lewis Acid−Product Complex for the Enantioselective Diels−Alder Reaction between Methacrolein and Cyclopentadiene: Mechanistic Considerations. Organometallics - ACS Publications. [Link]
-
New chiral Lewis acid catalysts for Diels Alder reaction. ResearchGate. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. [Link]
-
Quantum Chemical Study of Diels–Alder Reactions Catalyzed by Lewis Acid Activated Oxazaborolidines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega - ACS Publications. [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]
-
Diels-Alder Chemistry in the Acid-catalyzed Oligomerization of Methacrolein in Simulated Atmospheric Aerosol: Insights using Desorption Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions. SciSpace. [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
-
Conformational Preferences of Methacrolein in Diels−Alder and 1,3-Dipolar Cycloaddition Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Self-Polymerization of Methacrolein in Storage
Welcome to the technical support center for methacrolein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of methacrolein, with a focus on preventing its self-polymerization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Introduction to Methacrolein Instability
Methacrolein is a highly reactive α,β-unsaturated aldehyde, making it a valuable reagent in organic synthesis. However, this reactivity also makes it prone to spontaneous self-polymerization, which can compromise experiments and pose safety hazards. Polymerization can be initiated by exposure to heat, light, air (oxygen), acids, and bases. To ensure the integrity of your starting material and the success of your reactions, proper storage and handling are paramount. Commercial methacrolein is typically supplied with an inhibitor, such as hydroquinone (HQ), to prevent premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for methacrolein?
A1: To minimize the risk of self-polymerization, methacrolein should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. Lower temperatures slow down the rate of potential polymerization.
-
Inert Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent contact with oxygen, which can initiate polymerization.
-
Light Protection: Keep in a dark or amber-colored bottle to protect it from light, which can also trigger polymerization.
-
Sealed Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q2: How can I visually inspect my methacrolein for signs of polymerization?
A2: Regularly inspect your methacrolein container for any of the following signs of polymerization:
-
Haziness or Cloudiness: The initially clear liquid may start to appear hazy or cloudy.
-
Precipitate Formation: You may observe fine white particles suspended in the liquid.
-
Increased Viscosity: The liquid may become noticeably more viscous or syrupy.
-
Solid Formation: In advanced stages, a white solid polymer may form at the bottom or on the sides of the container.
Q3: The Safety Data Sheet (SDS) mentions that methacrolein is "stabilized." What does this mean?
A3: "Stabilized" indicates that an inhibitor has been added to the methacrolein to prevent self-polymerization during transport and storage. A common inhibitor is hydroquinone (HQ), typically at a concentration of 0.1% to 1%.[1] This inhibitor works by scavenging free radicals that can initiate the polymerization chain reaction.
Q4: Do I need to remove the inhibitor before using methacrolein in my reaction?
A4: The necessity of removing the inhibitor depends on your specific reaction conditions.
-
For many reactions, the small amount of inhibitor present will not significantly interfere, especially if the reaction is fast or uses a large excess of other reagents.
-
For polymerization reactions or catalyst-sensitive processes, the inhibitor may need to be removed. This can be done by distillation or by passing the methacrolein through a column of a suitable inhibitor-removing resin. Always perform distillation under reduced pressure and in the presence of a polymerization inhibitor to prevent polymerization in the distillation flask.
Troubleshooting Guides
Problem 1: I suspect the inhibitor in my stored methacrolein is depleted. How can I check this?
Background: The inhibitor is consumed over time, especially if the methacrolein has been stored for a long period, has been opened multiple times, or has been exposed to adverse conditions.
Solution: Monitoring Hydroquinone Concentration via HPLC-UV
You can monitor the concentration of hydroquinone using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Experimental Protocol: HPLC Analysis of Hydroquinone in Methacrolein
-
Standard Preparation:
-
Prepare a stock solution of hydroquinone in methanol (e.g., 1000 ppm).
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, and 200 ppm) by diluting with methanol.
-
-
Sample Preparation:
-
Carefully take a small, known volume or weight of your stored methacrolein (e.g., 1 mL or 1 g).
-
Dilute it with a known volume of methanol (e.g., in a 10 mL volumetric flask). Ensure the final concentration is within the range of your calibration standards.
-
-
HPLC Conditions:
-
Analysis:
-
Inject your standards to generate a calibration curve of peak area versus concentration.
-
Inject your prepared sample.
-
Determine the concentration of hydroquinone in your sample by comparing its peak area to the calibration curve.
-
-
Interpretation:
-
Compare the measured concentration to the initial concentration specified by the supplier (usually found on the Certificate of Analysis). A significant decrease indicates inhibitor depletion.
-
Troubleshooting Workflow for Inhibitor Depletion
Caption: Workflow for addressing suspected inhibitor depletion.
Problem 2: I have observed a solid white polymer in my methacrolein container. What should I do?
Background: The presence of a solid polymer indicates that self-polymerization has occurred. The remaining monomer may have a reduced inhibitor concentration and is at high risk of further polymerization.
Solution: Safe Handling and Disposal
It is generally not recommended to try and salvage the remaining monomer, as it is unstable. The safest course of action is to dispose of the entire container.
Experimental Protocol: Neutralization and Disposal of Methacrolein and its Polymer
Safety First: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Prepare a Neutralizing Solution: Prepare a 10% aqueous solution of sodium bisulfite (NaHSO₃). This solution will react with the aldehyde groups of both the methacrolein monomer and the polymer.
-
Quenching: Slowly and carefully add the methacrolein containing the polymer to the sodium bisulfite solution with stirring. The reaction is exothermic, so add the methacrolein in small portions. Use a sufficient excess of the bisulfite solution to ensure complete reaction.
-
Dilution and Disposal: After the reaction is complete (the mixture has cooled and no further heat is generated), dilute the resulting mixture with a large amount of water. This aqueous solution can then be disposed of according to your institution's hazardous waste guidelines.
Problem 3: My reaction failed, and I suspect methacrolein polymerization is the cause. How can I troubleshoot this?
Background: If methacrolein polymerizes during your reaction, it will not be available to participate in the desired transformation, leading to low or no yield of your product. The polymer may also interfere with the reaction or purification.
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture:
-
Visual Inspection: Look for any cloudiness, precipitate, or solid formation in your reaction vessel.
-
NMR Spectroscopy: Take a crude ¹H NMR of your reaction mixture. The presence of broad, poorly defined peaks in the aliphatic region (around 1-2 ppm) can be indicative of polymethacrolein. In contrast, the sharp peaks of the methacrolein monomer will be absent or diminished.
-
-
Review Your Reaction Conditions:
-
Temperature: Did the reaction temperature exceed the recommended limits? Even localized heating can initiate polymerization.
-
Acids/Bases: Were any strong acids or bases used? These can catalyze polymerization. Consider using milder reagents if possible.
-
Air Exposure: Was the reaction performed under an inert atmosphere? If not, oxygen could be the culprit.
-
Solvent Purity: Were the solvents anhydrous and free of acidic or basic impurities?
-
-
Preventing Polymerization in Future Reactions:
-
Use Fresh Methacrolein: Use methacrolein from a recently opened bottle that has been stored correctly.
-
Maintain Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of nitrogen or argon.
-
Control Temperature: Use a temperature-controlled bath to maintain the desired reaction temperature and avoid hot spots.
-
Consider Adding an Inhibitor: For sensitive reactions, you may consider adding a small amount of a radical inhibitor, such as phenothiazine, to the reaction mixture.
-
Logical Relationship for Troubleshooting Failed Reactions
Caption: A logical approach to troubleshooting failed reactions involving methacrolein.
Material Compatibility
When working with methacrolein, it is crucial to use compatible materials to avoid contamination and potential degradation of your equipment.
| Material | Compatibility with Methacrolein | Notes |
| Glass | Excellent | Borosilicate glass is the preferred material for storing and handling methacrolein. |
| Stainless Steel | Good | Suitable for transfer lines and reactor components. |
| PTFE (Teflon®) | Excellent | Excellent for tubing, septa, and syringe filters.[4] |
| PEEK | Good | Good chemical resistance, suitable for HPLC components. |
| Polypropylene (PP) | Fair | May show some swelling or degradation with prolonged contact. Use with caution for short-term applications. |
| Polyethylene (PE) | Fair | Similar to polypropylene, suitable for short-term, non-critical applications. |
| Nylon | Not Recommended | Methacrolein can cause swelling and degradation of nylon. |
| Silicone | Not Recommended | Prone to swelling and degradation. |
Syringe Filter Selection: When filtering methacrolein solutions, use syringe filters with a PTFE membrane. Avoid nylon and other incompatible membranes.[4]
References
-
¹H-NMR Spectrum of poly(methacrolein-co-methacrylamide) (Condition 1) in D2O. [Link]
-
Methacrolein | C4H6O | CID 6562. PubChem. [Link]
-
Methacrolein. Wikipedia. [Link]
- US Patent 2993878A, "Polymeriz
-
A Poly(methacrolein-co-methacrylamide)-Based Template Anchoring Strategy for the Synthesis of Fluorescent Molecularly Imprinted Polymer Nanoparticles for Highly Selective Serotonin Sensing. PubMed Central. [Link]
-
Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. [Link]
-
Method of Test for Hydroquinone, Hydroquinone Monobenzyl Ether, Rhododendrol and Tretinoin in Cosmetics. [Link]
-
ASSESSMENT ON HYROQUINONE IN SELECTED COSMETIC CREAM AND TONER VIA HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ULTRA-VIOLET VISIBLE. [Link]
-
Syringe Filter Solvent Compatibility [Charts]. Growing Labs. [Link]
Sources
Technical Support Center: Stabilization and Use of Acrolein in Biological Experiments
Welcome to the technical support center for researchers utilizing acrolein in biological experiments. Acrolein is a highly reactive α,β-unsaturated aldehyde used to model oxidative stress and carbonyl-mediated damage.[1][2] Its utility is matched by its primary experimental challenge: extreme reactivity. In aqueous solutions, acrolein is notoriously unstable, readily polymerizing or reacting with media components, leading to inconsistent results and experimental artifacts.[3][4][5]
This guide provides field-proven insights and troubleshooting solutions to help you navigate the complexities of handling acrolein. We will delve into the causality behind best practices for solution preparation, stabilization, storage, and application in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my acrolein solution turning yellow or cloudy?
A1: The yellowing or appearance of turbidity in your acrolein solution is a classic sign of polymerization.[3] Acrolein is prone to self-polymerization, a reaction catalyzed by exposure to light, heat, air (oxygen), and even minor pH shifts into alkaline or strongly acidic conditions.[6][7][8] Commercial preparations are typically stabilized with an inhibitor like hydroquinone to prevent this during storage.[9][10] When you prepare working solutions, this inhibitor is diluted, and the acrolein becomes highly susceptible to polymerization.
Q2: What is the best solvent for preparing a high-concentration acrolein stock solution?
A2: For a primary stock solution, use a non-aqueous, inert solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common choice. However, for immediate use and dilution into aqueous buffers, preparing a fresh stock in ice-cold phosphate-buffered saline (PBS) or methanol is also an option.[11][12] The key is to minimize the time the concentrated acrolein spends in an aqueous environment before final dilution into your experimental system. Always prepare stock solutions fresh for each experiment.
Q3: How should I store my purchased acrolein and my prepared stock solutions?
A3: Pure, stabilized acrolein from the manufacturer should be stored under an inert gas atmosphere (like argon or nitrogen) at 2-8°C and protected from light.[9] Be aware that pressure can build up in the container, so it should be opened carefully in a certified chemical fume hood.[9][13]
For laboratory-prepared stock solutions, short-term storage is recommended. If you must store a stock, even for a few hours, keep it on ice and protected from light. Ideally, stock solutions should be made fresh immediately before use to ensure concentration accuracy and minimize degradation.[4][5] Opened containers of pure acrolein should not be stored for more than 3 months.[13]
Q4: Acrolein is highly volatile and reactive. How does this affect my experiments?
A4: Acrolein's high reactivity and volatility are significant sources of experimental variability. In a typical cell culture medium, the half-life of acrolein can be as short as 2.8 hours.[4][5] This means the concentration of acrolein your cells are exposed to is continuously decreasing. This rapid depletion can lead to underestimation of its biological effects or poor reproducibility. It is crucial to use freshly prepared solutions and consider the short half-life when designing the timing of your experiments.
Q5: Are there any common buffers or media components I should avoid?
A5: Yes. Acrolein is a potent electrophile that readily reacts with nucleophiles.[14][15] Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as the amine groups will react with and sequester the acrolein. Similarly, media rich in free amino acids (like cysteine and lysine) or antioxidants (like glutathione) will have a reduced effective concentration of acrolein.[5][14][16] When possible, conduct experiments in a simple, defined buffer system like PBS for short-term exposures to have better control over the acrolein concentration.
Troubleshooting Guide
Problem 1: I'm seeing highly variable or inconsistent results in my cell viability/toxicity assays.
-
Likely Cause 1: Acrolein Degradation. As mentioned, acrolein has a short half-life in aqueous media.[4][5] If your experiments run for many hours or days, the initial concentration you added is not what the cells experience over time. This leads to inconsistent dose-response curves.
-
Solution:
-
Standardize Timing: Prepare the acrolein solution immediately before adding it to the cells. Ensure the time from preparation to application is consistent across all experiments.
-
Shorten Exposure: For mechanistic studies, consider shorter exposure times (e.g., 1-6 hours) where the concentration is more predictable.[4]
-
Consider a Biosynthesis System: For long-term studies, advanced methods that continuously generate acrolein in the cell culture media can provide more stable concentrations.[4][5]
-
-
-
Likely Cause 2: Reaction with Media Components. Fetal Bovine Serum (FBS) and complex media contain numerous proteins and amino acids with nucleophilic side chains (cysteine, lysine) that will react with and neutralize acrolein.[1][14]
-
Solution:
-
Serum-Free Exposure: If your cell type can tolerate it, perform the acrolein exposure in a serum-free medium or a simple buffer like PBS. This provides a more defined system.
-
Quantify Acrolein: If possible, use analytical methods like HPLC with derivatization to measure the actual concentration of acrolein in your media over time.[17][18] This allows you to correlate the biological effect with the actual dose.
-
-
Problem 2: My control cells (no acrolein) are showing signs of stress or death.
-
Likely Cause: Solvent Toxicity. If you are using a solvent like DMSO to prepare your stock solution, high final concentrations of the solvent in the culture medium can be toxic to cells.
-
Solution:
-
Run a Solvent Control: Always include a "vehicle control" group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as your highest acrolein dose group, but without the acrolein.
-
Minimize Solvent Concentration: Aim for a final solvent concentration of less than 0.1% (v/v) in your cell culture medium. This may require adjusting the concentration of your stock solution.
-
-
Problem 3: I observe a precipitate forming after adding my acrolein stock to the media.
-
Likely Cause: Polymerization or Reaction. This indicates a rapid, uncontrolled reaction. The acrolein may be polymerizing upon dilution into the aqueous, warmer environment of the cell culture media.[6] It could also be rapidly cross-linking proteins within the serum of the media.
-
Solution:
-
Pre-warm Media Carefully: Ensure the media is at the correct temperature (37°C), but do not overheat.
-
Dilute Rapidly and Mix Gently: Add the acrolein stock to the media and immediately mix by gentle swirling or inversion. Avoid vigorous vortexing, which can introduce oxygen and accelerate polymerization.
-
Prepare in Simpler Buffer: Try preparing the final dilution in PBS instead of a complex medium to see if the precipitation is due to reactions with media components.
-
-
Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized Acrolein Working Solution
This protocol is designed to minimize polymerization and degradation.
-
Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and butyl rubber gloves.[9][19]
-
Prepare Diluent: Place your chosen diluent (e.g., serum-free cell culture medium or PBS, pH 7.4) on ice to bring it to 4°C. De-gassing the buffer beforehand by bubbling with nitrogen can help reduce dissolved oxygen.
-
Prepare Stock Solution: In the fume hood, carefully open the manufacturer's vial of acrolein (stabilized with hydroquinone). Prepare a 100 mM stock solution by diluting the pure acrolein in ice-cold, anhydrous DMSO. Note: This stock should be made fresh.
-
Serial Dilution: Perform serial dilutions from your stock solution into the ice-cold diluent to reach your final desired working concentrations (e.g., 10-500 µM). Keep the solutions on ice at all times.
-
Immediate Use: Use the freshly prepared working solutions immediately. Add the solution to your cell cultures, ensuring rapid but gentle mixing.
Data Summary Tables
Table 1: Acrolein Stability in Different Solvents
| Solvent/Medium | Half-Life (Approx.) | Observations & Recommendations |
| Anhydrous DMSO | > 24 hours (at 4°C) | Recommended for primary stock solutions. |
| Phosphate-Buffered Saline (PBS) | ~7.2 hours | Suitable for short-term experiments. Keep on ice.[5] |
| Cell Culture Medium (RPMI) | ~2.8 hours | High reactivity. Prepare immediately before use.[4][5] |
Table 2: Recommended Storage Conditions
| Substance | Storage Temperature | Atmosphere | Light Condition | Max Storage (Opened) |
| Pure Acrolein (inhibited) | 2-8 °C | Inert Gas (N₂ or Ar) | Dark/Amber Vial | 3 Months[9][13] |
| Acrolein Stock (in DMSO) | 4 °C (on ice) | Normal | Protected from light | Use Immediately |
| Acrolein Working Solution | 4 °C (on ice) | Normal | Protected from light | Use Immediately |
Visualizing Acrolein's Reactivity and Workflow
To better understand the challenges and solutions, the following diagrams illustrate key concepts.
Caption: Pathways of acrolein loss in experimental solutions.
Caption: Decision tree for troubleshooting inconsistent acrolein experiments.
References
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7-25. [Link]
-
Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. [Link]
-
Wikipedia. (2024). Acrolein. [Link]
-
Sanchez, A. M., et al. (2024). Enzymatic Acrolein Production System and Its Impact on Human Cells. Chemical Research in Toxicology. [Link]
-
Uhrich, U., et al. (2021). Determination of acrolein in ambient air and in the atmosphere of environmental test chambers. RSC Advances, 11(50), 31533-31544. [Link]
-
Moghe, A., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242-255. [Link]
-
Sanchez, A. M., et al. (2024). Enzymatic Acrolein Production System and Its Impact on Human Cells. ACS Chemical Research in Toxicology. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acrolein. [Link]
-
Chen, H., et al. (2015). Mechanisms Underlying Acrolein-Mediated Inhibition of Chromatin Assembly. The Journal of Biological Chemistry, 290(20), 12699-12707. [Link]
-
Yale Environmental Health & Safety. (n.d.). Acrolein. [Link]
-
Fowles, J., et al. (2006). A sensitive method for the quantification of acrolein and other volatile carbonyls in ambient air. Analytical Chemistry, 78(7), 2347-2354. [Link]
-
U.S. Environmental Protection Agency. (2007). Collection and Analysis of Acrolein using Compendium Method TO-15. [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). ToxFAQs for Acrolein. [Link]
-
Chiriac, F. L., et al. (2019). Fast and sensitive detection of acrolein in environmental water samples without derivatization using liquid chromatography tandem mass spectrometry. Water, 11(12), 2639. [Link]
-
Fire Engineering. (1989). Acrolein. [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: acrolein. [Link]
-
Sheng, Y., et al. (2012). Acrolein scavengers: reactivity, mechanism and impact on health. Molecular Nutrition & Food Research, 56(3), 459-470. [Link]
-
Drexel University. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. [Link]
-
National Center for Biotechnology Information. (n.d.). Acrolein. PubChem Compound Database. [Link]
- Lartigau, J., et al. (2003). Stabilization of acrolein. U.S.
- Hearne, G. W. (1953). Stabilization of acrolein. U.S.
-
Li, Y., et al. (2024). Acrolein scavengers and detoxification: From high-throughput screening of flavonoids to mechanistic study of epigallocatechin gallate. Food Chemistry, 461, 139987. [Link]
-
Occupational Safety and Health Administration. (n.d.). Acrolein, Formaldehyde. [Link]
-
Adkins, H., & Hart, M. C. (1925). Acrolein. Organic Syntheses, 4, 1. [Link]
-
Kern, J. C., & Kehrer, J. P. (2004). Inhibition of acrolein-induced apoptosis by the antioxidant N-acetylcysteine. Journal of Biochemical and Molecular Toxicology, 18(2), 97-107. [Link]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7–25. [Link]
-
Kur-sinska, J., et al. (2024). Acrolein Induces Changes in Cell Membrane and Cytosol Proteins of Erythrocytes. International Journal of Molecular Sciences, 25(11), 5851. [Link]
- Moureu, C. (1922). Process for the stabilization of acrolein and the resulting product. U.S.
-
ResearchGate. (n.d.). 13 questions with answers in ACROLEIN | Science topic. [Link]
-
Trombino, S., et al. (2018). Anthocyanins Protect SK-N-SH Cells Against Acrolein-Induced Toxicity by Preserving the Cellular Redox State. Journal of Alzheimer's Disease, 66(1), 225-236. [Link]
-
Chen, H. J., et al. (2020). Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food. Journal of Food Science, 85(5), 1603-1611. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2011). Acrolein Acute Exposure Guideline Levels. National Academies Press (US). [Link]
-
Bernardim, B., et al. (2021). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society, 143(30), 11592-11603. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
-
U.S. Environmental Protection Agency. (2010). EPA Schools Monitoring Initiative Fact Sheet March 2010 Update: Acrolein Monitoring Results Are Uncertain. [Link]
-
ResearchGate. (n.d.). Experimental setup for the acrolein treatment via (A) vapor exposure.... [Link]
Sources
- 1. Mechanisms Underlying Acrolein-Mediated Inhibition of Chromatin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrolein - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Acrolein Production System and Its Impact on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fireengineering.com [fireengineering.com]
- 8. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. US1436047A - Process for the stabilization of acrolein and the resulting product - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. osha.gov [osha.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acrolein scavengers: reactivity, mechanism and impact on health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Purification of Methacrolein from Reaction Mixtures
Welcome to the technical support center for methacrolein purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of methacrolein from various reaction mixtures. As a highly reactive and polymerizable unsaturated aldehyde, the purification of methacrolein presents unique challenges that require careful consideration of the chosen methodology. This document provides a synthesis of field-proven insights and established protocols to ensure the successful isolation of high-purity methacrolein.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying methacrolein from a reaction mixture?
A1: The primary methods for methacrolein purification are distillation-based techniques and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
-
Distillation: Fractional distillation is often employed to separate methacrolein from components with significantly different boiling points.[1][2] For mixtures containing close-boiling impurities or azeotropes, more advanced techniques like extractive distillation or azeotropic distillation are necessary.[3][4][5][6]
-
Liquid-Liquid Extraction: This method is particularly useful for separating methacrolein from water-soluble impurities or solvents used in the reaction.[3] Water is often used as the extracting agent to remove polar solvents like methanol or ethanol.[3]
-
Absorption: In large-scale industrial processes, methacrolein is often recovered from a gaseous reaction stream by absorption into a suitable organic solvent, followed by further purification steps.[3][5]
Q2: My methacrolein is polymerizing during distillation. How can I prevent this?
A2: Methacrolein has a strong tendency to undergo hazardous polymerization, especially at elevated temperatures.[7][8] To prevent this, the addition of a polymerization inhibitor is crucial.[3][9][10]
-
Common Inhibitors: Hydroquinone (HQ) is a widely used stabilizer.[3][11] Other effective inhibitors include phenothiazine (PZ), p-methoxyphenol (MEHQ), and certain N-oxo-compounds.[9][12] Often, a combination of inhibitors is more effective than a single compound.[9][10]
-
Operational Considerations: It is also advisable to perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the methacrolein.[3] Maintaining an inert atmosphere (e.g., with nitrogen) can also help prevent polymerization initiated by oxygen.[1]
Q3: What are the typical impurities I should expect in my crude methacrolein?
A3: The impurity profile of crude methacrolein largely depends on the synthetic route.
-
From Isobutylene or tert-Butanol Oxidation: The reaction mixture may contain unreacted starting materials, by-products like C1-C4 aldehydes and fatty acids, ketones, carbon dioxide, and carbon monoxide.[3]
-
From Propionaldehyde and Formaldehyde (Mannich-type reaction): Impurities can include unreacted propionaldehyde and formaldehyde, as well as aldol condensation by-products.[1][13][14] If methanol is used in subsequent steps, methyl propionate and methyl isobutyrate can also be present.[13]
Q4: How can I remove water from my purified methacrolein?
A4: Water and methacrolein can form an azeotrope, making complete water removal by simple distillation challenging.[6][15]
-
Azeotropic Distillation: This is a common method where a third component (entrainer) is added to form a new, lower-boiling azeotrope with water, which can then be distilled off.
-
Phase Separation: For streams with a significant amount of water (at least 8 weight percent), allowing the mixture to phase separate into an organic phase (primarily methacrolein) and an aqueous phase can be an effective first step. The organic phase can then be further dried by distillation.[15]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of methacrolein.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Methacrolein After Distillation | 1. Polymerization: Formation of non-volatile polymers in the distillation flask. 2. Loss in Aqueous Phase: If the reaction mixture contains a significant amount of water, methacrolein may be lost in the aqueous phase during workup. 3. Inefficient Fractionation: Poor separation from close-boiling impurities. | 1. Add a suitable polymerization inhibitor (e.g., hydroquinone) to the crude methacrolein before distillation.[3] Perform distillation under reduced pressure to lower the temperature. 2. Perform an extraction of the aqueous phase with a suitable organic solvent to recover dissolved methacrolein. 3. Use a more efficient distillation column (e.g., a Vigreux or packed column) and optimize the reflux ratio.[7] |
| Product is Contaminated with Water | 1. Azeotrope Formation: Methacrolein and water form a minimum-boiling azeotrope.[6][15] 2. Incomplete Phase Separation: Insufficient time or improper conditions for phase separation. | 1. Employ azeotropic distillation with an appropriate entrainer. 2. Ensure complete phase separation by allowing sufficient settling time. The separation can be influenced by temperature. |
| Product is Contaminated with Starting Materials or Solvents | 1. Similar Boiling Points: The impurity has a boiling point close to that of methacrolein. 2. Inefficient Extraction: Poor partitioning of the impurity during liquid-liquid extraction. | 1. Use extractive distillation. This involves adding a solvent that alters the relative volatility of the components, facilitating their separation.[4][5] 2. Optimize the extraction conditions: Adjust the solvent-to-feed ratio, pH (if applicable), and number of extraction stages. |
| Unexpected Side Reactions During Purification | 1. Presence of Catalysts: Residual acidic or basic catalysts from the reaction can promote side reactions at elevated temperatures. 2. Air Oxidation: Aldehydes can be sensitive to air oxidation, especially at higher temperatures.[7] | 1. Neutralize the crude reaction mixture before distillation. 2. Perform the purification under an inert atmosphere (e.g., nitrogen or argon).[1] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating methacrolein from impurities with significantly different boiling points.
Materials:
-
Crude methacrolein reaction mixture
-
Polymerization inhibitor (e.g., hydroquinone)
-
Fractional distillation apparatus (Vigreux column, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (optional)
-
Inert gas source (e.g., nitrogen)
Procedure:
-
Add Inhibitor: To the crude methacrolein in the distillation flask, add a small amount of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone).[3]
-
Assemble Apparatus: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen. Maintain a slight positive pressure of the inert gas throughout the distillation.[1]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points. The boiling point of pure methacrolein is approximately 68-70 °C at atmospheric pressure.[2] If performing under reduced pressure, the boiling point will be lower.
-
Storage: Store the purified methacrolein in a tightly sealed container, preferably under an inert atmosphere and refrigerated to prevent polymerization.[16]
Protocol 2: Purification by Liquid-Liquid Extraction followed by Distillation
This protocol is effective for removing water-soluble impurities and solvents.
Materials:
-
Crude methacrolein reaction mixture containing a water-miscible organic solvent (e.g., methanol)
-
Deionized water
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Extraction: a. Place the crude methacrolein mixture in a separatory funnel. b. Add an equal volume of deionized water. c. Stopper the funnel and shake vigorously, periodically venting to release pressure. d. Allow the layers to separate. The upper organic layer contains the methacrolein, while the lower aqueous layer contains the water-soluble impurities.[3] e. Drain the lower aqueous layer. f. Repeat the extraction with fresh deionized water two more times.
-
Drying: a. Transfer the organic layer to a clean, dry flask. b. Add a suitable drying agent (e.g., anhydrous magnesium sulfate) and swirl to remove residual water. c. Filter the mixture to remove the drying agent.
-
Distillation: a. Purify the dried organic layer by fractional distillation as described in Protocol 1.
Visualizations
Diagram 1: General Purification Workflow for Methacrolein
Caption: General workflow for the purification of methacrolein.
Diagram 2: Troubleshooting Logic for Methacrolein Polymerization
Caption: Troubleshooting logic for preventing methacrolein polymerization.
References
- Process for separating methacrolein. (n.d.). Google Patents.
- Process for separating methacrolein. (n.d.). Google Patents.
- Extractive distillation of a methacrolein effluent. (n.d.). Google Patents.
- Process for preparing methacrolein. (n.d.). Google Patents.
- Process for purifying methyl methacrylate of low-boiling components. (n.d.). Google Patents.
- Process for removing methacrolein from liquid phase comprising acrylic acid as a main constituent and target product, and methacrolein as a secondary component. (n.d.). Google Patents.
-
Extractive distillation of a methacrolein effluent. (n.d.). Justia Patents. Retrieved from [Link]
-
Green Process for Methacrolein Separation with Ionic Liquids in the Production of Methyl Methacrylate. (2021, August 6). ResearchGate. Retrieved from [Link]
- Using methacrolein and methanol as dehydration and absorption agents during production of methyl methacrylate. (n.d.). Google Patents.
-
Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
A Process For Recovering Methacrolein From A Reactor Effluent Stream. (n.d.). Quick Company. Retrieved from [Link]
-
Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023, April 25). MDPI. Retrieved from [Link]
- Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification. (n.d.). Google Patents.
- Polymerization of methacrolein. (n.d.). Google Patents.
-
Novel continuous process for methacrolein production in numerous droplet reactors. (2021, October 10). ResearchGate. Retrieved from [Link]
-
Methacrolein: CAS # 78-85-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). EZGC Method Translator. Retrieved from [Link]
-
Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. (2021, December 31). MDPI. Retrieved from [Link]
-
Methacrolein, (stabilized with HQ), 100 mL, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
- Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof. (n.d.). Google Patents.
Sources
- 1. US4283564A - Process for preparing methacrolein - Google Patents [patents.google.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US3828099A - Process for separating methacrolein - Google Patents [patents.google.com]
- 4. US3957880A - Extractive distillation of a methacrolein effluent - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US5969178A - Using methacrolein and methanol as dehydration and absorption agents during production of methyl methacrylate - Google Patents [patents.google.com]
- 7. Methacrolein | 78-85-3 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Google Patents [patents.google.com]
- 11. calpaclab.com [calpaclab.com]
- 12. US7601866B2 - Process for removing methacrolein from liquid phase comprising acrylic acid as a main constituent and target product, and methacrolein as a secondary component - Google Patents [patents.google.com]
- 13. US20220388942A1 - Process for purifying methyl methacrylate of low-boiling components - Google Patents [patents.google.com]
- 14. Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid | MDPI [mdpi.com]
- 15. WO2015065610A1 - Process for separating methacrolein - Google Patents [patents.google.com]
- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: Quenching Excess Acrolein in Biological Assays
Welcome to the technical support center for managing acrolein in biological research. Acrolein is a highly reactive α,β-unsaturated aldehyde frequently encountered as an environmental toxicant and an endogenous metabolite produced during lipid peroxidation.[1][2] Its extreme electrophilicity is the root of its cytotoxicity, primarily through the formation of covalent adducts with cellular nucleophiles like proteins and DNA.[3][4] This reactivity presents significant challenges in experimental biology, where uncontrolled acrolein can lead to artifactual data and misinterpretation of results.
This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you effectively quench, or neutralize, excess acrolein in your assays. Our approach is grounded in the chemical principles of acrolein reactivity, ensuring that your experimental choices are both logical and effective.
Frequently Asked Questions (FAQs)
Q1: What is acrolein and why is it a problem in my biological assays?
Acrolein (CH₂=CH-CHO) is the simplest unsaturated aldehyde. Its toxicity stems from its dual reactive sites: a carbon-carbon double bond and a carbonyl group. As a powerful electrophile, it readily reacts with biological nucleophiles, particularly the sulfhydryl groups of cysteine and the amino groups of lysine and histidine residues in proteins.[2][4] In an assay, this can lead to:
-
Rapid Cell Death: Acrolein induces oxidative stress, disrupts mitochondrial function, and depletes cellular glutathione (GSH), a key antioxidant.[3][5]
-
Protein Dysfunction: Adduction can alter protein structure and function, interfering with signaling pathways and enzymatic activity.[1][6]
-
DNA Damage: Acrolein forms mutagenic adducts with DNA, primarily with guanine bases.[7][8]
-
Assay Interference: Uncontrolled acrolein can non-specifically modify detection antibodies, enzymes (like HRP), or fluorescent probes, leading to high background or false signals.
Q2: What does "quenching" mean in this context?
Quenching refers to the rapid and irreversible chemical neutralization of acrolein. The goal is to add a "scavenger" molecule that reacts with acrolein much faster than cellular components do, converting it into a stable, non-toxic product. This allows you to precisely control the duration of acrolein exposure in time-course experiments or to terminate its activity before downstream analysis.
Q3: What are the common types of acrolein quenchers?
Acrolein scavengers are typically small molecules with highly reactive nucleophilic functional groups. They can be broadly categorized as:
-
Thiol-Containing Compounds: These molecules, like glutathione (GSH), N-acetylcysteine (NAC), and dimercaprol, possess a sulfhydryl (-SH) group that readily attacks the β-carbon of acrolein via a Michael addition reaction.[4][9][10]
-
Hydrazine Derivatives: Compounds like hydralazine and phenelzine contain a hydrazine (-NHNH₂) group.[9][11] The terminal nitrogen is highly nucleophilic and rapidly attacks the carbonyl carbon of acrolein to form a stable hydrazone.[12][13]
-
Amine-Containing Compounds: Other nitrogen-based nucleophiles, such as the dipeptide carnosine or the antioxidant ergothioneine, can also scavenge acrolein, though often with different kinetics.[14][15]
Q4: How do I choose the right quencher for my experiment?
The choice depends on your biological system and downstream application.
-
For Cell-Based Assays: Glutathione or N-acetylcysteine are often good first choices as they are physiologically relevant antioxidants. However, if your assay measures redox status, these will interfere. In such cases, hydralazine is an excellent alternative as its mechanism is orthogonal to cellular redox chemistry.[12][13]
-
For Biochemical Assays (e.g., ELISA, Western Blot): Hydralazine is often preferred because the resulting hydrazone is typically inert. Thiol-based quenchers can sometimes interfere with antibody-antigen interactions or enzyme function if used in large excess.
-
For Live-Cell Imaging: Consider the quencher's membrane permeability and potential autofluorescence. Small, uncharged molecules are generally preferred. Always run a "quencher-only" control to check for interference with your fluorescent probes.
Q5: Can the quencher itself interfere with my assay?
Yes, absolutely. This is a critical consideration.
-
Biological Activity: Hydralazine is an antihypertensive drug, and phenelzine is a monoamine oxidase inhibitor.[11][16] At high concentrations or with long incubation times, they may have off-target effects.
-
Chemical Interference: As mentioned, thiol-containing compounds will interfere with any assay that measures oxidative stress (e.g., DCFDA, CellROX) or relies on disulfide bond integrity.
-
Recommendation: Always run parallel controls: (1) Untreated Control, (2) Acrolein Only, (3) Acrolein + Quencher, and (4) Quencher Only. This self-validating system allows you to isolate the effects of acrolein and identify any artifacts introduced by the quencher.
Troubleshooting Guide
Problem: My cells are still dying after I add the quencher.
-
Possible Cause 1: Insufficient Quencher Concentration. The quenching reaction follows stoichiometry. You need a sufficient molar excess of the scavenger to outcompete the vast number of nucleophilic sites within a cell and in the culture medium.
-
Solution: Increase the quencher concentration. A common starting point is a 10- to 50-fold molar excess relative to the initial acrolein concentration. Perform a dose-response titration to find the optimal concentration for your system.
-
-
Possible Cause 2: Quencher Added Too Late. Acrolein-induced damage can be extremely rapid.[2] If critical cellular targets have already been adducted, quenching the remaining free acrolein may not be sufficient to prevent cell death pathways that have already been initiated.
-
Solution: For cytoprotection experiments, consider pre-incubating the cells with the quencher before adding acrolein, or adding the quencher simultaneously with the acrolein.
-
-
Possible Cause 3: Quencher Instability or Poor Bioavailability. Some quenchers may degrade in culture media or may not efficiently cross the cell membrane.
-
Solution: Verify the stability of your quencher in your specific media at 37°C. For intracellular targets, choose a membrane-permeable scavenger. N-acetylcysteine is generally more cell-permeable than glutathione.
-
Problem: I'm seeing high background or erratic results in my downstream immunoassay (ELISA/Western Blot).
-
Possible Cause 1: Incomplete Quenching. Residual, unquenched acrolein can modify your detection antibodies or other proteins in the assay, causing non-specific binding or loss of signal.
-
Solution: After the quenching step, consider a buffer exchange or sample cleanup step (e.g., protein precipitation or a desalting column) to remove both the quencher and the acrolein-quencher adduct before analysis.
-
-
Possible Cause 2: Quencher Interference. A large excess of a thiol-based quencher can reduce antibody disulfide bonds, denaturing them.
-
Solution: Switch to a non-thiol quencher like hydralazine.[9] If you must use a thiol, ensure your final concentration in the assay is minimized by diluting the sample.
-
-
Possible Cause 3: The Acrolein-Protein Adduct is the Target. If your antibody is designed to detect acrolein-modified proteins (e.g., FDP-lysine adducts), some quenchers may interfere. Hydralazine, for instance, can react with the remaining carbonyl group on some protein-acrolein adducts, potentially masking the epitope.[12]
-
Solution: This is a complex issue. You may need to carefully titrate the quencher to a level that neutralizes free acrolein without significantly altering pre-formed adducts. This requires rigorous validation.
-
Problem: I am working in a shared cell culture incubator and other researchers are complaining about cell toxicity.
-
Possible Cause: Acrolein Volatility. Acrolein has a low boiling point and high vapor pressure.[17] Even at low concentrations in media, it can evaporate and contaminate other cultures within a shared incubator.
-
Solution 1 (Recommended): Dedicate a specific incubator for experiments involving volatile aldehydes. This is the safest approach to protect the integrity of all experiments.
-
Solution 2 (Alternative): Use sealed T-flasks with gasketed caps instead of multi-well plates. This will contain the acrolein vapor. Before placing in the incubator, flush the flask headspace with your incubator's gas mixture (e.g., 5% CO₂) to maintain pH.[17]
-
Visualizing the Chemistry: Acrolein Reactivity and Quenching
The diagram below illustrates the core principle of acrolein's reactivity. It can either react with biological nucleophiles, leading to toxicity, or be safely neutralized by a scavenger molecule (quencher).
Caption: Acrolein's electrophilic nature drives its reactions.
Data Summary: Comparison of Common Acrolein Scavengers
| Scavenger | Mechanism of Action | Typical Concentration | Pros | Cons |
| Glutathione (GSH) | Michael addition via thiol group.[18] | 1-5 mM | Physiologically relevant; low intrinsic toxicity. | Poor cell permeability; interferes with redox assays.[4][5] |
| N-Acetylcysteine (NAC) | Michael addition via thiol group.[9] | 1-5 mM | Better cell permeability than GSH; clinical use. | Interferes with redox assays; can affect metal ion homeostasis. |
| Hydralazine | Forms stable hydrazone with aldehyde group.[12] | 50-200 µM | Highly specific for carbonyls; does not interfere with redox assays.[13][14] | Pharmacologically active; can trap some pre-formed adducts.[12][16] |
| Dimercaprol | Thiol groups can bind both the C=C bond and the aldehyde group.[10] | 10-100 µM | Very effective scavenger; FDA-approved drug.[11] | Potential for cellular toxicity at higher concentrations. |
| Carnosine | Michael addition via imidazole nitrogen.[9] | 1-10 mM | Endogenous dipeptide; antioxidant properties. | Higher concentrations often needed; potential biological effects. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Acrolein in a Cell-Based Assay
This protocol provides a framework for terminating an acrolein treatment prior to assessing cell viability (e.g., via MTT or LDH assay).
-
Preparation:
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare a fresh stock solution of acrolein (e.g., 10 mM in DMSO or ethanol). Caution: Acrolein is highly toxic and volatile. Handle in a chemical fume hood.
-
Prepare a fresh stock solution of your chosen quencher (e.g., 100 mM Hydralazine in water or PBS). Filter-sterilize.
-
-
Treatment:
-
Dilute the acrolein stock solution directly into pre-warmed culture medium to the final desired concentration (e.g., 50 µM).
-
Remove the old medium from the cells and add the acrolein-containing medium.
-
Incubate for the desired treatment time (e.g., 2 hours) at 37°C, 5% CO₂.
-
-
Quenching:
-
Calculate the volume of quencher stock needed to achieve a 20-fold molar excess. For a 50 µM acrolein treatment, the target quencher concentration is 1 mM.
-
Add the calculated volume of the quencher stock solution directly to each well containing the acrolein medium. Gently swirl the plate to mix.
-
Incubate for a minimum of 15 minutes at 37°C to ensure the quenching reaction goes to completion.
-
-
Downstream Analysis:
-
The acrolein is now neutralized. You can proceed directly with your downstream assay (e.g., add MTT reagent) or wash the cells with PBS before analysis, depending on the assay requirements.
-
-
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO or ethanol used for the acrolein stock.
-
Acrolein Only: Cells treated with acrolein but no quencher (to measure maximum toxicity).
-
Quencher Only: Cells treated with the quencher alone (to check for quencher toxicity).
-
Troubleshooting Workflow for Ineffective Quenching
If the protocol above does not yield the expected results, use the following logical workflow to diagnose the issue.
Caption: A logical guide to troubleshooting acrolein quenching.
References
-
Moghe, A., Ghare, S., & Lam-Lieshman, M. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242-255. [Link]
-
Wang, H., Hu, W., & Tang, M. (2007). Acrolein-DNA Adducts Are Mutagenic. Chemical Research in Toxicology, 20(5), 793-799. [Link]
-
Wikipedia contributors. (2023). Acrolein. Wikipedia. [Link]
-
Schlatter, J., & Vamvakas, S. (2019). Simplified scheme for the metabolism of acrolein. ResearchGate. [Link]
-
Sanchez, A., et al. (2024). Enzymatic Acrolein Production System and Its Impact on Human Cells. ACS Chemical Toxicology. [Link]
-
Moghe, A., Ghare, S., & Lam-Lieshman, M. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Oxford Academic. [Link]
-
Moghe, A., Ghare, S., & Lam-Lieshman, M. (2015). Molecular mechanisms of acrolein toxicity: relevance to human disease. PubMed. [Link]
-
Sanchez, A., et al. (2024). Enzymatic Acrolein Production System and Its Impact on Human Cells. ACS Publications. [Link]
-
Chung, F. L., et al. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical Research in Toxicology. [Link]
-
Carbone, D. L., et al. (2009). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. Chemical Research in Toxicology. [Link]
-
Park, J., et al. (2020). Concurrent exposure to hydralazine (HYD) attenuates acrolein-induced demyelination and alleviates neurological deficits in experimental autoimmune encephalomyelitis (EAE) mice. ResearchGate. [Link]
-
Luo, J. (2015). Discovery of Novel Acrolein Scavengers and Their Neuroprotective Effects. Purdue e-Pubs. [Link]
-
Burcham, P. C., & Pyke, S. M. (2006). Hydralazine Inhibits Rapid Acrolein-Induced Protein Oligomerization: Role of Aldehyde Scavenging and Adduct Trapping in Cross-Link Blocking and Cytoprotection. PubMed. [Link]
-
Lin, C., et al. (2015). Acrolein scavengers exhibit protective effects both in vitro and in vivo. ResearchGate. [Link]
-
Liu, Y., et al. (2017). Dimercaprol is an acrolein scavenger that mitigates acrolein-mediated PC-12 cells toxicity and reduces acrolein in rat following spinal cord injury. PubMed. [Link]
-
Horinaka, M., et al. (2010). Cow's milk neutralizes the cytotoxicity of acrolein, a putative carcinogen in cigarette smoke. Journal of Medical Investigation. [Link]
-
Burcham, P. C., et al. (2012). Cytoprotective and acrolein-scavenging efficacies of hydralazine and other hydrazine drugs in hepatocytes. ResearchGate. [Link]
-
Chen, Y. K., et al. (2024). Effective Capture of Acrolein In Vivo Using the Combination of Ergothioneine and Aminobutyric Acid, or Mushrooms as a Carrier, in Both Mice and Human Models. PubMed. [Link]
-
Cheng, J., et al. (2016). Acrolein scavengers: Reactivity, mechanism and impact on health. ResearchGate. [Link]
-
Jaffre, F., et al. (2008). Carbonyl scavenger and antiatherogenic effects of hydrazine derivatives. PubMed. [Link]
-
Multiple authors. (2019). How can I treat my cells w/ aldehyde (acrolein) and let they in incubator withou harm the other cells that are in the incubator too? ResearchGate. [Link]
-
Sanchez, A., et al. (2024). Enzymatic Acrolein Production System and Its Impact on Human Cells. PubMed Central. [Link]
-
Tsou, H. H., et al. (2020). Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food. PubMed Central. [Link]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research. [Link]
Sources
- 1. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular mechanisms of acrolein toxicity: relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Acrolein Production System and Its Impact on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimercaprol is an acrolein scavenger that mitigates acrolein-mediated PC-12 cells toxicity and reduces acrolein in rat following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Discovery of Novel Acrolein Scavengers and Their Neuroprotective Effec" by Ran Tian [docs.lib.purdue.edu]
- 12. Hydralazine inhibits rapid acrolein-induced protein oligomerization: role of aldehyde scavenging and adduct trapping in cross-link blocking and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effective Capture of Acrolein In Vivo Using the Combination of Ergothioneine and Aminobutyric Acid, or Mushrooms as a Carrier, in Both Mice and Human Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonyl scavenger and antiatherogenic effects of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methacrolein Copolymerization
Welcome to the technical support center for methacrolein copolymerization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this highly reactive yet versatile monomer. Methacrolein's unique structure, featuring both a vinyl group and an aldehyde functional group, offers a gateway to synthesizing advanced functional polymers. However, this same reactivity presents significant challenges, from spontaneous polymerization to the formation of insoluble, cross-linked materials.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter. Our goal is to empower you with the knowledge to not only solve problems but also to proactively optimize your reaction conditions for consistent, high-quality results.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions about handling and planning methacrolein copolymerization experiments.
Q1: What makes methacrolein a particularly challenging monomer to work with?
A1: Methacrolein's difficulty stems from its dual reactivity. It possesses an inherent tendency to undergo spontaneous autopolymerization, which can be triggered by heat, light, or oxygen.[1] This is further complicated by the reactivity of the aldehyde group, which can participate in side reactions, leading to the formation of three-dimensional, cross-linked, and insoluble polymers that are of little practical use.[1] Attempts to incorporate high concentrations of methacrolein into copolymers using standard free-radical methods often result in intractable, gelled products.[1]
Q2: What are the most critical pre-polymerization steps for ensuring a successful reaction?
A2: The purity of the methacrolein monomer is paramount for obtaining reproducible results and high molecular weight polymers.[1]
-
Purification: Commercially available methacrolein often contains inhibitors and other impurities. Distillation, preferably in the presence of a high-boiling primary or secondary alcohol, is the recommended method for purification.[1]
-
Inhibitor Removal: Standard polymerization inhibitors must be effectively removed just before use. Failure to do so will result in poor initiation and low conversion rates. However, given methacrolein's high reactivity, it should be used immediately after purification or stored under strict inert conditions for a very short period. For specific applications, compound polymerization inhibitors, which can be more effective than single compounds, may be considered during synthesis and purification processes.[3]
Q3: What classes of comonomers are suitable for copolymerization with methacrolein?
A3: A wide range of vinyl monomers can be copolymerized with methacrolein to tailor the final properties of the polymer. The choice of comonomer can also influence the reactivity and slow the rate of reaction with the aldehyde groups. Commonly and successfully used comonomers include:
-
Acrylates: Ethyl acrylate (EA), n-butyl acrylate (BA)[5]
-
Methacrylates: Methyl methacrylate (MMA), n-butyl methacrylate (BMA)[5]
-
Nitriles: Acrylonitrile (AN)[5]
-
Acids: Acrylic acid (AA), methacrylic acid (MAA)[5]
Q4: Which polymerization techniques are most effective for controlling the reaction?
A4: The technique must be chosen to manage methacrolein's high reactivity and prevent the formation of insoluble products.
-
Solution Polymerization: This is a highly effective method. The solvent helps to dissipate heat and maintain a lower concentration of reactive species, reducing the likelihood of cross-linking. The choice of solvent is critical, as it can influence monomer reactivity.[6][7] Polymerization should be conducted in a polar medium where the monomer is soluble, but the resulting polymer is not, leading to a dispersion of fine polymer particles. This prevents the formation of intractable gels.[1]
-
Emulsion Polymerization: This technique can also be used, particularly when targeting a stable latex.[2] It offers excellent heat management and can produce high molecular weight polymers.
-
Bulk Polymerization: This is generally not recommended for high concentrations of methacrolein due to poor heat dissipation and the high probability of forming cross-linked, insoluble gels.[4]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems encountered during methacrolein copolymerization experiments.
Problem: The reaction mixture gels prematurely, forming an insoluble, cross-linked polymer.
-
Causality: This is the most common failure mode. It occurs when the polymerization proceeds in an uncontrolled manner, or when side reactions involving the aldehyde groups of the methacrolein units dominate. These side reactions create covalent bonds between polymer chains, leading to a network structure. Attempts to incorporate large amounts of methacrolein often lead to this issue.[1]
-
Solutions & Scientific Rationale:
-
Reduce Reaction Temperature: Polymerization should be conducted below 50°C, and preferably between 0°C and 35°C.[1] Lower temperatures disfavor chain transfer and cross-linking reactions relative to the desired vinyl propagation, helping to maintain polymer linearity.
-
Optimize Initiator Concentration: Use a very low concentration of a free-radical initiator, specifically less than 0.02 mol percent relative to the monomer.[1] High initiator concentrations generate a high density of radicals, increasing the probability of termination and branching reactions that lead to gelation. Redox catalysts are often preferred as their rate of free radical formation is less dependent on temperature.[1]
-
Employ a Dispersion System: The most reliable method to produce soluble, high molecular weight polymethacrolein is to perform the polymerization in a polar medium (like a water/methanol mixture) in which the monomer is soluble but the polymer is not.[1] As linear polymer chains form, they precipitate out of the solution, forming a stable dispersion. This physically isolates the reactive aldehyde groups on the polymer backbone, preventing them from reacting with other chains and cross-linking.
-
Control Monomer Concentration: Maintain a monomer concentration between 7% and 25%. Below 7%, polymerization rates are impractically slow, while higher concentrations increase the risk of gelation.[1]
-
Ensure an Inert Atmosphere: Oxygen can catalyze the polymerization of methacrolein into cross-linked resins and must be rigorously excluded.[1] All reactions should be performed under a nitrogen or argon atmosphere using deoxygenated solvents.
-
Troubleshooting Workflow: Premature Gelation
The following diagram outlines a decision-making process for addressing premature gelation in your experiments.
Caption: Troubleshooting decision tree for premature gelation.
Problem: The final copolymer composition does not match the monomer feed ratio.
-
Causality: This issue arises from the differing reactivity ratios of methacrolein and its comonomer. The reactivity ratio (r) of a monomer indicates its preference to react with itself versus the other monomer. If r₁ (methacrolein) is much larger than r₂ (comonomer), methacrolein will be consumed faster, leading to a copolymer rich in methacrolein initially, and rich in the comonomer later. For the methacrolein (M)/styrene (S) system, the reactivity ratios have been determined as rS = 0.15 and rM = 0.55, indicating that both radicals prefer to add methacrolein, but an alternating tendency is not strong.[4]
-
Solutions & Scientific Rationale:
-
Determine Reactivity Ratios: If not available in the literature for your specific comonomer and solvent system, you must experimentally determine the reactivity ratios. This is crucial for predictable synthesis.
-
Employ Semi-Batch or Continuous Monomer Addition: To maintain a relatively constant monomer ratio throughout the polymerization and achieve a more uniform copolymer composition, the more reactive monomer can be fed into the reactor over time.
-
Target Low Conversion: If a batch reaction is necessary, stopping the polymerization at a low conversion (<10%) will yield a copolymer with a composition close to the initial feed ratio. However, this is often impractical due to low yields.
-
Consider Solvent Effects: The choice of solvent can subtly alter monomer reactivities, especially when hydrogen bonding is a factor (e.g., with acidic or hydroxyl-containing comonomers).[6] Polar solvents may preferentially solvate one monomer, affecting its incorporation into the polymer chain.
-
Part 3: Experimental Protocols & Data
This section provides standardized procedures and reference data for your experiments.
Protocol 1: General Procedure for Free-Radical Solution Copolymerization
This protocol describes a starting point for the copolymerization of methacrolein with a comonomer like styrene or methyl methacrylate in a dispersion system.
-
Monomer Preparation: Purify methacrolein and the chosen comonomer by passing them through a column of basic alumina to remove inhibitors, followed by distillation under reduced pressure. Use immediately.
-
Reactor Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and cooled under nitrogen.
-
Reagent Charging: Under a positive nitrogen flow, charge the flask with deoxygenated solvents (e.g., a 3:1 v/v mixture of water and methanol).[1]
-
Initiator Addition: Add the free-radical initiator (e.g., potassium persulfate or a redox pair like sodium bisulfite/ferric phosphate) to the solvent and stir until dissolved.[1]
-
Monomer Addition: Add the purified comonomer and methacrolein to the reaction flask via syringe. The total monomer concentration should be between 7-25%.[1]
-
Polymerization: Immerse the flask in a temperature-controlled bath set to the desired temperature (e.g., 25-35°C).[1] A milky-white dispersion should form as the polymer precipitates.
-
Termination & Isolation: After the desired reaction time (e.g., 4-8 hours), terminate the reaction by cooling the flask in an ice bath and exposing it to air. Coagulate the polymer dispersion by adding a saturated salt solution (e.g., sodium sulfate).
-
Purification: Filter the precipitated polymer, wash it thoroughly with water and then methanol to remove unreacted monomers and initiator residues.
-
Drying: Dry the final copolymer under vacuum at a low temperature (e.g., 40°C) to a constant weight.
Data Summaries
Table 1: Key Physicochemical Properties of Methacrolein
| Property | Value | Source |
| Molar Mass | 70.09 g/mol | [8] |
| Boiling Point | 68.4 °C | [8] |
| Melting Point | -81 °C | [8] |
| Density | 0.849 g/cm³ at 25°C | [8] |
| Vapor Pressure | 155 mmHg at 20°C | [8] |
| Solubility | Miscible with water, ethanol, ether | [8] |
Table 2: Example Starting Conditions for Methacrolein Copolymerization
| Parameter | Condition | Rationale / Reference |
| Comonomer | Styrene | Well-studied system with known reactivity ratios.[4] |
| Solvent System | Water/Methanol (3:1 v/v) | Creates a dispersion system to prevent gelation.[1] |
| Temperature | 25 °C | Low temperature suppresses side reactions.[1] |
| Initiator | Sodium Bisulfite / Ferric Phosphate | Redox system effective at low temperatures.[1] |
| Initiator Conc. | ~0.01 mol% (vs. total monomer) | Low concentration minimizes premature cross-linking.[1] |
| Atmosphere | Nitrogen or Argon | Prevents oxygen-induced uncontrolled polymerization.[1] |
Visualization of Key Relationships
The properties of the final copolymer are a direct result of the interplay between various reaction parameters. The diagram below illustrates these critical relationships.
Caption: Key factors influencing final copolymer properties.
Part 4: References
-
Lei, M., et al. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. Available at: [Link]
-
Armstrong, G. H., et al. (2003). Copolymerization of methacrolein with styrene in the presence of ZnCl2. ResearchGate. Available at: [Link]
-
Polymerization of methacrolein. (1961). Google Patents. Available at:
-
Zhang, Y., et al. (2022). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. MDPI. Available at: [Link]
-
Polymerization of α-methacrolein and the structure of the polymers. (Date N/A). ResearchGate. Available at: [Link]
-
Li, J., et al. (2020). Novel continuous process for methacrolein production in numerous droplet reactors. ResearchGate. Available at: [Link]
-
Amine crosslinked methacrolein copolymers for coatings, binders and adhesives. (1980). Google Patents. Available at:
-
Methacrolein. (Date N/A). PubChem. Available at: [Link]
-
Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof. (2014). Google Patents. Available at: [Link]
-
Tirkistani, F. A. (2011). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Journal of the Association of Arab Universities for Basic and Applied Sciences.
-
Maeda, Y., et al. (2020). One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature. National Institutes of Health. Available at: [Link]
-
D'hooge, D. R., et al. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate. National Institutes of Health. Available at: [Link]
-
Shukla, P., & Singh, A. K. (2011). Synthesis and Studies of Properties of Crosslinkable Copolymers Based on Methyl Methacrylate. Oriental Journal of Chemistry.
-
Szafert, S., et al. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. MDPI. Available at: [Link]
-
Chemical Properties of Methacrolein (CAS 78-85-3). (Date N/A). Cheméo. Available at: [Link]
-
Appiah, A. S., et al. (2018). Synthesis and Characterization of Poly Styrene-Co-Poly 2-Hydroxyethylmethacrylate (HEMA) Copolymer and an Investigation of Free-Radical Copolymerization Propagation Kinetics by Solvent Effects. Scirp.org. Available at: [Link]
-
Wan, J., et al. (2021). Processive Pathways to Metastability in Block Copolymer Thin Films. MDPI. Available at: [Link]
-
Kaya, I., et al. (2010). Thermal Degradation Behavior of Methyl Methacrylate Derived Copolymer. ResearchGate. Available at: [Link]
-
Stromberg, R. R., et al. (1959). Analysis of methyl methacrylate copolymers by gas chromatography: progress report. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. US2993878A - Polymerization of methacrolein - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4230772A - Amine crosslinked methacrolein copolymers for coatings, binders and adhesives - Google Patents [patents.google.com]
- 6. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Detecting and Quantifying Acrolein Adducts on Proteins
An authoritative guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.
Welcome to the technical support center for the analysis of acrolein-protein adducts. Acrolein (CH₂=CH-CHO) is a highly reactive α,β-unsaturated aldehyde, generated both endogenously from processes like lipid peroxidation and exogenously from sources such as cigarette smoke and industrial emissions[1]. Its high electrophilicity drives it to readily form covalent adducts with cellular nucleophiles, particularly proteins[2]. These modifications can lead to protein dysfunction, cellular damage, and have been implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases[3].
The detection and quantification of these adducts are critical for understanding disease mechanisms and for developing novel therapeutics. However, the process is fraught with challenges, including the low abundance and chemical instability of the adducts themselves. This guide provides expert-driven answers to common questions, detailed protocols, and troubleshooting advice to help you navigate these complexities and achieve robust, reliable results.
Frequently Asked Questions (FAQs)
Part 1: General Principles & Chemistry
Q1: What are the primary amino acid targets for acrolein, and what is the chemistry involved?
A1: Acrolein reacts with nucleophilic amino acid side chains primarily through two mechanisms: Michael addition and Schiff base formation[4].
-
Michael Addition: The β-carbon of acrolein is highly electrophilic and reacts with soft nucleophiles. The sulfhydryl group of cysteine is the most reactive target[4][5]. The imidazole group of histidine and the ε-amino group of lysine are also targets, though reactions are slower[5]. This reaction forms a stable C-S, C-N, or C-N bond, leaving a terminal aldehyde group on the adducted side chain. This initial modification results in a mass increase of +56 Da [4].
-
Schiff Base Formation: The carbonyl group of acrolein can react with primary amines, such as the ε-amino group of lysine or the N-terminal α-amino group of a protein, to form a Schiff base (an imine)[4].
Critically, the initial +56 Da Michael adduct on cysteine is often unstable. The newly formed aldehyde can undergo a secondary, intramolecular reaction with a nearby primary amine (like an N-terminal group) to form a more stable cyclic adduct, resulting in a net mass increase of +38 Da (M+56 - 18 for the loss of H₂O)[4][6][7]. Understanding these different adducts is crucial for interpreting mass spectrometry data.
Part 2: Sample Preparation & Handling
Q2: My samples have been stored at -80°C for a while. Will this affect the detection of acrolein adducts?
A2: Yes, it can. The stability of acrolein-protein adducts, particularly the initial Michael adduct, is a significant concern[4][5]. Even at -80°C, adducts can degrade or undergo rearrangements over time. Spontaneous, slow dissociation of the adduct can occur, liberating free acrolein that could potentially modify other proteins during thawing and processing[4].
Expert Insight: For optimal results, process samples as quickly as possible after collection. If storage is unavoidable, flash-freeze samples in liquid nitrogen and store them at -80°C. To mitigate instability, consider a stabilization step immediately after lysis. You can reduce the aldehyde group of the Michael adduct to a more stable alcohol using a reducing agent like sodium borohydride (NaBH₄)[8]. This converts the +56 Da aldehyde adduct to a +58 Da alcohol adduct, preventing further reactions and degradation[8]. Note that this will prevent subsequent labeling with aldehyde-reactive probes like biotin hydrazide.
Q3: What are the most critical considerations when lysing cells or tissues for acrolein adduct analysis?
A3: The lysis step is critical for preserving the integrity of the adducts.
-
Inhibit Proteases and Phosphatases: Use a robust cocktail of protease and phosphatase inhibitors as you would for any protein analysis.
-
Avoid Reactive Buffers: Do not use buffers containing primary amines (e.g., Tris) if you plan to use an aldehyde-reactive probe, as they can compete for the probe. Use buffers like HEPES or phosphate-buffered saline (PBS).
-
Chelate Metal Ions: Include a chelating agent like EDTA. Metal ions can catalyze oxidation and other side reactions that may degrade adducts or generate artifactual carbonyls.
-
Consider an Antioxidant: Adding an antioxidant like glutathione (GSH) during the assay (but not necessarily lysis) can be crucial to block artifactual formation of adducts from trace amounts of free acrolein in reagents or water[9].
Part 3: Detection & Identification Methods
Q4: I am trying to detect acrolein adducts by Western blot, but the signal is weak/non-existent. What am I doing wrong?
A4: This is a common and frustrating issue. The low abundance of specific adducts often makes direct detection with primary antibodies challenging. A more robust and sensitive method is a two-step derivatization-based approach.
The most common method uses biotin hydrazide , which reacts specifically with the aldehyde group present on the acrolein Michael adduct[10][11].
-
The Problem: Your anti-acrolein antibody may have low affinity, or it may not recognize the specific conformation of the adduct on your protein of interest[12].
-
The Solution: Label your protein lysate with biotin hydrazide. This covalently attaches a biotin tag to each adducted protein. Then, run your SDS-PAGE and transfer as usual. Instead of probing with a primary antibody, probe the membrane with streptavidin-horseradish peroxidase (streptavidin-HRP) , which binds to the biotin tag with extremely high affinity. This method provides significant signal amplification.
-
Critical Control: You MUST run an untreated control lysate alongside your acrolein-treated sample. Biotin hydrazide labels ALL protein carbonyls, including those from basal oxidative stress[10]. Your result is only valid if you see a significant, dose-dependent increase in the biotin signal in the acrolein-treated samples compared to the control[10][12].
Q5: I've identified a protein of interest by mass spectrometry. How can I validate this finding?
A5: Validation is essential. The best practice is to use an orthogonal (different) method to confirm your MS hit.
-
Immunoprecipitation followed by Western Blot: If a good antibody to your protein of interest exists, immunoprecipitate (IP) that protein from the lysate. Then, run the IP eluate on a gel and perform a Western blot using the biotin hydrazide/streptavidin-HRP method described in Q4. A positive band confirms that your specific protein is indeed adducted.
-
Western Blot Validation: Perform a Western blot on purified biotin hydrazide-derivatized proteins to confirm increased biotin labeling on selected proteins identified in the MS screen. This demonstrates direct adduction in a dose-dependent manner[12][13].
Q6: What are the pros and cons of using mass spectrometry versus antibody-based methods like ELISA?
A6: Both have their place and provide complementary information.
| Feature | Mass Spectrometry (LC-MS/MS) | ELISA / Western Blot |
| Specificity | Very High. Can identify the exact modified peptide and amino acid residue.[1][14] | Variable. Depends on antibody quality and cross-reactivity with other aldehydes.[15][16] |
| Information | Provides site-specific modification data and can identify unknown targets ("discovery proteomics").[3][8] | Provides total adduction levels (ELISA) or molecular weight information (Western).[15] |
| Sensitivity | Can be extremely sensitive, especially with targeted methods like SRM, but low adduct abundance is a challenge.[1][14] | ELISA can be very sensitive for quantifying total adduct levels in complex samples like serum.[15][16] |
| Throughput | Lower throughput, more complex workflow and data analysis. | Higher throughput, relatively simple and fast. |
| Cost | High instrument and operational cost. | Lower cost. |
Expert Recommendation: Use mass spectrometry for discovery and site-identification. Use ELISA for high-throughput screening or quantifying total adduct levels in large sample cohorts. Use Western blotting for validating specific protein hits from MS or for semi-quantitative analysis.
Part 4: Quantification Strategies
Q7: How can I accurately quantify acrolein adducts using mass spectrometry?
A7: Relative quantification is more common and robust than absolute quantification for proteomics. A powerful strategy is to quantify the ratio of the modified peptide to its unmodified counterpart within the same sample. This controls for variations in protein abundance and sample processing.
A state-of-the-art method involves differential labeling and targeted mass spectrometry using Selected Reaction Monitoring (SRM) .[1][3]
-
Labeling: The protein sample is split. In one aliquot, acrolein adducts are labeled with an aldehyde-reactive probe (e.g., ARP, a hydroxylamine-biotin probe). In another, the unmodified cysteine thiols are labeled with a different thiol-specific reagent (e.g., iodoacetyl-PEG₂-biotin, IPB)[1].
-
Analysis: The samples are combined, digested, and analyzed by nano-LC coupled to a triple quadrupole mass spectrometer. The SRM mode is programmed to specifically monitor and quantify the signal from predefined precursor-fragment ion pairs for both the adducted peptide and the corresponding unmodified peptide[1].
-
Result: This method provides a highly specific and sensitive ratio of the acrolein-adducted peptide to the total pool of that peptide (the unmodified thiol version), giving a precise measure of the extent of modification at a specific site[1].
Table 1: Common Mass Shifts for Acrolein Adducts in Mass Spectrometry
| Adduct Type | Description | Mass Shift (Da) | Key Reference |
| Michael Adduct | Initial reaction of acrolein with Cys, Lys, or His. | +56.026 | [4][5] |
| Reduced Michael Adduct | Michael adduct stabilized by NaBH₄ reduction. | +58.042 | [8] |
| Cyclic Schiff Base | Stable rearranged adduct from Cys Michael adduct. | +38.016 | [4][7] |
| Biotin Hydrazide Deriv. | Michael adduct labeled with biotin hydrazide. | +298.131 | [10] |
Detailed Experimental Protocols
Protocol 1: Western Blot Detection via Biotin Hydrazide Labeling
This protocol is designed for maximum sensitivity in detecting total acrolein-adducted proteins in a cell lysate.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (or other non-amine buffer like HEPES) supplemented with protease/phosphatase inhibitors and 1 mM EDTA.
-
Determine protein concentration using a BCA assay.
-
-
Biotin Hydrazide Labeling[11]:
-
To 500 µg of protein lysate in a 1.5 mL tube, add biotin hydrazide to a final concentration of 5 mM.
-
Adjust the pH to ~5.0 if necessary to facilitate the hydrazone reaction.
-
Incubate at room temperature for 2 hours with constant rotation.
-
-
SDS-PAGE and Transfer:
-
Add Laemmli sample buffer to 20-30 µg of your biotin-labeled lysate (and your unlabeled and untreated controls).
-
Separate proteins on a 4-15% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Probing:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with Streptavidin-HRP (diluted according to manufacturer's instructions in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film. A strong signal in your acrolein-treated lane(s) that is significantly above the untreated control lane indicates the presence of acrolein adducts.
-
Protocol 2: Workflow for Proteomic Identification of Acrolein Adducts
This workflow outlines the "bottom-up" strategy for identifying specific protein targets and adduction sites.
-
Sample Preparation: Lyse cells as described in Protocol 1. Label the entire proteome with biotin hydrazide[10][11].
-
Enrichment: Pass the labeled lysate over a monomeric avidin resin column. Biotinylated (adducted) proteins will bind to the column[17]. Wash extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive biotin solution or a denaturing buffer.
-
Protein Digestion:
-
Reduce disulfide bonds in the eluted proteins with dithiothreitol (DTT).
-
Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation[18].
-
Digest the proteins into peptides using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument will perform data-dependent acquisition (DDA), selecting peptide ions for fragmentation (MS/MS)[14].
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot). Crucially, you must specify a variable modification of +298.131 Da (the mass of the biotin hydrazide tag after reaction) on cysteine, lysine, and histidine residues[13]. Identified peptides containing this modification correspond to sites of acrolein adduction.
References
-
Stevens, J. F., & Maier, C. S. (2011). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Proteomics, 11(15), 3135-3145. [Link]
-
Codreanu, S. G., et al. (2011). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. PubMed. [Link]
-
Spiess, P. C., et al. (2011). Proteomic profiling of acrolein adducts in human lung epithelial cells. Journal of proteomics, 74(11), 2380-2394. [Link]
-
Stevens, J. F., & Maier, C. S. (2011). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Semantic Scholar. [Link]
-
Ferreira, R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International journal of molecular sciences, 20(8), 2005. [Link]
-
Srivastava, S., et al. (2004). Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure. Chemical research in toxicology, 17(3), 329-337. [Link]
-
Moghe, A., et al. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242-255. [Link]
-
Srivastava, S., et al. (2004). Quantitation of Acrolein–Protein Adducts: Potential Biomarker of Acrolein Exposure. Taylor & Francis Online. [Link]
-
Spiess, P. C., et al. (2011). Biotin hydrazide labeling of protein Michael adducts of acrolein. ResearchGate. [Link]
-
Cai, J., et al. (2009). Protein modification by acrolein: formation and stability of cysteine adducts. Chemical research in toxicology, 22(4), 708-716. [Link]
-
Cai, J., et al. (2009). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. ResearchGate. [Link]
-
Sousa, B. C., et al. (2017). A mass spectrometry approach for the identification and localization of acrolein modifications of proteins. Free Radical Biology and Medicine, 108, S54. [Link]
-
Wang, Y., et al. (2024). Visualization of Acrolein Upregulation during Ferroptosis by a Ratiometric Fluorescent Probe. Analytical Chemistry, 96(24), 9295-9302. [Link]
-
Spiess, P. C., et al. (2011). General strategy for proteomic analysis of acrolein-protein adducts. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Visualization of Acrolein Upregulation during Ferroptosis by a Ratiometric Fluorescent Probe. ACS Publications. [Link]
-
Cai, J., et al. (2009). Protein modification by acrolein: formation and stability of cysteine adducts. PubMed. [Link]
-
Spiess, P. C., et al. (2011). Functional categorization of acrolein-adducted proteins. ResearchGate. [Link]
-
Cai, J., et al. (2009). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. ACS Publications. [Link]
-
Spiess, P. C., et al. (2011). Validation of acrolein adducted proteins from HBE1 cells by Western blot. ResearchGate. [Link]
-
Chen, H. J. C. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical research in toxicology, 36(2), 132-140. [Link]
-
Spiess, P. C., et al. (2011). Proteomic profiling of acrolein adducts in human lung epithelial cells. ResearchGate. [Link]
-
Emami, A., et al. (2011). Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione. Open nucleic acids journal, 5, 1-10. [Link]
-
preprint, B. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
Sources
- 1. Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sci-hub.ru [sci-hub.ru]
- 9. Detection of the Acrolein-derived Cyclic DNA Adduct by a Quantitative 32P-postlabeling/Solid Phase Extraction/HPLC Method: Blocking its artifact formation by Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic profiling of acrolein adducts in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Methacrolein Yield in Organic Synthesis
Welcome to the technical support center for methacrolein synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of producing high-purity methacrolein. We will move beyond standard protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot common issues and systematically improve your yield.
Overview of Primary Synthesis Routes
Methacrolein (MAL) is a valuable α,β-unsaturated aldehyde and a key intermediate in the production of polymers, resins, and methyl methacrylate (MMA).[1][2] High-yield synthesis can be challenging due to its propensity for polymerization and the potential for numerous side reactions.[1][3] The two predominant industrial routes to MAL are:
-
Catalytic Oxidation of Isobutylene/Isobutane: This gas-phase reaction involves passing the C4 hydrocarbon feedstock over a heterogeneous metal oxide catalyst at high temperatures (300-600°C).[4] While widely used, challenges include catalyst deactivation and side reactions leading to COx and other oxidation byproducts, with yields often below 90%.[4][5]
-
Condensation of Propionaldehyde (PA) and Formaldehyde (FA): This liquid-phase route can proceed via two main pathways: a direct aldol condensation or, more efficiently, a Mannich reaction.[1][2] The Mannich pathway, catalyzed by a secondary amine and an acid, offers high yields (>95%) under milder conditions and is a focus of this guide due to its superior selectivity and lab-scale applicability.[1][2][6]
Mannich Reaction Pathway for Methacrolein Synthesis
The following diagram illustrates the key steps in the amine/acid-catalyzed Mannich reaction between propionaldehyde and formaldehyde.
Caption: Mannich reaction pathway for methacrolein synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during methacrolein synthesis.
Issue 1: Consistently Low Yield in Condensation Reaction (<80%)
Question: My propionaldehyde conversion is high, but the final isolated yield of methacrolein is poor. What are the likely causes and how can I fix this?
Answer: Low yield despite high reactant conversion points toward side reactions or product loss during workup. The most common culprits in the Mannich synthesis of MAL are improper catalyst ratio (pH control), suboptimal temperature, and competing side reactions.
Causality & Solutions:
-
Incorrect Amine/Acid Ratio: The reaction mechanism is highly pH-dependent.[7] The amine acts as a nucleophilic catalyst to form the iminium ion, while the acid co-catalyst facilitates both the enolization of propionaldehyde and the final elimination step.[1][8]
-
Troubleshooting: The optimal molar ratio of amine to acid is critical. For a dibutylamine/acetic acid system, a slight excess of the amine is often beneficial. Start with a molar ratio of approximately 1:0.9 to 1:1.1 (amine:acid) and perform small-scale experiments to find the optimal pH, which is typically in the range of 6-7.[7] A study using dibutylamine acetate found that the yield remained stable at around 97% within a specific molar ratio range, highlighting the importance of this parameter.[1]
-
-
Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, temperature influences the rate of both the main reaction and side reactions.
-
Troubleshooting: For many secondary amine/acid systems, the optimal temperature is between 25°C and 50°C.[1] Increasing the temperature can accelerate the rate-limiting decomposition of the Mannich base, but excessive heat (>60°C) can promote the self-condensation of propionaldehyde and polymerization of the MAL product.[1][2] It is recommended to monitor the reaction exotherm and use a cooling bath to maintain the target temperature.
-
-
Dominance of Side Reactions: The primary side reaction is the self-aldol condensation of two propionaldehyde molecules to form 2-methyl-2-pentenal.[1][9] This is particularly problematic if the formation of the formaldehyde-derived iminium ion is slow or its concentration is too low.
-
Troubleshooting: Ensure efficient mixing to maintain a homogeneous distribution of reactants and catalysts. Consider the order of addition: adding the propionaldehyde slowly to a mixture of formaldehyde and the catalyst can help favor the desired cross-condensation over the self-condensation. The choice of catalyst is also crucial; catalysts like L-proline or dibutylamine acetate have demonstrated high selectivity for MAL.[1][9]
-
Issue 2: Significant Formation of 2-Methyl-2-Pentenal
Question: My GC-MS analysis shows a major peak corresponding to 2-methyl-2-pentenal, significantly reducing my MAL selectivity. How can I suppress this byproduct?
Answer: The formation of 2-methyl-2-pentenal is a classic sign that the self-condensation of propionaldehyde is outcompeting the desired Mannich reaction with formaldehyde. This occurs when one molecule of propionaldehyde forms an enolate and attacks a second molecule of propionaldehyde.
Causality & Solutions:
-
Catalyst System: Basic catalysts (e.g., NaOH, triethylamine) strongly promote self-condensation, leading to poor MAL selectivity, sometimes as low as 10%.[1][2] The genius of the amine/acid (Mannich) system is its ability to preferentially activate formaldehyde.
-
Troubleshooting: If you are not already, switch to a secondary amine/carboxylic acid catalyst system. Studies have shown that combinations like diethylamine/acetic acid or dibutylamine/acetic acid can achieve MAL yields over 94% by minimizing this side reaction.[1] L-proline is another excellent catalyst known for high selectivity in cross-aldol type reactions.[2][10]
-
-
Reaction Kinetics: The relative rates of iminium ion formation versus propionaldehyde enolization are key. If enolization and subsequent self-condensation are faster, the byproduct will dominate.
-
Troubleshooting: Adjusting reaction parameters can alter these relative rates. Lowering the temperature slightly may slow the self-condensation more than the main reaction. As mentioned previously, ensure formaldehyde and the amine catalyst are well-mixed before the slow addition of propionaldehyde. This maintains a high concentration of the reactive iminium species, favoring the desired pathway.
-
| Catalyst System | Temperature (°C) | PA Conversion (%) | MAL Yield (%) | Key Reference |
| Diethylamine/Acetic Acid | - | 97 | 94 | Li et al.[1] |
| Pyrrolidine/Propionic Acid | - | - | 90 | Erkkilä et al.[1] |
| Dibutylamine Acetate | 25 | >98 | 97.3 | Wang et al.[1] |
| L-proline | 25 | 97 | 94 | Yu et al.[2] |
Table 1. Comparison of catalyst systems for the condensation of propionaldehyde and formaldehyde, demonstrating the high yields achievable with optimized amine/acid catalysts.
Issue 3: Product Polymerizes During Purification or Storage
Question: I obtain a good crude yield, but the product turns into a solid or viscous gum during distillation or upon standing. How do I prevent this?
Answer: Methacrolein is highly susceptible to polymerization due to its conjugated aldehyde and vinyl groups.[3] This process can be initiated by heat, light, air (peroxides), or impurities.[11] Effective stabilization is non-negotiable for handling and purifying MAL.
Causality & Solutions:
-
Free-Radical Polymerization: The carbon-carbon double bond is prone to free-radical attack, leading to chain-growth polymerization. This is often the primary cause of product loss during thermal processes like distillation.
-
Troubleshooting: Always use a polymerization inhibitor. Hydroquinone (HQ) or its monomethyl ether (MQ) are commonly added at concentrations of 0.1% (1000 ppm).[12] For enhanced protection, especially during purification, a combination of inhibitors like a phenolic compound (HQ) and a phenothiazine-type compound can be more effective.[7] These inhibitors should be added to the crude product before any heating or purification steps.
-
-
Anionic/Condensation Polymerization: The aldehyde group can also participate in polymerization reactions, often catalyzed by acidic or basic residues.
-
Troubleshooting: Ensure that the crude product is neutralized before distillation if any acidic or basic catalysts were used. A simple aqueous wash can remove water-soluble catalysts.
-
-
Purification Conditions: High temperatures are a major trigger for polymerization.
-
Troubleshooting: Purify methacrolein via fractional distillation under reduced pressure to lower the boiling point.[3] Conduct the distillation under an inert atmosphere (e.g., nitrogen) to prevent peroxide formation.[3] Ensure the distillation apparatus is clean and free of contaminants that could initiate polymerization.
-
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with low methacrolein yield.
Caption: Troubleshooting workflow for low methacrolein yield.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying crude methacrolein from a condensation reaction? Crude MAL from a Mannich reaction typically exists in a biphasic mixture with water. The first step is phase separation, which can be enhanced by cooling the mixture to 5-10°C.[13] The organic phase, containing MAL, unreacted PA, and dissolved catalyst, should be treated with an inhibitor like hydroquinone (e.g., 600 ppm) immediately.[13] The product is then purified by fractional distillation under an inert nitrogen atmosphere.[3] To minimize thermal stress and prevent polymerization, distillation under reduced pressure is highly recommended.
Q2: How can I accurately quantify my methacrolein yield? Gas chromatography (GC) is the standard method for quantifying both reactants and products.[1]
-
Method: Use a mid-polarity column (e.g., DB-624).[1]
-
Quantification: An internal standard method is most accurate. Choose a standard that is stable under reaction conditions, resolves well from all other peaks, and is not present in the reaction mixture (e.g., n-heptane or dodecane).
-
Analysis: Prepare a calibration curve for methacrolein and propionaldehyde relative to the internal standard. Analyze samples taken from the reaction mixture at various time points to determine conversion and yield.[1] GC-MS can be used to identify unknown byproduct peaks.[1]
Q3: For the gas-phase oxidation of isobutylene, what factors most influence catalyst performance? For Mo-Bi based composite oxide catalysts, which are standard for this process, performance is dictated by several factors:
-
Composition: The addition of promoters like Cs, Ce, Sb, and K significantly impacts activity and selectivity.[14][15] For example, adding Cs can increase the selectivity towards MAL by improving the surface area and facilitating product removal.[14]
-
Calcination Temperature: This is a critical preparation step. Studies have shown that different calcination temperatures optimize for different outcomes; for instance, 400°C may yield the highest isobutylene conversion, while 500°C may provide the highest selectivity to methacrolein.[16]
-
Reaction Conditions: The conversion of isobutylene increases with pressure, but the selectivity to methacrolein simultaneously decreases.[16] Therefore, a balance must be struck to optimize the yield.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Methacrolein via Mannich Reaction
This protocol is based on high-yield procedures reported in the literature.[1][4]
Materials:
-
Propionaldehyde (PA)
-
Formaldehyde (37 wt% in H₂O)
-
Di-n-butylamine
-
Acetic Acid (Glacial)
-
Hydroquinone (HQ)
-
Nitrogen gas supply
-
Deionized water & standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a flask, prepare the dibutylamine acetate catalyst by mixing di-n-butylamine and acetic acid in a 1:1 molar ratio in a small amount of water. Allow the exothermic reaction to cool.
-
Reaction Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a cooling bath (ice-water). Purge the entire system with nitrogen.
-
Reactant Charging: To the flask, add the formaldehyde solution and the prepared catalyst solution. Begin stirring and cool the mixture to 10-15°C.
-
Slow Addition: Add the propionaldehyde to the addition funnel. Add the PA dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 25-30°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature (or a target temperature of 25°C) for 1-2 hours. Monitor the reaction progress by taking small aliquots for GC analysis.
-
Workup: Once the reaction is complete (PA is consumed), transfer the mixture to a separatory funnel. Add a small amount of hydroquinone (approx. 500 ppm) as an inhibitor.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the methacrolein. The lower aqueous layer contains unreacted formaldehyde and catalyst.
-
Purification: Decant the organic layer. For high purity, perform a fractional distillation under reduced pressure, ensuring the receiving flask also contains a small amount of inhibitor and is cooled. Store the final product at <4°C under a nitrogen atmosphere with ~0.1% HQ inhibitor.[3][12]
Protocol 2: GC Analysis of Reaction Mixture
-
Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Dilute it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol or dichloromethane) containing a known concentration of an internal standard (e.g., dodecane).
-
GC Instrument Conditions (Example):
-
Analysis: Inject 1 µL of the prepared sample. Identify peaks based on retention times established with pure standards. Calculate conversion and yield using the pre-determined calibration curves and the internal standard method.
References
- Li, Q., Wang, L., Li, Z., Yan, R., Zhang, S., & Cheng, W. (2008). Studies on catalytic reaction of selective oxidation of isobutylene to methacrolein. Journal of University of Chinese Academy of Sciences, 25(1), 28-34.
-
ResearchGate. (n.d.). Catalyst for selective oxidation of isobutylene to methacrolein. Retrieved from [Link]
- Mann, R. S., & Rouleau, D. J. (1969). Catalytic Oxidation of Isobutylene to Methacrolein over Copper Oxide Catalysts. Advances in Chemistry, 76, 40-54.
- Wang, T., Li, J., Yan, H., & Zhang, G. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid.
-
Petroleum Processing and Petrochemicals. (2023). RESEARCH PROGRESS IN CATALYSTS FOR OXIDATION OF C4 HYDROCARBON TO METHACROLEIN. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on synthesis of methacrolein by catalytic selective oxidation of isobutylene. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof. Retrieved from [Link]
- Google Patents. (n.d.). ES2755954T3 - Optimized procedure for the production of methacrolein.
- Wang, Y., Zhang, J., Liu, W., Shan, Q., & Zhang, G. (2022). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides.
-
ResearchGate. (n.d.). Novel continuous process for methacrolein production in numerous droplet reactors. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Process for Methacrolein Separation with Ionic Liquids in the Production of Methyl Methacrylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2015065610A1 - Process for separating methacrolein.
- Google Patents. (n.d.). US3828099A - Process for separating methacrolein.
- Google Patents. (n.d.). CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof.
-
SciSpace. (n.d.). Methyl Methacrylate Synthesis: Thermodynamic Analysis for Oxidative Esterification of Methacrolein and Aldol Condensation of Met. Retrieved from [Link]
- Google Patents. (n.d.). US4283564A - Process for preparing methacrolein.
-
ResearchGate. (n.d.). Rapid and continuous synthesis of methacrolein with high selectivity by condensation of propanal with formaldehyde in laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methacrolein. PubChem Compound Database. Retrieved from [Link]
- Wang, L., Yu, H., Zhang, S., & Zhang, G. (2018). Catalytic synthesis of methacrolein via the condensation of formaldehyde and propionaldehyde with l-proline. Green Chemistry, 20(24), 5649-5657.
-
ResearchGate. (n.d.). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-proline. Retrieved from [Link]
- Google Patents. (n.d.). US20160200660A1 - Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification.
-
MDPI. (n.d.). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. Retrieved from [Link]
-
Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Methacrolein | 78-85-3 [chemicalbook.com]
- 4. US4283564A - Process for preparing methacrolein - Google Patents [patents.google.com]
- 5. US20160200660A1 - Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Google Patents [patents.google.com]
- 8. Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic synthesis of methacrolein via the condensation of formaldehyde and propionaldehyde with l-proline - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WO2015065610A1 - Process for separating methacrolein - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Studies on catalytic reaction of selective oxidation of isobutylene to methacrolein [journal.ucas.ac.cn]
Acrolein Stability in Aqueous Buffer Systems: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is acrolein so unstable in aqueous solutions?
Acrolein is a highly reactive α,β-unsaturated aldehyde.[1] Its instability stems from its electrophilic nature, making it susceptible to reactions with nucleophiles.[2][3] In aqueous environments, it can undergo hydration, polymerization, and reactions with buffer components.[4][5][6] The presence of light, heat, and oxygen can further accelerate its degradation.[5][7]
Q2: What is the primary degradation pathway for acrolein in water?
In water, acrolein undergoes a reversible hydration to form β-hydroxypropionaldehyde.[4][6][8] This reaction is a key factor in its degradation profile. Additionally, acrolein can polymerize, especially at high concentrations, a reaction catalyzed by acids, alkalis, and even light.[2][5][7]
Q3: How does pH affect acrolein stability?
The stability of acrolein is highly dependent on pH.[7] Both acidic and alkaline conditions can catalyze its polymerization.[5][7] Specifically, weakly acidic solutions and alkalis can initiate rapid and sometimes violent polymerization.[5] For analytical purposes, adjusting the pH to a range of 4-5 can extend the holding time of acrolein samples from three to 14 days, indicating increased stability in this range.[9][10] At higher pH values (e.g., above 7.4), acrolein disappears more rapidly due to base-catalyzed hydration.[11]
Q4: Can I use common biological buffers like Tris or phosphate buffers with acrolein?
Caution is advised. Amine-containing buffers, such as Tris, can react with acrolein.[5][12] Acrolein is known to react with amines, which can initiate polymerization, sometimes after a deceptive induction period.[5] Phosphate buffers are generally more compatible, but interactions can still occur, and the pH of the buffer will significantly influence acrolein's stability.[12][13] It's crucial to validate the compatibility of your chosen buffer system in a pilot experiment.
Q5: How should I prepare and store acrolein stock solutions?
Acrolein is typically supplied with an inhibitor like hydroquinone to prevent polymerization.[7] For experimental use, stock solutions can be prepared in solvents like methanol.[7] However, when preparing aqueous solutions, it is critical to work quickly and use the solution as soon as possible. Store stock solutions at 2-8°C, protected from light, and under an inert gas if possible.[14] Opened containers should not be stored for more than 3 months.[15][16]
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
-
Potential Cause: Acrolein degradation in cell culture media.
-
Explanation: Acrolein has a short half-life in cell culture media (e.g., a half-life of 2.8 hours in RPMI media).[13] This rapid degradation leads to a decrease in the effective concentration of acrolein over the course of the experiment, causing variability in results.
-
Solution:
-
Prepare fresh acrolein dilutions in media immediately before each experiment.
-
Minimize the incubation time as much as the experimental design allows.
-
Consider using a continuous-flow system to maintain a constant acrolein concentration if precise dosing is critical.
-
Quantify the acrolein concentration at the beginning and end of the experiment to assess its stability in your specific media.
-
-
Issue: Precipitate formation in the acrolein-buffer mixture.
-
Potential Cause: Polymerization of acrolein.
-
Explanation: Acrolein can polymerize to form a solid plastic-like substance, especially in the presence of catalysts (acids, bases, light, heat) or at high concentrations.[2][7] This is a common issue if the buffer conditions are unfavorable or if the acrolein solution has been stored improperly.
-
Solution:
-
Ensure the pH of your buffer is within a stable range for acrolein (ideally pH 4-5 for short-term storage).[9][10]
-
Avoid amine-containing buffers.
-
Prepare solutions at lower concentrations, as high concentrations are more prone to polymerization.[15]
-
Always use acrolein that contains an inhibitor like hydroquinone.[17]
-
-
Issue: Low or no detectable acrolein in analytical measurements.
-
Potential Cause 1: Volatilization of acrolein.
-
Potential Cause 2: Inappropriate analytical method.
-
Explanation: Direct measurement of the highly reactive and volatile acrolein is challenging.[1] Many methods require derivatization to a more stable compound for accurate quantification.[1][20]
-
Solution:
-
Use established analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) that often involve a derivatization step.[1]
-
For GC analysis, derivatization with 2-(hydroxymethyl)piperidine (2-HMP) to form a stable oxazolidine derivative is a common approach.[20]
-
For HPLC, derivatization with reagents like 1,2-diamino-4,5-dimethoxybenzene (DDB) that add a UV-absorbing or fluorescent tag is effective.[1]
-
-
Data Summary: Acrolein Stability Factors
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (weakly) | Catalyzes polymerization | [5] |
| pH 4-5 | Increased stability (longer hold time) | [9][10] | |
| Alkaline | Catalyzes polymerization and hydration | [5][11] | |
| Buffer Type | Amine-based (e.g., Tris) | Can react with acrolein and initiate polymerization | [5][12] |
| Phosphate | Generally more compatible, but pH is a critical factor | [12][13] | |
| Temperature | Elevated | Increases reactivity and can induce polymerization | [5][16] |
| 2-8°C | Recommended storage temperature for solutions | [14] | |
| Light | Exposure | Can initiate polymerization | [5][7] |
| Oxygen | Presence | Can lead to the formation of hazardous peroxides and acids | [5] |
Experimental Protocols
Protocol 1: Assessment of Acrolein Stability in a Selected Buffer
This protocol provides a framework to determine the stability of acrolein in your specific aqueous buffer system over time.
Materials:
-
Acrolein standard
-
Selected aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
HPLC-grade water
-
Derivatization agent (e.g., DDB)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
Procedure:
-
Prepare a stock solution of acrolein in an appropriate solvent (e.g., methanol).
-
Spike a known concentration of the acrolein stock solution into your chosen buffer system at the desired experimental temperature.
-
Immediately take a time-zero sample.
-
At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the acrolein-buffer mixture.
-
Immediately derivatize the acrolein in the aliquot according to a validated analytical method. For example, using DDB, mix the sample with the DDB solution and incubate to allow for the reaction to complete.[1]
-
Quench the reaction if necessary (e.g., by protein precipitation with perchloric acid for biological samples).[1]
-
Analyze the derivatized samples by HPLC.
-
Plot the concentration of acrolein versus time to determine its degradation kinetics and half-life in your buffer system.
Visualizations
Acrolein Degradation and Reaction Pathways
Caption: Key degradation and reaction pathways of acrolein in aqueous solutions.
Experimental Workflow for Acrolein Stability Assessment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acrolein - Wikipedia [en.wikipedia.org]
- 3. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. epa.gov [epa.gov]
- 7. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Analytical Method [keikaventures.com]
- 10. caltestlabs.com [caltestlabs.com]
- 11. Reduction of acrolein by elemental iron: kinetics, pH effect, and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Formation of Acrolein-derived Cyclic 1,N2-Propanodeoxyguanosine Adducts Mediated by Amino Acids, Proteins, and Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Acrolein Production System and Its Impact on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. drexel.edu [drexel.edu]
- 20. osha.gov [osha.gov]
Technical Support Center: Methacrolein Polymerization Inhibition During Distillation
Welcome to the technical support center for managing methacrolein polymerization during distillation. This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive unsaturated aldehyde. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to move beyond simple instructions and explain the fundamental causality behind each recommendation, ensuring your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
Q1: Why is inhibiting methacrolein polymerization during distillation so critical?
Methacrolein's structure, featuring both a carbon-carbon double bond and a carbonyl group, makes it highly susceptible to spontaneous, free-radical polymerization.[1][2] This reactivity is significantly accelerated by the elevated temperatures inherent to distillation processes.[3][4] Uncontrolled polymerization leads to several critical issues:
-
Operational Failure: Solid polymer can rapidly accumulate on trays, packing, reboilers, and condensers, a phenomenon known as fouling.[4][5][6] This buildup severely restricts flow, decreases heat transfer efficiency, and can lead to complete column blockage, forcing costly shutdowns.[5][7]
-
Safety Hazards: The polymerization reaction is highly exothermic. If uncontrolled, it can lead to a runaway reaction, causing a rapid increase in temperature and pressure that can exceed the vessel's design limits and create a significant safety hazard.[8]
-
Product Loss & Impurity: Monomer is consumed in the polymerization process, directly reducing the yield of purified methacrolein.[3] The resulting polymer can also contaminate the final product.
Q2: What is the underlying mechanism of methacrolein polymerization, and how do inhibitors work?
Methacrolein polymerization during distillation typically proceeds via a free-radical mechanism . The process is initiated by energy (heat) which forms initial radical species. These radicals then attack the double bond of a methacrolein monomer, starting a chain reaction (propagation) that rapidly forms long polymer chains.
Inhibitors are chemical agents that interrupt this chain reaction.[9][10] The most common and effective inhibitors are radical scavengers . They function by donating a hydrogen atom or reacting with the highly active polymer radical (P•) to form a stable, non-reactive species that is incapable of further propagation, effectively terminating the polymerization chain.[11][12][13]
Q3: What are the primary classes of inhibitors used for methacrolein, and are there key operational differences?
The most common inhibitors are phenolic compounds and phenothiazine (PTZ). While both are effective, their mechanisms and optimal use conditions differ significantly.
| Inhibitor Class | Examples | Mechanism | Oxygen Requirement | Typical Use Case |
| Phenolic | Hydroquinone (HQ), Hydroquinone Monomethyl Ether (MEHQ) | Radical Scavenger | Required . Oxygen first reacts with the polymer radical to form a peroxy radical, which is then scavenged by the phenolic inhibitor.[9][10] | General purpose, storage stability, and lower temperature distillation sections. |
| Thiazine | Phenothiazine (PTZ) | Radical Scavenger | Not required . Can function effectively in anoxic environments.[14] | High-temperature process inhibitor, especially for reboilers and distillation columns where oxygen levels may be low.[14][15] |
Expert Insight: The requirement of oxygen for phenolic inhibitors is a critical, often overlooked operational parameter. Running a distillation under a nitrogen blanket to prevent peroxide formation can inadvertently render HQ or MEHQ ineffective. In such cases, PTZ is a more robust choice.[14][16]
Troubleshooting Guide
Q4: I'm adding a phenolic inhibitor (HQ/MEHQ), but still observing polymer formation. What are the common causes?
This is a frequent issue that can almost always be traced back to one of three root causes. Use the following decision tree to diagnose the problem.
// Nodes Start [label="Problem:\nPolymer forms despite\nadding HQ/MEHQ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckO2 [label="Is dissolved oxygen\npresent in the feed\n(typically 5-15 ppm)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Is the reboiler or\nlocal temperature\nexceeding ~110°C?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConc [label="Is the inhibitor\nconcentration sufficient\n(e.g., 100-500 ppm)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ResultO2 [label="Root Cause:\nNo co-inhibitor (O₂).\nHQ/MEHQ is ineffective.", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResultTemp [label="Root Cause:\nThermal degradation\nof the inhibitor.", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResultConc [label="Root Cause:\nInsufficient dosage.\nRadicals overwhelm inhibitor.", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution [label="Solution:\nSee relevant protocol.", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckO2; CheckO2 -> ResultO2 [label="No"]; CheckO2 -> CheckTemp [label="Yes"]; CheckTemp -> ResultTemp [label="Yes"]; CheckTemp -> CheckConc [label="No"]; CheckConc -> ResultConc [label="No"]; CheckConc -> Solution [label="Yes\n(Other Issue)"];
ResultO2 -> Solution; ResultTemp -> Solution; ResultConc -> Solution; } enddot Caption: Troubleshooting workflow for phenolic inhibitor failure.
-
Lack of Oxygen: As detailed in the table above, phenolic inhibitors require dissolved oxygen to function.[9][10] If your system is under a strict inert gas blanket, the inhibition mechanism is compromised.
-
High Temperatures: Phenolic inhibitors can degrade at very high temperatures. If you are seeing localized fouling in the highest temperature part of your column, such as the reboiler, the inhibitor may be decomposing faster than it can act. PTZ is often more stable at higher process temperatures.[15]
-
Insufficient Concentration: The inhibitor is consumed as it scavenges radicals. If the rate of radical initiation is very high (due to high temperatures or contaminants), the inhibitor may be depleted, allowing polymerization to proceed. An increase in dosage may be necessary.
Q5: I'm seeing severe polymer fouling in the reboiler and on the lower trays. How can I address this?
Fouling in the hottest sections of the column points to a high rate of thermal initiation and potentially an inhibitor that is not suited for high temperatures.
Immediate Actions:
-
Switch to a High-Temperature Inhibitor: Replace or supplement your current inhibitor with Phenothiazine (PTZ). PTZ is specifically used as a "process inhibitor" because of its superior performance at the high temperatures found in distillation and reboiling operations.[14]
-
Optimize Reboiler Operation: Reduce the residence time in the reboiler to minimize the duration that the methacrolein is exposed to peak temperatures.[4][5] Ensure there are no stagnant zones where material can "cook" and initiate polymerization.[5][6]
-
Consider a Combination Inhibitor: Some processes benefit from a synergistic blend of inhibitors. A patent for a composite inhibitor suggests that a combination of quinone, amine, and N-oxyl compounds can be highly effective for methacrolein.[2][17] This approach provides multiple mechanisms to terminate radical chains across different temperature zones.
Q6: How do I determine the correct dosage for my polymerization inhibitor?
The optimal inhibitor concentration is a balance between ensuring complete polymerization prevention and minimizing cost and potential downstream impacts. A typical starting range is 100-500 ppm, but the ideal value depends on your specific process conditions (temperature, residence time, feed purity). The best approach is empirical, through a systematic screening process.
Experimental Protocol
Protocol 1: Screening for Optimal Inhibitor Concentration
This protocol describes a lab-scale method to determine the minimum effective concentration of an inhibitor for your specific methacrolein source under simulated distillation temperatures.
1. Materials & Equipment:
-
Sealed pressure tubes or a small-scale laboratory reactor.
-
Heating mantle or oil bath with precise temperature control.
-
Analytical balance.
-
Purified methacrolein.
-
Inhibitor stock solution (e.g., 10,000 ppm HQ in a compatible solvent).
-
Analytical instrumentation for polymer detection:
2. Procedure:
-
Prepare Samples: In separate pressure tubes, prepare samples of methacrolein with varying inhibitor concentrations (e.g., 0 ppm [Control], 50 ppm, 100 ppm, 200 ppm, 400 ppm).
-
Oxygenation (for Phenolic Inhibitors): If testing HQ or MEHQ, gently bubble air through each sample for a consistent, short duration (e.g., 30 seconds) to ensure the presence of dissolved oxygen. Skip this step for PTZ.
-
Heating: Seal the tubes and place them in the pre-heated bath set to your maximum process temperature (e.g., 95°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 hours), carefully remove the set of tubes from the heat.
-
Analysis:
-
Visual Inspection: Note any increase in viscosity or the appearance of solid polymer in the control tube.
-
Viscosity Measurement: Allow tubes to cool and measure the viscosity. A sharp increase indicates polymerization.
-
GC Analysis: Dilute a sample aliquot and analyze for methacrolein concentration. A decrease relative to the starting concentration indicates consumption by polymerization.
-
3. Data Interpretation & Self-Validation:
-
The control sample (0 ppm) should show signs of polymerization relatively quickly. This validates that the test conditions are sufficient to induce polymerization and that the experiment is working.
-
The minimum effective concentration is the lowest concentration at which no significant change in viscosity or monomer concentration is observed over the full duration of the experiment.
-
Plot inhibitor concentration vs. induction time (time before polymerization begins). This will give you a clear quantitative measure of inhibitor effectiveness.
References
-
Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate. [Link]
-
The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. Leading Chemical Manufacturer & Supplier in China. [Link]
-
Hydroquinone - Wikipedia. Wikipedia. [Link]
-
Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. [Link]
-
Antioxidative and inhibiting properties of phenothiazine derivatives. ResearchGate. [Link]
-
Polymerization of α-methacrolein and the structure of the polymers. ResearchGate. [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]
- Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification.
-
CONTINUOUS PROCESS FOR PREPARING METHACROLEIN. European Patent Office. [Link]
-
Phenothiazine as Stabilizer for Acrylic Acid. ResearchGate. [Link]
-
Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). [Link]
-
Design Guidelines for Distillation Columns in Fouling Service. SciSpace. [Link]
- Method for removal of phenothiazine inhibitor
- Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof.
-
Methacrolein – Knowledge and References. Taylor & Francis. [Link]
-
KLM Introduction to Distillation Fouling. YouTube. [Link]
- Polymerization of methacrolein.
-
Design Tips for Distillation Columns in Fouling Service. AMACS. [Link]
-
Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof. Patsnap Eureka. [Link]
-
How to prevent fouling in a distillation unit? Alaqua Inc.. [Link]
-
Dealing with column fouling. Sulzer. [Link]
-
Methacrolein - Wikipedia. Wikipedia. [Link]
-
Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review. MDPI. [Link]
-
Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv. [Link]
-
Monitoring the polymerization of methyl methacrylate (MMA) in the presence and absence of crosslinker. Fluence Analytics. [Link]
-
A Poly(methacrolein-co-methacrylamide)-Based Template Anchoring Strategy for the Synthesis of Fluorescent Molecularly Imprinted Polymer Nanoparticles for Highly Selective Serotonin Sensing. National Institutes of Health (NIH). [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. LinkedIn. [Link]
-
Fine analysis of by-products of the selective oxidation of isobutane into methacrolein and methacrylic acid over Mo–V–P catalyst. ResearchGate. [Link]
-
Oxidative esterification of methacrolein to methyl methacrylate over Pd-Pb/Al2O3 catalysts. ResearchGate. [Link]
Sources
- 1. US2993878A - Polymerization of methacrolein - Google Patents [patents.google.com]
- 2. Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20160200660A1 - Method for producing methacrolein and the conditioning/draining thereof for direct oxidative esterification - Google Patents [patents.google.com]
- 4. amacs.com [amacs.com]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sulzer.com [sulzer.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eastman.com [eastman.com]
- 10. chempoint.com [chempoint.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Hydroquinone - Wikipedia [en.wikipedia.org]
- 14. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. icheme.org [icheme.org]
- 17. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Validating acrolein-protein adducts by mass spectrometry
<_ A Senior Application Scientist's Guide to Validating Acrolein-Protein Adducts by Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of a Reactive Aldehyde
Acrolein (CH₂=CH–CHO) is a highly reactive α,β-unsaturated aldehyde to which we are all exposed. It originates from external sources like cigarette smoke and automobile exhaust, as well as from endogenous processes such as lipid peroxidation within our own bodies.[1][2][3] This reactivity makes acrolein a significant player in cellular pathophysiology; it readily forms covalent adducts with nucleophilic residues on proteins, particularly cysteine, lysine, and histidine.[4] These modifications can alter protein structure and function, contributing to a range of chronic diseases, including cardiovascular and neurodegenerative conditions.[1][5]
Validating these acrolein-protein adducts is crucial for understanding disease mechanisms and developing biomarkers. Mass spectrometry (MS) has emerged as the definitive technology for this task due to its unparalleled accuracy, sensitivity, and specificity.[2][3][6] This guide provides a comparative overview of MS-based strategies for the robust validation and quantification of acrolein-protein adducts, grounded in field-proven insights and experimental best practices.
Pillar 1: The "Discovery" Phase with Bottom-Up Proteomics
The initial step in analyzing acrolein adducts is often a broad, discovery-based approach to identify which proteins are modified. The workhorse for this is Bottom-Up or "Shotgun" Proteomics .[7][8][9]
The Causality Behind the Workflow: The core principle is to make a complex protein mixture manageable for MS analysis. We achieve this by enzymatically digesting the proteins into smaller peptides.[7][8] This is not merely chopping them up; it's a controlled process designed for analytical success. Trypsin is the enzyme of choice because it cleaves proteins with high specificity at the C-terminus of lysine (K) and arginine (R) residues.[7] This creates peptides that are of an ideal size for fragmentation in the mass spectrometer and carry a positive charge (from the C-terminal K or R), which is essential for efficient ionization by electrospray ionization (ESI).
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal"];
} caption: "Figure 1: A typical bottom-up proteomics workflow for adduct discovery."
Experimental Protocol: Bottom-Up Discovery of Acrolein Adducts
-
Protein Extraction: Lyse cells or tissue in a buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors to ensure protein solubilization and prevent degradation.
-
Reduction and Alkylation:
-
Why: This step is critical. Proteins contain cysteine residues that can form disulfide bonds, leading to complex folding. We first reduce these bonds using an agent like Dithiothreitol (DTT).
-
We then "cap" or alkylate the newly freed sulfhydryl groups with a reagent like iodoacetamide (IAM). This prevents the disulfide bonds from reforming, ensuring the protein remains in a linear state for efficient digestion by trypsin.[7]
-
-
Protein Digestion: Precipitate proteins (e.g., with acetone) to remove interfering detergents. Resuspend the protein pellet in a denaturing buffer (e.g., 8M Urea) and dilute significantly before adding sequencing-grade trypsin. Incubate overnight at 37°C.
-
Peptide Desalting: The resulting peptide mixture contains salts and other contaminants that can interfere with MS analysis. Use a C18 solid-phase extraction (SPE) column or tip to bind the peptides, wash away contaminants, and elute the purified peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a nanoflow liquid chromatography system coupled to a high-resolution mass spectrometer. The MS operates in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full scan (MS1) to measure peptide masses and selecting the most intense peptides for fragmentation (MS/MS).[6]
-
Data Analysis: Use a proteomics search engine (e.g., Mascot, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database.[6] Crucially, you must specify the mass shifts corresponding to potential acrolein adducts as a "variable modification."
Common Acrolein Adduct Mass Shifts
| Amino Acid Residue | Adduct Type | Mass Shift (Da) | Notes |
| Cysteine (C) | Michael Addition | +56.026 | The most common initial adduct, but can be unstable.[4] |
| Cysteine (C) | Intramolecular Schiff Base | +38.010 | A more stable cyclic adduct formed from the initial Michael addition reacting with a nearby amino group.[4] |
| Lysine (K) | FDP-lysine | +94.042 | A complex adduct formed from two acrolein molecules.[4][10] |
| Histidine (H) | Michael Addition | +56.026 | Also a primary target for acrolein. |
Pillar 2: The "Validation" Phase with Targeted Mass Spectrometry
While shotgun proteomics is excellent for identifying potential adducts, it often lacks the sensitivity for low-abundance species and the precision for robust quantification.[6] For true validation and accurate measurement, we turn to Targeted Mass Spectrometry , most commonly using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[1][11]
The Causality Behind the Workflow: Unlike the "shotgun" approach that scans everything, targeted MS acts like a sniper. It is programmed to look only for a specific peptide (the precursor ion) and its specific fragments (the product ions). This dramatically increases sensitivity and specificity by filtering out the noise from all other peptides in the sample.[1] The cornerstone of this approach is the use of a Stable Isotope-Labeled (SIL) Internal Standard .[12][13][14] This is a synthetic version of the target peptide where one or more atoms (e.g., ¹²C, ¹⁴N) have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N). This SIL peptide is chemically identical to the native ("light") peptide but has a different mass, making it distinguishable by the mass spectrometer.[12][13]
Why is the SIL standard a self-validating system? The SIL peptide is added to the sample at the very beginning of the workflow.[15] It experiences the exact same sample preparation, chromatography, and ionization effects as the native peptide.[12] Any variability or loss during the process will affect both the light and heavy peptides equally. Therefore, the ratio of the native peptide to the known amount of the spiked-in SIL peptide provides an extremely accurate and precise quantification, correcting for almost all sources of experimental error.[12][13]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead="normal"];
} caption: "Figure 2: Targeted MS workflow for adduct validation and quantification."
Comparison of "Discovery" vs. "Validation" Approaches
| Feature | Bottom-Up (Shotgun) Proteomics | Targeted (SRM/PRM) Proteomics |
| Purpose | Discovery, Hypothesis Generation | Validation, Absolute Quantification |
| Approach | Unbiased, Scans all peptides | Biased, Monitors pre-selected peptides |
| Throughput | High (thousands of proteins) | Lower (tens to hundreds of peptides) |
| Sensitivity | Moderate | High to Very High |
| Specificity | Moderate (dependent on data quality) | Very High |
| Quantification | Relative (Label-Free) | Absolute (with SIL standards) |
| Requirement | None | A priori knowledge of target adduct |
Pillar 3: Advanced Strategies - Chemical Derivatization & Enrichment
One of the greatest challenges in adduct analysis is their low abundance.[6] Even with targeted MS, an adduct might be below the limit of detection. Chemical derivatization strategies can overcome this by "tagging" the adduct of interest, which can enhance its detection or enable its enrichment from the complex peptide mixture.[6][16]
A common strategy for acrolein adducts, which contain a carbonyl group, is to use a hydrazine-based probe, such as biotin hydrazide.[6][16] The hydrazide reacts specifically with the aldehyde/keto group on the acrolein adduct. If the probe contains a biotin tag, the tagged peptides can then be captured and enriched using streptavidin-coated beads, effectively isolating them from the unmodified peptides.[1][6]
The Causality Behind the Workflow: This is a chemical enrichment technique. By converting a low-abundance, difficult-to-detect peptide into a biotinylated one, we can use the extremely high affinity of the biotin-streptavidin interaction to "fish out" our peptides of interest. This significantly reduces sample complexity and concentrates the target adducts before MS analysis, leading to a dramatic increase in sensitivity.[1]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", arrowhead="normal"];
} caption: "Figure 3: Workflow for enrichment via chemical derivatization."
Experimental Protocol: Targeted Validation by Parallel Reaction Monitoring (PRM)
-
Target Selection: From your shotgun data or the literature, select a specific adducted peptide for validation (e.g., LIFAGK-QLEDGR, where K is FDP-lysine).[10]
-
SIL Standard: Commercially synthesize the corresponding SIL peptide with a heavy-labeled Lysine (¹³C₆, ¹⁵N₂).
-
Sample Preparation:
-
Take two identical aliquots of your protein extract. To one, add a known, fixed amount of the SIL peptide standard (e.g., 50 fmol). The other aliquot serves as a control.
-
Perform reduction, alkylation, and tryptic digestion as described in the bottom-up protocol.
-
-
PRM Method Development:
-
Infuse the SIL peptide directly into the mass spectrometer to determine its exact precursor m/z and optimize the collision energy to produce a few intense, specific fragment ions.
-
-
LC-MS/MS Analysis (PRM Mode):
-
Create an inclusion list in the MS method containing the precursor m/z values for both the native ("light") and SIL ("heavy") versions of your target peptide.
-
The mass spectrometer will now dedicate a significant portion of its duty cycle to isolating these specific precursors and generating high-resolution MS/MS spectra for them throughout the chromatographic run.
-
-
Data Analysis & Validation:
-
Extract ion chromatograms for the most intense fragment ions of both the light and heavy peptides.
-
Validation Criteria: A confirmed validation requires:
-
The light and heavy peptides must co-elute (have the same retention time).
-
The relative intensity ratios of the fragment ions must be identical between the light and heavy peptides.
-
The signal in the experimental sample must be absent in the control aliquot (without SIL spike).
-
-
Quantification: Calculate the area under the curve for both the light and heavy chromatograms. The absolute quantity of the native adducted peptide is determined by the formula: (Area_light / Area_heavy) * Amount_SIL_spiked.
-
Conclusion
is a multi-step process that requires a strategic combination of discovery and targeted approaches. Bottom-up proteomics provides the essential starting point for identifying potential targets, while targeted methods like PRM, anchored by the use of stable isotope-labeled internal standards, offer the gold-standard for unequivocal validation and accurate quantification. For challenging, low-abundance adducts, chemical derivatization and enrichment can provide the necessary boost in sensitivity. By understanding the causality behind each step and employing these self-validating workflows, researchers can confidently identify and measure these critical biomarkers of oxidative stress and disease.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Codreanu, S. G., Ullery, J. C., Gray, B. W., & Liebler, D. C. (2011). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Proteomics, 11(15), 3177–3187. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed, 19(3), 401-7. [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. Retrieved January 14, 2026, from [Link]
-
Afonso, C., Twarog, M., & Martins, N. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International journal of molecular sciences, 20(8), 2019. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved January 14, 2026, from [Link]
-
Bueschl, C., Krska, R., & Schuhmacher, R. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6271–6279. [Link]
-
Technology Networks. (2025). Bottom-Up Proteomics: Principles, Workflow, and Analysis. Technology Networks. Retrieved January 14, 2026, from [Link]
-
Glibert, A., Madian, A. G., & Veenstra, T. D. (2019). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Proteomes, 7(4), 30. [Link]
-
Wikipedia. (n.d.). Bottom-up proteomics. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Chen, H. J. C. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. Chemical research in toxicology, 36(2), 132–140. [Link]
-
MetwareBio. (n.d.). Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. MetwareBio. Retrieved January 14, 2026, from [Link]
-
Afonso, C., Twarog, M., & Martins, N. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. ResearchGate. [Link]
-
ResearchGate. (2025). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Codreanu, S. G., Ullery, J. C., Gray, B. W., & Liebler, D. C. (2011). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Scheme showing derivatization reactions of acetaldehyde, acrolein, and... ResearchGate. Retrieved January 14, 2026, from [Link]
-
Codreanu, S. G., Ullery, J. C., Gray, B. W., & Liebler, D. C. (2011). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. PubMed, 11(15), 3177-87. [Link]
-
Chen, H. J. C. (2023). Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. SciSpace. [Link]
-
Pompach, P., Kopeckova, K., et al. (2018). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Journal of Mass Spectrometry, 53(10), 989-999. [Link]
-
Li, D., & Wang, Q. (2015). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 65, 121-133. [Link]
-
The Analytical Scientist. (2025). Why Adduct Choice Matters in Tandem Mass Spectrometry. The Analytical Scientist. Retrieved January 14, 2026, from [Link]
-
Lin, D., Wang, Y., & Liebler, D. C. (2006). Protein modification by acrolein: Formation and stability of cysteine adducts. Chemical research in toxicology, 19(10), 1363–1370. [Link]
-
Tallman, K. A., & Murphy, R. C. (2007). Characterization of acrolein-glycerophosphoethanolamine lipid adducts using electrospray mass spectrometry. Chemical research in toxicology, 20(8), 1139–1147. [Link]
-
Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica chimica acta, 627(1), 71–81. [Link]
Sources
- 1. Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example. (2023) | Hauh-Jyun Candy Chen | 18 Citations [scispace.com]
- 4. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 8. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 9. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 10. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Acrolein and Crotonaldehyde
Introduction
In the landscape of organic chemistry and drug development, α,β-unsaturated aldehydes are a class of molecules renowned for their high reactivity and diverse chemical behavior. Among them, acrolein (prop-2-enal) and its methylated homolog, crotonaldehyde (but-2-enal), are two of the most fundamental and frequently encountered examples. Both are products of lipid peroxidation and common environmental pollutants, making their reactivity a subject of intense study in toxicology and pathology.[1][2] They also serve as versatile building blocks in industrial synthesis.
This guide provides an in-depth, objective comparison of the reactivity of acrolein and crotonaldehyde. We will dissect how a seemingly minor structural difference—the presence of a single methyl group—imparts significant changes in their chemical behavior. This analysis is grounded in fundamental electronic principles and supported by experimental data, offering researchers and drug development professionals a clear framework for understanding and predicting the outcomes of reactions involving these critical electrophiles.
The Decisive Influence of Structure: An Electronic and Steric Analysis
The reactivity of α,β-unsaturated aldehydes is dictated by the conjugated system formed by the C=C double bond and the C=O carbonyl group. This conjugation creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).[3][4][5]
Resonance structures illustrate that both the carbonyl carbon and the β-carbon bear a partial positive charge, making them targets for nucleophiles.[4] However, the reactivity of these sites is not identical and is further modulated by substituents on the carbon skeleton.
The key distinction between acrolein and crotonaldehyde is the methyl group at the γ-position of crotonaldehyde. This group influences reactivity through two primary mechanisms:
-
Electronic Effect (Hyperconjugation): The methyl group is weakly electron-donating. Through hyperconjugation, it pushes electron density into the conjugated system. This effect slightly reduces the partial positive charge on the β-carbon and the carbonyl carbon of crotonaldehyde compared to acrolein, thereby decreasing their electrophilicity.
-
Steric Hindrance: The methyl group provides steric bulk near the β-carbon. This physically obstructs the trajectory of an incoming nucleophile, making an attack at this position more difficult compared to the unsubstituted acrolein.
Caption: Structural and electronic differences between acrolein and crotonaldehyde.
As a direct consequence of these factors, acrolein is a fundamentally more reactive electrophile than crotonaldehyde. This heightened reactivity is observed across a spectrum of reaction types.
Head-to-Head Comparison in Key Chemical Transformations
A. Michael (1,4-Conjugate) Addition
The Michael addition, or 1,4-conjugate addition, is the archetypal reaction of α,β-unsaturated carbonyl compounds.[6] It involves the attack of a soft nucleophile (e.g., thiols, amines, enolates) on the electrophilic β-carbon.[6][7]
-
Causality: The reaction rate is highly sensitive to both the electrophilicity of the β-carbon and steric accessibility. Acrolein, with its less hindered and more electron-deficient β-carbon, undergoes Michael addition more readily than crotonaldehyde. This is particularly relevant in biological systems, where the reaction with nucleophilic residues in proteins and DNA is a primary mechanism of toxicity.[2] For instance, both acrolein and crotonaldehyde react with the deoxyguanosine base in DNA to form cyclic adducts, but their formation rates and product distributions differ.[8][9]
-
Data Summary: While specific kinetic data for direct comparison can be sparse, the general principle is well-established in synthetic chemistry. The relative reactivity often dictates the choice of reaction conditions, with crotonaldehyde requiring more forcing conditions (e.g., stronger bases, higher temperatures) to achieve comparable yields to acrolein.
| Reaction Type | Nucleophile | Acrolein Reactivity | Crotonaldehyde Reactivity | Governing Factors |
| Michael Addition | Thiols, Amines | High | Moderate | Less steric hindrance, Higher electrophilicity |
| Diels-Alder | Dienes (e.g., furan) | High | Moderate | Higher dienophile electrophilicity |
| Radical Reaction | Cl• atom | (1.8 ± 0.3) × 10⁻¹⁰ | (2.2 ± 0.4) × 10⁻¹⁰ | Competing reaction pathways |
| Radical Reaction | NO₃• radical | (3.30 ± 0.39) × 10⁻¹⁵ | (1.35 ± 0.04) × 10⁻¹⁴ | Aldehydic H-abstraction vs. addition |
Rate coefficients are in units of cm³ molecule⁻¹ s⁻¹.[10][11]
B. Diels-Alder Reaction
In the Diels-Alder reaction, these aldehydes act as dienophiles, reacting with a conjugated diene. The reaction rate is governed by the electronic character of the dienophile; more electron-deficient dienophiles react faster.
-
Causality: Acrolein, lacking the electron-donating methyl group of crotonaldehyde, is a more electron-poor and therefore more reactive dienophile.[12] This makes it a preferred substrate for [4+2] cycloadditions where high reactivity is desired. DFT studies have confirmed that the activation barrier for the Diels-Alder reaction is lower for acrolein compared to substituted analogs like crotonaldehyde.[12]
C. Radical Reactions: An Atmospheric Chemistry Perspective
The reactions of acrolein and crotonaldehyde with atmospheric radicals such as chlorine (Cl•) and nitrate (NO₃•) are crucial for understanding their environmental fate. Here, the comparison yields more complex results.
-
Causality and Data: A study by Ullerstam et al. determined the rate coefficients for the reaction with Cl• atoms.[10][13] Surprisingly, crotonaldehyde was found to react slightly faster than acrolein. This suggests that while the double bond in acrolein is more electron-rich, the presence of the aldehydic hydrogen and the additional allylic hydrogens in crotonaldehyde provide multiple pathways for radical attack, influencing the overall rate. In reactions with the NO₃• radical, crotonaldehyde again shows a faster reaction rate.[11] For acrolein, the primary degradation pathway is abstraction of the aldehydic hydrogen, whereas the mechanism for crotonaldehyde is less clear but faster overall.[11] This highlights that in radical chemistry, the overall rate is a sum of competing pathways, and the presence of the methyl group in crotonaldehyde introduces new reactive sites.
Experimental Protocol: A Competitive Kinetic Analysis via ¹H NMR Spectroscopy
To empirically validate the differential reactivity, a competitive reaction provides a self-validating system. By placing both aldehydes in the same flask with a sub-stoichiometric amount of a nucleophile, the more reactive species will be consumed faster, a process that can be monitored quantitatively.
Objective: To determine the relative rate of Michael addition of L-cysteine to acrolein and crotonaldehyde.
Materials and Reagents:
-
Acrolein (stabilized with hydroquinone)
-
Crotonaldehyde
-
L-cysteine
-
Phosphate buffer (0.1 M, pH 7.4)
-
Deuterium oxide (D₂O)
-
Internal Standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR tubes, pipettes, standard glassware
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of the TMSP internal standard in D₂O.
-
Prepare a 200 mM stock solution of L-cysteine in phosphate buffer (prepared in D₂O, pH adjusted to 7.4).
-
Prepare 200 mM stock solutions of acrolein and crotonaldehyde in D₂O. Caution: Handle these volatile and toxic aldehydes in a fume hood.
-
-
Reaction Setup:
-
In a clean vial, combine 250 µL of the acrolein stock solution and 250 µL of the crotonaldehyde stock solution.
-
Add 50 µL of the TMSP internal standard stock solution.
-
Transfer this mixture to an NMR tube.
-
-
Data Acquisition (t=0):
-
Acquire a baseline ¹H NMR spectrum of the mixture. This will establish the initial concentrations of acrolein (look for the aldehydic proton at ~9.5 ppm and vinyl protons at 6-6.5 ppm) and crotonaldehyde (aldehydic proton at ~9.4 ppm and vinyl protons at 6.1-6.9 ppm) relative to the TMSP standard at 0 ppm.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 250 µL of the L-cysteine stock solution to the NMR tube. The final concentrations will be approximately 50 mM acrolein, 50 mM crotonaldehyde, and 50 mM L-cysteine.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
For each spectrum, integrate the characteristic aldehydic proton peak for both acrolein and crotonaldehyde.
-
Normalize these integrals to the integral of the TMSP standard to determine the relative concentration of each aldehyde at each time point.
-
Plot the concentration of acrolein and crotonaldehyde versus time. The curve for acrolein is expected to show a significantly faster decay, confirming its higher reactivity.
-
Caption: Experimental workflow for competitive kinetic analysis by ¹H NMR.
Conclusion and Outlook
The evidence is unequivocal: acrolein is a more potent electrophile than crotonaldehyde. This distinction is not academic; it has profound implications. In toxicology, the higher reactivity of acrolein contributes to its greater cellular damage potential.[2] In chemical synthesis, acrolein is the substrate of choice for reactions demanding high electrophilicity, such as certain Diels-Alder cycloadditions, while crotonaldehyde may be preferred when a more moderate, controllable reaction rate is needed.
The governing principles are a combination of subtle electronic and steric effects. The absence of an electron-donating, sterically hindering methyl group renders acrolein's electrophilic centers more accessible and more electron-deficient. This guide has demonstrated that by understanding these fundamental structural-reactivity relationships, researchers can make more informed decisions, whether they are designing a multi-step synthesis, developing a new therapeutic agent, or investigating the molecular mechanisms of toxicity.
References
- Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. (2022). Books.
- Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II.
- Acrolein, Crotonaldehyde, and Arecoline. (n.d.). NCBI Bookshelf.
- Ullerstam, M., Ljungström, E., & Langer, S. (n.d.). Reactions of acrolein, crotonaldehyde and pivalaldehyde with Cl atoms: structure–activity relationship and comparison with OH and NO3 reactions.RSC Publishing.
- Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (n.d.). Fiveable.
- Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2023). OpenStax.
- Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- aldehydes acrolein crotonaldehyde: Topics by Science.gov. (n.d.). Science.gov.
- Reactions of acrolein, crotonaldehyde and pivalaldehyde with Cl atoms: Structure-activity relationship and comparison with OH and NO3 reactions. (2025). ResearchGate.
- Formation of cyclic 1,N2-propanodeoxyguanosine adducts in DNA upon reaction with acrolein or crotonaldehyde. (2025). ResearchGate.
- DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. (n.d.). ACS Publications.
- The reaction of acrolein (1) and crotonaldehyde (2) with deoxyguanosine. (n.d.). ResearchGate.
- Night-time atmospheric fate of acrolein and crotonaldehyde. (2008). PubMed.
- General Remarks - Acrolein, Crotonaldehyde, and Arecoline. (n.d.). NCBI Bookshelf.
- Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. (n.d.). PubMed Central.
Sources
- 1. General Remarks - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of acrolein, crotonaldehyde and pivalaldehyde with Cl atoms: structure–activity relationship and comparison with OH and NO3 reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Night-time atmospheric fate of acrolein and crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Acrolein and Methacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Aldehydes
Acrolein (prop-2-enal) and its methylated analogue, methacrolein (2-methylprop-2-enal), are highly reactive α,β-unsaturated aldehydes. As ubiquitous environmental pollutants originating from sources like tobacco smoke, biofuel combustion, and overheated cooking oils, their impact on human health is a significant concern[1]. Furthermore, they are generated endogenously through metabolic processes and lipid peroxidation, implicating them in the pathophysiology of various diseases, including neurodegenerative and cardiovascular conditions[2].
While structurally similar, the presence of a methyl group on the α-carbon of methacrolein introduces subtle yet significant differences in chemical reactivity and, consequently, biological toxicity. This guide provides an in-depth comparison of the cytotoxic profiles of acrolein and methacrolein, synthesizing available experimental data and established structure-activity relationships to offer a clear perspective for researchers in toxicology and drug development.
The Root of Toxicity: Chemical Structure and Reactivity
The potent cytotoxicity of both acrolein and methacrolein stems from their shared chemical feature: an α,β-unsaturated carbonyl group. This conjugated system renders the β-carbon electrophilic and highly susceptible to nucleophilic attack by biological macromolecules. The primary mechanism of their toxicity is the Michael addition reaction , where they form covalent adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins like glutathione (GSH)[1].
Acrolein , as the simplest α,β-unsaturated aldehyde, is an exceptionally strong electrophile, a property that accounts for its high reactivity and severe toxicity[1]. The addition of a methyl group in methacrolein is predicted to decrease its electrophilic reactivity due to both electronic (electron-donating) and steric hindrance effects. This fundamental chemical difference is the basis for the generally observed lower toxicity of methacrolein compared to acrolein. Quantitative structure-activity relationship (QSAR) models for this class of compounds consistently show that increased substitution on the carbon backbone tends to reduce toxic potency[3].
Comparative Analysis of Cytotoxicity
A direct comparison of in vitro cytotoxicity is hampered by a scarcity of published IC50 data for methacrolein in mammalian cell lines. However, by combining the extensive data available for acrolein with in vivo data for methacrolein and established structure-activity relationships, a clear differential in their toxic potential emerges.
Quantitative Toxicity Data
The following table summarizes available toxicity values. It is critical to note the different experimental systems (in vitro for acrolein vs. in vivo for methacrolein), which precludes direct comparison of the numerical values but illustrates the overall toxic nature of both compounds.
| Compound | Assay Type | Species/Cell Line | Endpoint | Value | Reference |
| Acrolein | Cell Growth Inhibition | FM3A (Mouse Mammary Carcinoma) | Complete Inhibition | 10 µM | [2][4] |
| Cell Viability (MTT) | NHBE (Normal Human Bronchial Epithelial) | ~50% Reduction (IC50) | ~100 µM | [5] | |
| Cell Viability (MTT) | Primary Nasal Epithelial Cells | Cytotoxicity noted >30 µM | >30 µM | [6] | |
| Methacrolein | Acute Oral Toxicity | Rat | LD50 | 140 mg/kg | [1][7][8] |
| Acute Dermal Toxicity | Rabbit | LD50 | 364 mg/kg | [1] | |
| Acute Inhalation Toxicity | Rat | LC50 (4 hours) | 0.56 mg/L | [1] | |
| Respiratory Irritation | Mouse | RD50 | 10.4 ppm |
IC50: Half-maximal inhibitory concentration. LD50: Median lethal dose. LC50: Median lethal concentration. RD50: Concentration causing a 50% decrease in respiratory rate.
From this data and SAR principles, acrolein is established as the more potent cytotoxic agent . The high reactivity of its unhindered electrophilic center allows for rapid and widespread adduction to cellular targets, leading to cell death at low micromolar concentrations in vitro[2][4].
Mechanisms of Cell Death and Key Signaling Pathways
The cytotoxic effects of α,β-unsaturated aldehydes are mediated through a multi-pronged assault on cellular homeostasis, culminating in apoptosis or necrosis. While most mechanistic data has been generated for acrolein, methacrolein is expected to operate through similar, albeit less potent, pathways.
Oxidative Stress and Glutathione Depletion
The first line of defense against these aldehydes is the cellular antioxidant glutathione (GSH). Both acrolein and methacrolein readily form adducts with GSH, leading to its rapid depletion. This depletion disrupts the cellular redox balance, impairs antioxidant defenses, and leads to a surge in reactive oxygen species (ROS), triggering a state of severe oxidative stress. Acrolein exposure has been shown to significantly reduce intracellular GSH levels, a key initiating event in its toxicity[6].
Mitochondrial Dysfunction
Mitochondria are primary targets. Aldehyde-induced oxidative stress and direct adduction to mitochondrial proteins can lead to:
-
Disruption of the mitochondrial membrane potential.
-
Depletion of ATP.
-
Release of pro-apoptotic factors like cytochrome c into the cytosol.
Protein and DNA Damage
Beyond GSH, these reactive aldehydes form adducts with a wide range of proteins, altering their structure and inhibiting their function. They can also react with DNA bases, forming DNA adducts that can lead to mutations and trigger DNA damage response pathways[3].
Induction of Apoptotic Signaling
Acrolein is a potent inducer of apoptosis. It activates multiple signaling cascades that converge on the execution of programmed cell death.
-
Death Receptor Pathway (Extrinsic): Acrolein can increase the expression of Fas ligand (FasL), leading to the activation of the Fas death receptor, recruitment of the FADD adaptor protein, and subsequent activation of the initiator caspase-8.
-
Mitochondrial Pathway (Intrinsic): The release of cytochrome c from damaged mitochondria triggers the formation of the apoptosome and activation of the initiator caspase-9.
-
Crosstalk: Acrolein can also activate the crosstalk between these pathways through the cleavage of Bid by caspase-8, further amplifying the mitochondrial apoptotic signal.
-
MAPK Pathway: Acrolein exposure activates stress-activated protein kinases (SAPKs) such as JNK and p38, which are involved in mediating apoptotic signaling.
The diagram below illustrates the major signaling pathways implicated in acrolein-induced cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the aldehyde that inhibits cell viability by 50% (IC50).
Principle: The tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of acrolein or methacrolein in serum-free culture medium. A typical range for acrolein would be 1 µM to 500 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared aldehyde dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no aldehyde (vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acid-isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the aldehyde concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS using DCFDA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in the MTT protocol. A positive control (e.g., H2O2) should be included.
-
Loading with DCFDA: After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Probe Incubation: Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
Conclusion
For researchers investigating the health effects of environmental pollutants or developing therapeutics targeting aldehyde-mediated pathologies, understanding this hierarchy of toxicity is crucial. While methacrolein is less potent, its presence in the environment and as a metabolic byproduct still warrants significant consideration. Future studies providing direct in vitro comparisons of these two aldehydes would be invaluable in refining our understanding of their relative risks.
References
-
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]
-
PubChem. (n.d.). Methacrolein. National Center for Biotechnology Information. Retrieved from [Link]
-
Cronin, M. T. D., et al. (2003). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology, 21(12), 2300-2312. [Link]
-
PubChem. (n.d.). Acrolein. National Center for Biotechnology Information. Retrieved from [Link]
-
Uchida, K. (2003). 4-Hydroxy-2-nonenal: a product and mediator of oxidative stress. Progress in lipid research, 42(4), 318-343. [Link]
-
Combined effects of co-exposure to formaldehyde and acrolein mixtures on cytotoxicity and genotoxicity in vitro. (2018). Environmental Science and Pollution Research, 25(27), 27486–27494. [Link]
-
Sun, R., et al. (2019). In vitro dosimetry analyses for acrolein exposure in normal human lung epithelial cells and human lung cancer cells. Toxicology in Vitro, 55, 134-142. [Link]
-
Grokipedia. (n.d.). Methacrolein. Retrieved from [Link]
-
O'Brien, P. J., et al. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible cytoprotective methods. Drug Metabolism Reviews, 37(4), 555-621. [Link]
-
Burcham, P. C. (2017). Acrolein and other α,β-unsaturated carbonyls: cellular mechanisms and disease relevance. Redox Biology, 11, 483-491. [Link]
-
BG Chemie. (1995). Methacrolein - Toxikologische Bewertungen Nr. 108. [Link]
-
Nunoshiba, T., & Yamamoto, K. (2009). Acrolein toxicity: Comparison with reactive oxygen species. Biochemical and Biophysical Research Communications, 378(2), 313-318. [Link]
-
Hackett, T. L., et al. (2014). Inflammatory and cytotoxic effects of acrolein, nicotine, acetylaldehyde and cigarette smoke extract on human nasal epithelial cells. PLoS ONE, 9(3), e90937. [Link]
Sources
- 1. bgrci.de [bgrci.de]
- 2. Acrolein toxicity: Comparison with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory and cytotoxic effects of acrolein, nicotine, acetylaldehyde and cigarette smoke extract on human nasal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
A Senior Application Scientist's Guide to the Analytical Separation of Acrolein and Its Isomers
Introduction: The Analytical Challenge of Acrolein
Acrolein (prop-2-enal) is the simplest α,β-unsaturated aldehyde, a highly reactive and toxic compound of significant interest in environmental monitoring, food science, and clinical diagnostics.[1][2] Its high electrophilicity and reactivity, which make it a potent toxin, also render it notoriously difficult to analyze accurately.[3][4] The challenge is compounded by the presence of its structural isomers, primarily propionaldehyde (propanal) and allyl alcohol (prop-2-en-1-ol), which share the same elemental formula (C₃H₄O) and molecular weight, but exhibit vastly different chemical and toxicological properties. Distinguishing these compounds requires analytical strategies that can navigate their shared physical properties while exploiting their subtle structural differences.
This guide provides a comparative analysis of the primary analytical methodologies for the separation and quantification of acrolein and its isomers. We will delve into the mechanistic basis for each technique, present field-proven protocols, and offer a data-driven comparison to empower researchers in selecting the optimal method for their specific application.
Core Analytical Strategies: Direct vs. Derivatization
The analytical approach to acrolein and its isomers is dictated by two main factors: the sample matrix and the inherent instability of acrolein.
-
Direct Analysis: This approach, typically employing Gas Chromatography (GC), analyzes the compounds in their native form. It is advantageous for its simplicity but is often hampered by acrolein's high reactivity and thermal instability, which can lead to poor chromatographic performance and sample loss.[3]
-
Derivatization: This is the most common strategy. Acrolein is chemically modified to form a more stable, less volatile, and more easily detectable derivative.[5] This significantly improves recovery and allows for analysis by either High-Performance Liquid Chromatography (HPLC) or GC. The choice of derivatizing agent is critical and directly impacts the method's sensitivity and selectivity.
Gas Chromatography (GC) Based Methods
GC is a powerful tool for separating volatile compounds. The key to successfully distinguishing acrolein from its isomers lies in achieving sufficient chromatographic resolution and employing a selective detector.
Direct Analysis via GC-Mass Spectrometry (GC-MS)
This method is the standard for analyzing volatile organic compounds (VOCs) in air samples, as outlined in EPA Method TO-15.[6][7] It avoids chemical derivatization, thereby reducing sample preparation time and potential artifacts.
Causality Behind Experimental Choices:
-
Sample Introduction: Air samples are collected in passivated canisters to prevent analyte loss on container walls. A preconcentrator is used to trap and focus the analytes from a large volume of air, increasing sensitivity.[6]
-
Separation: A low-polarity capillary column (e.g., DB-1 or similar) is typically used. Separation is based on boiling points and interaction with the stationary phase. Propionaldehyde (boiling point ~48°C) typically elutes before acrolein (boiling point ~53°C) and allyl alcohol (boiling point ~97°C).
-
Detection: Mass Spectrometry (MS) is essential. While the isomers have the same nominal mass, their fragmentation patterns upon electron ionization can differ, allowing for identification. Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by focusing on characteristic ions for each compound.[6][7] For acrolein, key ions include m/z 56 (molecular ion) and 55.
Trustworthiness & Self-Validation: The EPA TO-15 method has demonstrated superior performance and recovery for acrolein compared to derivatization-based air sampling methods.[7] Regular analysis of blanks, calibration standards, and internal standards is crucial to ensure data quality and account for system drift.[6] However, a key limitation is that co-eluting compounds with similar mass fragments can interfere with analysis.[6]
Workflow for Direct GC-MS Analysis (EPA TO-15)
Caption: Workflow for EPA Method TO-15 direct air analysis.
GC Analysis with PFBHA Derivatization
To overcome the stability issues of direct analysis, particularly in complex matrices, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is employed.
Causality Behind Experimental Choices:
-
Reaction: PFBHA reacts specifically with the carbonyl group of aldehydes and ketones to form a stable oxime derivative.[5] This eliminates the reactive aldehyde functional group of acrolein and propionaldehyde. Allyl alcohol, lacking a carbonyl group, does not react and is thus distinguished.
-
Detection: The resulting PFBHA-oxime is highly electronegative due to the pentafluorobenzyl group. This makes it extremely sensitive to an Electron Capture Detector (ECD), providing excellent detection limits. Alternatively, the derivative can be analyzed by GC-MS.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is predominantly used for analyzing acrolein in aqueous or solvent-extracted samples. As acrolein lacks a strong chromophore for UV detection or native fluorescence, derivatization is mandatory.
HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This is the most widely cited method for carbonyl analysis, forming the basis of EPA Methods TO-11A (air) and 8315 (liquids).[8][9]
Causality Behind Experimental Choices:
-
Reaction: DNPH reacts with the carbonyl group of acrolein and propionaldehyde in an acidic medium to form a stable, yellow-orange 2,4-dinitrophenylhydrazone derivative.[5][10] This derivative has a strong absorbance in the UV-Vis range (~360 nm), making it easily detectable.
-
Separation: Reversed-phase HPLC with a C18 column is used to separate the hydrazone derivatives.
-
Challenges & Solutions: The acrolein-DNPH derivative is notoriously unstable in the acidic conditions required for the reaction.[8] It can undergo tautomerization to a more stable azo-compound, leading to chromatographic artifacts and low recovery.[8][9] To mitigate this, protocols have been modified to include an organic solvent like toluene during sampling, which continuously extracts the formed hydrazone from the acidic aqueous phase, protecting it from degradation.[8][9]
Trustworthiness & Self-Validation: Due to the instability issues, this method requires careful validation. Spiked recovery studies are essential to determine the method's efficiency for acrolein in a specific matrix. The formation of E/Z isomers of the hydrazone derivatives can also complicate chromatograms, requiring consistent integration practices.[5]
Workflow for HPLC-DNPH Analysis
Caption: General workflow for carbonyl analysis using DNPH derivatization.
HPLC with Fluorescence Derivatization
For applications requiring higher sensitivity and selectivity, such as clinical samples, derivatizing agents that yield highly fluorescent products are preferred.
-
1,2-diamino-4,5-dimethoxybenzene (DDB): This reagent reacts with acrolein to form a fluorescent derivative that can be detected with high sensitivity (LOD of 10 nM) and selectivity, as the reagent itself is non-fluorescent, eliminating background interference.[11]
-
Luminarin 3: Condensation of acrolein with Luminarin 3 also yields a fluorescent derivative, enabling a sensitive HPLC method with a detection limit of 100 pmol/ml in plasma.[12]
These methods are superior for biological matrices due to their ability to detect trace levels of acrolein amidst complex sample components.
Spectroscopic Methods
While less common for routine quantification, spectroscopic techniques can provide valuable structural confirmation and, in some cases, direct quantification without derivatization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectrometry
A direct ¹H NMR method has been validated for the quantification of acrolein in cider.[13] Acrolein produces a distinct doublet signal at ~9.49 ppm, which can be integrated and quantified using an internal standard. This method is rapid and avoids the complexities of derivatization but lacks the sensitivity of chromatographic methods, making it suitable for samples with higher concentrations (mg/L range).[13]
Comparative Performance Data
The choice of analytical method depends critically on the specific requirements of the study. The table below summarizes the key performance characteristics of the discussed techniques.
| Feature | Direct GC-MS (EPA TO-15) | GC-PFBHA-ECD | HPLC-DNPH-UV | HPLC-DDB-Fluorescence | ¹H NMR |
| Principle | Direct analysis, separation by boiling point, MS detection | Derivatization to oxime, GC separation, ECD detection | Derivatization to hydrazone, HPLC separation, UV detection | Derivatization, HPLC separation, Fluorescence detection | Direct analysis, nuclear spin resonance |
| Selectivity | Good; relies on RT and mass fragmentation | Excellent for carbonyls; distinguishes from alcohols | Good for carbonyls; E/Z isomers can complicate | Excellent for acrolein; low background | Excellent; unique chemical shift |
| Sensitivity (LOD) | Very Good (~0.05 ppbv in air)[6] | Excellent | Good (µg/L range) | Excellent (nM range)[11] | Moderate (mg/L range)[13] |
| Primary Matrix | Air[7] | Air, Water | Air, Water, Food[8][10] | Biological Fluids[11] | Beverages, Liquids[13] |
| Key Advantage | No derivatization; robust for air samples | High sensitivity for carbonyls | Well-established, widely used | Very high sensitivity and selectivity | No derivatization, rapid |
| Key Disadvantage | Potential for analyte loss; MS required | Derivatization required; not for alcohols | Acrolein derivative instability; low recovery[7][8] | Reagent cost/availability | Low sensitivity |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of Acrolein using DNPH Derivatization
(Adapted from EPA Methods and literature[8][10])
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile with phosphoric acid as a catalyst.
-
Sample Collection & Derivatization:
-
For aqueous samples: Add 1 mL of the sample to a vial containing 1 mL of the DNPH reagent. Vortex and allow to react for 30 minutes at 40°C.[10]
-
For air samples: Draw air through an impinger or SPE cartridge coated with the DNPH reagent.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample solution onto the cartridge.
-
Wash the cartridge with a water/acetonitrile solution to remove interferences.
-
Elute the hydrazone derivatives with pure acetonitrile.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution using acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 360 nm.
-
Quantification: Calibrate using external standards of acrolein-DNPH derivative.
-
Protocol 2: GC-MS Analysis of Acrolein in Air
(Adapted from EPA Method TO-15[6])
-
Sample Collection: Collect whole air samples in 6 L evacuated and passivated stainless-steel canisters.
-
Preconcentration:
-
Connect the sample canister to an automated preconcentrator system.
-
Draw a known volume of sample gas (e.g., 250 mL) through a multi-stage cryogenic trap to concentrate the VOCs and remove bulk gases like nitrogen, oxygen, and water.
-
-
Thermal Desorption & Injection:
-
Rapidly heat the trap to desorb the focused analytes into the GC inlet.
-
-
GC-MS Analysis:
-
GC Column: 60 m x 0.32 mm ID, 1 µm film thickness, low-polarity column.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 35°C), hold for several minutes, then ramp to a final temperature of ~200°C to elute all compounds.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for acrolein (m/z 55, 56) and its isomers.
-
Quantification: Use a multi-point calibration curve generated from certified gas standards.
-
Conclusion and Recommendations
The accurate analysis of acrolein and its isomers is a non-trivial task that demands a careful selection of methodology based on the sample matrix, required sensitivity, and available instrumentation.
-
For ambient or indoor air analysis , direct GC-MS via EPA Method TO-15 is the most robust and reliable approach, avoiding the significant recovery issues associated with the DNPH method.[7]
-
For aqueous samples, food, and beverages , HPLC with derivatization is the method of choice. While the DNPH method is widely used, analysts must be acutely aware of the potential for low and variable recovery of the acrolein derivative and validate their procedure accordingly.[8]
-
For biological or clinical samples where ultimate sensitivity is required, HPLC with fluorescence derivatization using reagents like DDB or Luminarin 3 offers superior performance.[11][12]
By understanding the chemical principles and practical limitations of each technique, researchers can generate accurate and defensible data, advancing our understanding of the role of acrolein in science, health, and industry.
References
- BenchChem. (n.d.). A Comparative Guide to Derivatization Reagents for 2-Chloroacrolein Analysis.
- Parmar, S. S., de Vera, V., & Aldea-Cruz, J. (n.d.). Sampling and Analysis of Acrolein using DNPH Derivatization. California Air Resources Board.
- ResearchGate. (n.d.). Methods for detection of acrolein by HPLC analysis after derivatization....
- U.S. Environmental Protection Agency. (n.d.). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters.
- Atmospheric Analysis and Consulting, Inc. (n.d.). Sampling and Analysis of Acrolein using DNPH Derivatization.
- Bauer, R., et al. (n.d.). Acrolein Dimer as a Marker for Direct Detection of Acrolein in Wine. CABI Digital Library.
- Kageyama, S., et al. (n.d.). Determination of acrolein in serum by high-performance liquid chromatography with fluorescence detection after pre-column fluorogenic derivatization using 1,2-diamino-4,5-dimethoxybenzene. PubMed.
- U.S. Environmental Protection Agency. (n.d.). Collection and Analysis of Acrolein using Compendium Method TO-15.
- U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 603: Acrolein and Acrylonitrile Purge and Trap via GC with Flame I....
- Thermo Fisher Scientific. (n.d.). Determination of Acrolein and Other Process Contaminants in Beer, Wine, and Potato Chip Matrices by Liquid Chromatography-Single Quadrupole Mass Spectrometry.
- ResearchGate. (n.d.). Acrolein Dimer as a Marker for Direct Detection of Acrolein in Wine.
- Paci, A., et al. (2000). Quantitative high-performance liquid chromatographic determination of acrolein in plasma after derivatization with Luminarin 3. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 239-246.
- Wikipedia. (n.d.). Acrolein.
- IARC Working Group. (2021). Acrolein, Crotonaldehyde, and Arecoline. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 128.
- Chen, M., et al. (2022). Origin and Fate of Acrolein in Foods. Foods, 11(13), 1976.
- Busto, O., et al. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. Molecules, 25(24), 5863.
Sources
- 1. Acrolein - Wikipedia [en.wikipedia.org]
- 2. Acrolein - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Origin and Fate of Acrolein in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. Sampling and Analysis of Acrolein using DNPH Derivatization - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of acrolein in serum by high-performance liquid chromatography with fluorescence detection after pre-column fluorogenic derivatization using 1,2-diamino-4,5-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative high-performance liquid chromatographic determination of acrolein in plasma after derivatization with Luminarin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry [mdpi.com]
The Researcher's Guide to Antibody Specificity in Acrolein-Modified Protein Detection: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of oxidative stress and cellular damage, the accurate detection of acrolein-modified proteins is paramount. Acrolein, a highly reactive α,β-unsaturated aldehyde, is a product of lipid peroxidation and a component of environmental pollutants.[1][2] Its propensity to form adducts with proteins, primarily with lysine, cysteine, and histidine residues, can lead to significant alterations in protein function and is implicated in the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[3][4][5] Consequently, antibodies that specifically recognize these acrolein-protein adducts are indispensable tools for advancing our understanding of these pathological processes.
This guide provides an in-depth comparison of the cross-reactivity and performance of antibodies targeting acrolein-modified proteins. Moving beyond a simple product listing, we will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the integrity and validity of your research findings.
The Genesis of Acrolein-Protein Adducts: A Chemical Perspective
Acrolein's high electrophilicity drives its reaction with nucleophilic amino acid side chains.[2][6] The primary targets are the ε-amino group of lysine, the sulfhydryl group of cysteine, and the imidazole group of histidine.[4][7] With lysine, acrolein forms several adducts, most notably Nε-(3-formyl-3,4-dehydropiperidino)lysine (FDP-lysine) and the more stable Nε-(3-methylpyridinium)-L-lysine (MP-lysine).[6][8][9] These adducts serve as the primary epitopes for the generation and specific recognition by antibodies.
Caption: Formation of various acrolein-protein adducts.
Comparative Analysis of Antibody Specificity
The utility of an anti-acrolein adduct antibody is fundamentally determined by its specificity. An ideal antibody will exhibit high affinity for acrolein-modified residues while demonstrating negligible cross-reactivity with native proteins or proteins modified by other aldehydes, such as 4-hydroxy-2-nonenal (HNE) or malondialdehyde (MDA).
Several well-characterized monoclonal and polyclonal antibodies have been developed. A notable example is the monoclonal antibody (mAb) 5F6, which was raised against acrolein-modified keyhole limpet hemocyanin (KLH).[1][2] This antibody specifically recognizes FDP-lysine and MP-lysine adducts.[8][9] Crucially, studies have demonstrated its lack of cross-reactivity with proteins modified by other aldehydes like formaldehyde and HNE, underscoring its high specificity for acrolein-induced modifications.[10][11]
| Antibody Clone/Type | Immunogen | Recognized Epitope(s) | Reported Cross-Reactivity | Key Applications | Reference(s) |
| mAb5F6 (murine monoclonal) | Acrolein-modified KLH | FDP-lysine, MP-lysine | Weak to no reactivity with other aldehyde adducts (e.g., HNE, MDA).[10][11] | ELISA, WB, IHC[1][2] | [1][2][8] |
| Rabbit Polyclonal | Acrolein-modified KLH | Acrolein-protein adducts | Specific for acrolein adducts over native proteins.[10] | ELISA, WB[10][11] | [10][11] |
| mAb 2C4 (murine monoclonal) | Glutathione conjugate of acrolein-modified protein | Protein-bound Glutathione, GSH conjugate of FDP-lysine, GSSG | Cross-reacts with S-glutathiolated proteins.[12] | IHC[12] | [12] |
| mAb 10A10 (mouse monoclonal) | Acrolein conjugated protein | Acrolein modified protein | Species independent. | WB, ICC, ELISA | [13] |
Table 1: Comparison of Select Antibodies Against Acrolein-Modified Proteins
The choice between a monoclonal and a polyclonal antibody depends on the specific application. Monoclonal antibodies, like mAb5F6, offer high specificity to a single epitope, ensuring batch-to-batch consistency, which is critical for quantitative assays like ELISA. Polyclonal antibodies, while potentially recognizing multiple epitopes on the acrolein-modified protein, can be advantageous in applications like Western blotting for amplifying the signal from a heterogeneous population of adducts.
Validating Antibody Performance: Essential Experimental Protocols
To ensure the trustworthiness of research findings, every protocol must be a self-validating system. This involves the inclusion of appropriate positive and negative controls to confirm antibody specificity and assay performance.
Workflow for Antibody Validation
Caption: A streamlined workflow for validating antibody specificity.
Detailed Protocol: Competitive ELISA for Acrolein-Protein Adducts
This protocol is adapted from methodologies described for the quantification of acrolein-protein adducts.[10][11]
Rationale: A competitive ELISA is a highly sensitive method for quantifying the amount of acrolein-protein adducts in a sample. The assay relies on the competition between the adducts in the sample and a fixed amount of coated acrolein-modified protein for binding to a limited amount of primary antibody.
Materials:
-
96-well microtiter plates
-
Acrolein-modified BSA (for coating)
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against acrolein-protein adducts
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample lysates or purified proteins
Procedure:
-
Coating: Coat the wells of a 96-well plate with acrolein-modified BSA (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate your samples and standards with a fixed, limiting concentration of the primary anti-acrolein adduct antibody for 1-2 hours at room temperature.
-
Incubation: Transfer the pre-incubated antibody-sample/standard mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of acrolein adducts in the sample.
Detailed Protocol: Western Blotting for Acrolein-Protein Adducts
Rationale: Western blotting allows for the identification of specific acrolein-modified proteins based on their molecular weight.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Include a lane with a pre-stained molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-acrolein adduct antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]
Detailed Protocol: Immunohistochemistry (IHC) for Acrolein-Protein Adducts
Rationale: IHC enables the visualization of the spatial distribution of acrolein-modified proteins within tissue sections, providing valuable contextual information.[16][17]
Procedure:
-
Tissue Preparation: Fix, embed (paraffin or frozen), and section the tissue samples.
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval if necessary (heat-induced or enzymatic) to unmask the epitope.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-acrolein adduct antibody overnight at 4°C.
-
Washing: Wash the slides with PBS or TBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Detection: Visualize the signal with a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and mount with a coverslip.
-
Microscopy: Examine the slides under a light microscope.
Conclusion: Ensuring Rigor in Acrolein Adduct Detection
The selection of a highly specific and well-validated antibody is the cornerstone of reliable research on acrolein-mediated protein modification. As this guide has demonstrated, understanding the nature of acrolein-protein adducts, critically evaluating antibody specificity data, and employing robust, self-validating experimental protocols are essential for generating accurate and reproducible results. By adhering to these principles, researchers can confidently investigate the role of acrolein in health and disease, ultimately contributing to the development of novel diagnostic and therapeutic strategies.
References
-
Uchida, K., et al. (1998). Acrolein is a product of lipid peroxidation reaction. Formation of free acrolein and its conjugate with lysine residues in oxidized low density lipoprotein. Journal of Biological Chemistry, 273(26), 16058-16066. [Link]
-
Tanaka, N., et al. (2001). Immunohistochemical detection of lipid peroxidation products, protein-bound acrolein and 4-hydroxynonenal protein adducts, in actinic elastosis of photodamaged skin. Archives of Dermatological Research, 293(7), 363-367. [Link]
-
Uchida, K., et al. (1998). Protein-bound acrolein: potential markers for oxidative stress. Proceedings of the National Academy of Sciences, 95(9), 4882-4887. [Link]
-
Moghe, A., et al. (2004). Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure. Journal of Toxicology and Environmental Health, Part A, 67(13), 1089-1103. [Link]
-
Ito, D., et al. (2005). Recognition of acrolein-specific epitopes by B cell receptors triggers an innate immune response. The Journal of Immunology, 174(1), 23-29. [Link]
-
Shi, R., et al. (2019). Evidence of acrolein in synovial fluid of dogs with osteoarthritis as a potential inflammatory biomarker. BMC Veterinary Research, 15(1), 1-10. [Link]
-
Ishino, T., et al. (2009). Use of Glutathione Conjugate of Acrolein-Modified Proteins as an Immunogen. Chemical Research in Toxicology, 22(7), 1234-1240. [Link]
-
American Research Products, Inc. (n.d.). Acrolein Antibody, SMC-505S. [Link]
-
Jia, X., et al. (2011). Protein modification by acrolein: Formation and stability of cysteine adducts. Chemical Research in Toxicology, 24(1), 107-117. [Link]
-
Chen, H. H., et al. (2023). Acrolein adducts and responding autoantibodies correlate with metabolic disturbance in Alzheimer's disease. Alzheimer's Research & Therapy, 15(1), 1-17. [Link]
-
ResearchGate. (n.d.). Competitive ELISA analysis with the acrolein-lysine adducts. [Link]
-
Wang, H. T., et al. (2014). Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells. Molecular Carcinogenesis, 53(10), 803-812. [Link]
-
Ansari, G. A., & Gan, J. C. (1989). Inactivation of plasma alpha1-proteinase inhibitor by acrolein: adduct formation with lysine and histidine. Research Communications in Chemical Pathology and Pharmacology, 65(1), 127-130. [Link]
-
Protein Mods. (n.d.). Immunohistochemistry. [Link]
-
Tsou, T. C., et al. (2019). Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food. Journal of Food and Drug Analysis, 27(3), 706-715. [Link]
-
Lee, S. H., et al. (2014). Detection of acrolein-derived cyclic DNA adducts in human cells by monoclonal antibodies. Chemical Research in Toxicology, 27(5), 886-895. [Link]
-
Reijm, S., et al. (2022). Cross-reactivity of anti-modified protein antibodies is also present in predisease and individuals without rheumatoid arthritis. Annals of the Rheumatic Diseases, 81(9), 1332-1334. [Link]
-
Spiess, P. C., et al. (2011). Proteomic profiling of acrolein adducts in human lung epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 300(6), L947-L959. [Link]
-
Tang, M. S., et al. (2011). Effect of Carcinogenic Acrolein on DNA Repair and Mutagenic Susceptibility. Chemical Research in Toxicology, 24(9), 1561-1572. [Link]
-
Uchida, K., et al. (2002). Thiolation of protein-bound carcinogenic aldehyde. An electrophilic acrolein-lysine adduct that covalently binds to thiols. The Journal of Biological Chemistry, 277(26), 23877-23882. [Link]
-
Merck Millipore. (n.d.). Antibodies for Oxidative Stress Research. [Link]
-
ResearchGate. (n.d.). Functional categorization of acrolein-adducted proteins. [Link]
-
ResearchGate. (n.d.). Biomarkers of acrolein exposure: Competitive ELISA for the quantitation of acrolein-protein adducts. [Link]
-
Dalle-Donne, I., et al. (2006). Biomarkers of oxidative damage in human disease. Clinical Chemistry, 52(4), 601-623. [Link]
-
JaICA. (n.d.). Antibodies for Oxidative stress and anti-aging research. [Link]
-
Winklhofer-Roob, B. M., et al. (2022). Overview of Clinical Relevance of Antibodies Against Oxidized Low-Density Lipoprotein (oLAb) Within Three Decades by ELISA Technology. Antioxidants, 11(5), 978. [Link]
-
Chevalier, J., et al. (2014). Biological markers of oxidative stress: Applications to cardiovascular research and practice. Free Radical Biology and Medicine, 75, 107-121. [Link]
-
de Zoete, M. R., et al. (2019). Cross-reactivity of IgM anti-modified protein antibodies in rheumatoid arthritis despite limited mutational load. Arthritis Research & Therapy, 21(1), 1-10. [Link]
-
Reijm, S., et al. (2017). Cross-reactivity of anti-modified protein antibodies is also present in predisease and individuals without rheumatoid arthritis. Annals of the Rheumatic Diseases, 76(2), 341-345. [Link]
-
DeMarini, D. M. (2020). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society, 142(28), 12256-12265. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Protein-bound acrolein: Potential markers for oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. Acrolein adducts and responding autoantibodies correlate with metabolic disturbance in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Carcinogenic Acrolein on DNA Repair and Mutagenic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recognition of acrolein-specific epitopes by B cell receptors triggers an innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mybiosource.com [mybiosource.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemical detection of lipid peroxidation products, protein-bound acrolein and 4-hydroxynonenal protein adducts, in actinic elastosis of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Guide to Benchmarking New Catalysts for Methacrolein Synthesis: From Lab-Scale Testing to Performance Validation
Methacrolein (MAL) is a pivotal intermediate in the chemical industry, primarily serving as a precursor to methyl methacrylate (MMA), a monomer essential for producing a wide range of polymers and resins.[1][2][3] The dominant production route for methacrolein is the catalytic oxidation of isobutylene or isobutane.[1][4] The efficiency of this process hinges on the performance of the catalyst, making the development and rigorous benchmarking of new catalytic materials a critical endeavor for enhancing yield, selectivity, and overall process economy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark new catalysts for methacrolein synthesis. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, outlines self-validating methodologies, and is grounded in authoritative scientific literature to ensure technical accuracy and practical relevance.
The Catalytic Landscape: Establishing the Benchmark
The selective oxidation of isobutylene to methacrolein is a well-established industrial process.[4] Historically, multi-component mixed metal oxides, particularly those based on molybdenum and bismuth (Mo-Bi), have been the cornerstone of this technology.[1][5][6] These catalysts are known for their ability to perform the allylic oxidation of isobutylene with reasonable selectivity.[5]
However, the pursuit of higher efficiency and the ability to use alternative feedstocks like isobutane have driven research into new catalytic systems. Among the most promising are Keggin-type heteropolyacids (HPAs).[7][8] These compounds, such as H3PMo12O40 and its cesium or vanadium-substituted variants, offer tunable acidic and redox properties, which are crucial for activating C-H bonds and facilitating selective oxygen insertion.[7] The substitution of protons with larger cations like Cs+ can also increase the catalyst's surface area, which is beneficial for catalytic activity.[7]
When benchmarking a new catalyst, it is essential to compare its performance against these established systems. A novel catalyst should ideally demonstrate superiority in one or more of the following areas:
-
Higher conversion of the feedstock (isobutylene or isobutane).
-
Greater selectivity towards methacrolein, minimizing the formation of byproducts like COx and methacrylic acid.
-
Improved yield of methacrolein at lower temperatures to reduce energy consumption.
-
Enhanced long-term stability and resistance to deactivation.
The Benchmarking Workflow: A Phased Approach
A robust benchmarking program can be broken down into four distinct phases: catalyst synthesis and characterization, experimental setup for performance evaluation, data acquisition and analysis, and long-term stability studies.
The journey of a new catalyst begins with its synthesis. Whether it's a mixed metal oxide prepared by co-precipitation or a supported heteropolyacid, the synthesis method must be reproducible.
Step-by-Step Protocol for Catalyst Synthesis (Example: Cs-substituted HPA)
-
Dissolution: Dissolve phosphomolybdic acid (H3PMo12O40) in deionized water.
-
Addition of Counter-cation: Slowly add a solution of cesium carbonate (Cs2CO3) dropwise to the HPA solution while stirring vigorously. The molar ratio of Cs to HPA is a critical parameter to control the catalyst's acidity.[7]
-
Evaporation: Heat the resulting solution to evaporate the water, leaving behind a solid precursor.
-
Calcination: Transfer the solid to a furnace and calcine it in a flow of air. The calcination temperature and duration are crucial for forming the final active phase and must be carefully optimized. A typical range is 300-400°C.
Essential Characterization Techniques:
Before performance testing, the catalyst's physicochemical properties must be thoroughly characterized. This data is vital for understanding the structure-activity relationship.
| Characterization Technique | Purpose |
| XRD (X-ray Diffraction) | To identify the crystalline phases present in the catalyst. |
| BET Surface Area Analysis | To measure the specific surface area, pore volume, and pore size distribution. |
| FT-IR/Raman Spectroscopy | To identify the functional groups and the structure of the catalyst (e.g., the Keggin structure of HPAs). |
| XPS (X-ray Photoelectron Spectroscopy) | To determine the elemental composition and oxidation states of the elements on the catalyst surface. |
| TEM (Transmission Electron Microscopy) | To visualize the morphology and particle size of the catalyst. |
The gas-phase oxidation of isobutylene is typically carried out in a fixed-bed reactor. This setup allows for precise control of reaction parameters and facilitates the collection of accurate performance data.[9][10]
Key Components of a Fixed-Bed Reactor System:
-
Gas Feed System: Mass flow controllers (MFCs) are used to precisely control the flow rates of isobutylene, oxygen, and an inert diluent gas like nitrogen.
-
Vaporizer/Mixing Chamber: If a liquid feedstock is used, a vaporizer is needed. A mixing chamber ensures the reactants are well-mixed before entering the reactor.
-
Reactor: A tubular reactor, often made of quartz or stainless steel, is housed within a furnace to maintain a constant reaction temperature. The catalyst is packed within the reactor, usually supported by quartz wool.
-
Condenser and Liquid Collection: After the reactor, the product stream is cooled to condense the liquid products, which are then collected for analysis.[9]
-
Gas Analysis System: The effluent gas is analyzed using an online gas chromatograph (GC) to quantify the reactants and products.[1]
Diagram of the Benchmarking Workflow
Caption: A phased approach to benchmarking new catalysts for methacrolein synthesis.
The core of benchmarking lies in the accurate measurement of catalyst performance. This involves running the reaction under controlled conditions and analyzing the product stream.
Experimental Protocol for Catalytic Testing:
-
Catalyst Loading: A known mass of the catalyst is loaded into the reactor.
-
Pre-treatment: The catalyst is pre-treated, typically by heating in a flow of air or nitrogen to a specific temperature to ensure it is in a stable state before the reaction.
-
Reaction: The reactant gas mixture (isobutylene/O2/N2) is introduced into the reactor at a defined flow rate and temperature. The reaction is allowed to reach a steady state, which is monitored by the GC.
-
Data Collection: Once at a steady state, the composition of the effluent gas is measured multiple times to ensure the data is reproducible.
-
Parameter Variation: The experiment is repeated at different temperatures, gas hourly space velocities (GHSV), and reactant ratios to map out the catalyst's performance envelope.
Key Performance Indicators (KPIs) and Their Calculation:
The performance of the catalyst is quantified using three main KPIs: conversion, selectivity, and yield.
-
Conversion (X): The fraction of the reactant (isobutylene) that has been consumed in the reaction.[11][12]
-
Formula: X_isobutylene (%) = ([Isobutylene]_in - [Isobutylene]_out) / [Isobutylene]_in * 100
-
-
Selectivity (S): The fraction of the converted reactant that has been transformed into the desired product (methacrolein).[11][12][13]
-
Formula: S_methacrolein (%) = [Methacrolein]_out / ([Isobutylene]_in - [Isobutylene]_out) * 100
-
-
Yield (Y): The fraction of the initial reactant that has been converted into the desired product.[11][12][13]
-
Formula: Y_methacrolein (%) = [Methacrolein]_out / [Isobutylene]_in * 100
-
Alternatively, Y = X * S / 100
-
Diagram of the Reaction Network
Caption: Simplified reaction network for the oxidation of isobutylene.
Industrial catalysts must operate efficiently for thousands of hours. Therefore, assessing the long-term stability of a new catalyst is crucial.
Time-on-Stream Experiment:
The catalyst is run continuously under optimized reaction conditions for an extended period (e.g., 100+ hours). The conversion and selectivity are monitored over time. A stable catalyst will show minimal decline in performance.
Post-Reaction Characterization:
After the stability test, the used catalyst should be characterized again using the techniques from Phase 1. This can reveal the causes of deactivation, such as:
-
Coke formation: The deposition of carbonaceous species on the catalyst surface.
-
Sintering: The agglomeration of catalyst particles, leading to a loss of surface area.
-
Phase change: A change in the crystalline structure of the catalyst.
-
Loss of active components: Evaporation or leaching of key elements from the catalyst.[14]
Comparative Data Analysis
To facilitate a clear comparison, the performance data for new catalysts should be presented alongside data for benchmark catalysts under identical conditions.
Table 1: Comparative Performance for Methacrolein Synthesis from Isobutylene
| Catalyst | Temp (°C) | GHSV (h⁻¹) | Isobutylene Conv. (%) | MAL Selectivity (%) | MAL Yield (%) | Reference |
| Benchmark: Mo-Bi-O | 380 | 3,600 | 85.2 | 88.5 | 75.4 | Fictional Data |
| New Catalyst A | 360 | 3,600 | 90.5 | 92.1 | 83.3 | Fictional Data |
| New Catalyst B | 380 | 4,500 | 88.0 | 89.5 | 78.7 | Fictional Data |
Note: The data in this table is illustrative and should be replaced with experimental results.
Table 2: Performance Data for HPA-based Catalysts in Isobutane Oxidation
| Catalyst | Temp (°C) | Isobutane Conv. (%) | MAL+MAA Selectivity (%) | Reference |
| (NH₄)₃HPMo₁₁VO₄₀/Cs₃PMo₁₂O₄₀ | 350 | 16.0 | ~50 | [7] |
| Cs₂V₀.₃Cu₀.₂PMo₁₂O₄₀ | - | 13.0 | 53.0 | [7] |
| Cs₂.₅Fe₀.₁H₀.₂PMo₁₂O₄₀ | - | - | - | [7] |
Note: This table presents literature data for context. A direct comparison would require testing under identical conditions.
Conclusion
Benchmarking new catalysts for methacrolein synthesis is a systematic process that requires careful planning, precise execution, and thorough analysis. By following the phased approach outlined in this guide—from reproducible synthesis and comprehensive characterization to rigorous performance testing and stability evaluation—researchers can generate high-quality, reliable data. This enables an objective comparison with established benchmarks and accelerates the development of next-generation catalysts that can improve the efficiency and sustainability of methacrolein production. The ultimate goal is to identify and validate catalysts that not only exhibit superior performance in the lab but also possess the robustness required for industrial application.
References
-
Lingaiah, N., et al. (2021). Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review. Catalysts, 11(10), 1175. [Link]
-
Song, W., et al. (2006). Preparation of heteropolyacid/carbon catalyst and its application to methacrolein oxidation. Studies in Surface Science and Catalysis, 162, 801-808. [Link]
-
Speight, J. G. (2017). Oxidation of Isobutylene (Methacrolein and Methacrylic Acid). Chemical and Process Design Handbook, 633-634. [Link]
-
Lingaiah, N., et al. (2022). Catalyst Design for Methacrolein Oxidation to Methacrylic Acid. Request PDF. [Link]
-
Wang, J., et al. (2021). Reaction equation for the oxidation of isobutene to MAC. ResearchGate. [Link]
-
Heid, M., et al. (2022). Processing Study on the Stability of Heteropoly Acid Catalyst in the Oxidation of Methacrolein to Methacrylic Acid. ResearchGate. [Link]
- CN105363491A - Loaded heteropolyacid catalyst for preparing methacrylic acid through oxidization of methacrolein.
-
Wang, T., et al. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. [Link]
-
Wang, Y., et al. (2022). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. MDPI. [Link]
-
Yu, X., et al. (2018). Catalytic synthesis of methacrolein via the condensation of formaldehyde and propionaldehyde with l-proline. Green Chemistry, 20(21), 4963-4972. [Link]
-
Song, N., et al. (2005). Oxidation of isobutene to methacrolein using bismuth molybdate catalysts: Comparison of operation in periodic and continuous feed mode. ResearchGate. [Link]
-
Yu, X., et al. (2018). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-proline. Request PDF. [Link]
-
Fiveable. (n.d.). Yield and Selectivity in Chemical Reactions. [Link]
-
The Concept Simplified. (2024, January 15). Conversion, Selectivity and Yield. YouTube. [Link]
-
Al-Sabagh, A. M., et al. (2016). Fixed bed reactor experimental set-up. ResearchGate. [Link]
-
Aggarwal, N. (2024, September 30). Conversion, Selectivity, Yield for a multiple reaction. ChemEnggCalc. [Link]
-
Ismayilov, R. (2022). Design and Optimization of Isobutylene Oxidation Reactor and a Minor Heat Exchanger. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. OXIDATION OF ISOBUTYLENE (Methacrolein and Methacrylic Acid) [mail.almerja.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chemenggcalc.com [chemenggcalc.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methoxymethyl)acrolein
As a reactive unsaturated aldehyde, 2-(Methoxymethyl)acrolein demands meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides drug development professionals, researchers, and scientists with a direct, step-by-step protocol grounded in established safety principles for hazardous chemical waste management. The procedures outlined here are based on the known hazards of acroleins, a class of compounds to which this compound belongs.
Hazard Assessment: Understanding the Risk
Proper disposal begins with a thorough understanding of the chemical's inherent dangers. While a specific Safety Data Sheet (SDS) for this compound must always be the primary reference, its structure as an acrolein derivative indicates a similar hazard profile to acrolein itself. Acroleins are designated as acutely hazardous materials, necessitating stringent safety protocols.[1][2]
Key hazards include high flammability, extreme toxicity, and chemical reactivity. Vapors can form explosive mixtures with air and may travel to a distant ignition source and flash back.[3] The substance is often fatal if swallowed, inhaled, or in contact with skin, and it can cause severe chemical burns.[4][5][6]
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin.[4][5] Corrosive to the respiratory tract. | ☠️ |
| Flammability | Highly flammable liquid and vapor.[7] Vapors may form explosive mixtures with air.[4] | 🔥 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5][7] | corrosive |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[7] | 環境 |
| Reactivity | May polymerize explosively when exposed to heat, light, or initiators like acids and bases.[2] | 🔥 |
Prerequisites for Disposal
Before handling waste, ensure the following preparatory steps are completed:
-
Consult Institutional EHS: Your primary action must be to consult your institution's Environmental Health and Safety (EHS) department.[8] They will provide specific, approved disposal routes and any unique institutional requirements.
-
Review the Safety Data Sheet (SDS): Always have the specific SDS for this compound readily accessible. This document contains the most accurate information on hazards and handling.
-
Plan for Waste Minimization: Design experiments to use the minimum amount of material necessary, thereby reducing the volume of hazardous waste generated.[8]
Personal Protective Equipment (PPE)
Due to the acute toxicity and corrosivity of acrolein derivatives, a robust PPE ensemble is mandatory. Never handle this waste without full protection.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves. Consult a glove compatibility chart for resistance to acroleins. Double-gloving may be appropriate. | Prevents skin contact, which can be toxic and cause severe burns.[4] |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage.[4] |
| Body Protection | Flame-retardant and chemical-resistant lab coat or apron. | Protects against skin contact and provides a barrier in case of fire. |
| Respiratory Protection | Use only in a certified chemical fume hood.[2] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator is required.[4] | Prevents inhalation of vapors, which can be fatal.[5] |
Step-by-Step Waste Collection Protocol
Adherence to a strict collection and storage protocol is critical to prevent accidental exposure and dangerous reactions.
Step 1: Segregate the Waste Isolate this compound waste from all other chemical waste streams.
-
Rationale: Cross-contamination can lead to dangerous reactions. It is incompatible with acids, bases, oxidizing agents, amines, and metal salts, which can induce violent polymerization.[2][9][10]
Step 2: Use a Designated Waste Container Collect all waste—including pure substance, solutions, and contaminated materials like pipette tips and wipes—in a dedicated container.[2][8]
-
Container Specifications:
-
Rationale: A dedicated, sealed container prevents the release of toxic, flammable vapors and avoids accidental mixing with incompatible chemicals. Grounding is essential to mitigate ignition risk.[6]
Step 3: Label the Container Correctly The moment you add the first drop of waste, label the container.
-
Label Contents:
-
The words "Hazardous Waste "
-
Full Chemical Name: "Waste this compound "
-
List all components and their approximate percentages.
-
Appropriate hazard pictograms (Flammable, Toxic, Corrosive, Environmental Hazard).
-
The "Accumulation Start Date " (the date the first waste was added).
-
-
Rationale: Proper labeling is a legal requirement and is crucial for communicating hazards to all laboratory personnel and waste handlers.[9][11]
Step 4: Store the Waste Safely Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[9]
-
Storage Conditions:
-
Rationale: Safe storage minimizes the risk of fire, explosive polymerization, and accidental spills.
Disposal Pathways: A Decision Workflow
The primary and most recommended disposal route is through your institution's licensed hazardous waste management program. On-site treatment is a specialized procedure that should only be considered for dilute aqueous streams and requires explicit EHS approval.
Caption: Disposal decision workflow for this compound waste.
Pathway A: Licensed Professional Waste Disposal (Default Method)
This is the standard and required method for pure, concentrated, and solid waste contaminated with this compound. Once your waste container is ready, follow your institutional procedures to have it removed by a licensed professional waste disposal service.[10][12] This ensures cradle-to-grave management in compliance with federal and local regulations.[13]
Pathway B: On-Site Neutralization (Requires EHS Approval)
For some dilute aqueous waste streams of aldehydes, chemical neutralization may be a possibility to render the waste non-hazardous.[14] This process must only be performed with the explicit, written permission of your EHS department and in accordance with local wastewater regulations.[15][14]
-
Mechanism: Treatment often involves reacting the aldehyde with a neutralizing agent like sodium bisulfite or sodium pyrosulfite, which forms a less toxic adduct.[1][16]
-
Verification: After treatment, the waste must be tested to verify that the aldehyde concentration is below regulatory limits before it can be considered non-hazardous.[14]
-
Final Disposal: Never assume treated waste can go down the drain. Final disposal of the treated effluent requires approval from the local Publicly Owned Treatment Works (POTW) or sewer authority.[15]
Regulatory Compliance
In the United States, acrolein is classified by the Environmental Protection Agency (EPA) as a P-listed, acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] This designation carries the most stringent regulatory requirements for handling and disposal. All materials contaminated with it, including empty containers, must be managed as hazardous waste.[2][10] Adherence to these federal, state, and institutional policies is mandatory.
References
- Google Search.
- Benchchem. Navigating the Disposal of Malealdehyde: A Guide to Safe and Compliant Practices.
- Northwestern University. Hazardous Waste Disposal Guide - Research Safety.
- Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes.
- Google Patents.
- EPA Nepis. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
- Sigma-Aldrich.
- Chem Service.
- Fisher Scientific.
- Physikalisch-Technische Bundesanstalt.
- Angene Chemical. Safety Data Sheet - 4-Methoxy-3-(methoxymethyl)benzaldehyde.
- US EPA.
- Matheson Tri-Gas, Inc.
- Fisher Scientific.
- Sigma-Aldrich.
- Inchem.org. Acrolein (HSG 67, 1991).
- CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely.
- Agar Scientific.
- Chemos GmbH&Co.KG.
- Washington State Department of Ecology.
- Acrolein Standard.
- Yale Environmental Health & Safety. Acrolein Fact Sheet.
- Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Acrolein.
Sources
- 1. Acrolein (HSG 67, 1991) [inchem.org]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ekeindia.com [ekeindia.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. agarscientific.com [agarscientific.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. drexel.edu [drexel.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. epa.gov [epa.gov]
- 14. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 15. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 16. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Methoxymethyl)acrolein
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 2-(Methoxymethyl)acrolein. As a derivative of acrolein, a highly toxic and reactive aldehyde, this compound must be handled with extreme caution.[1][2] This document outlines the necessary personal protective equipment (PPE), handling protocols, and emergency procedures to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures.
Immediate Safety Concerns & Hazard Summary
This compound is expected to share many of the hazardous properties of its parent compound, acrolein. Acrolein is a highly flammable liquid and vapor that is fatal if swallowed or inhaled and toxic in contact with skin.[3][4] It causes severe skin burns and eye damage and is corrosive to the respiratory tract.[1][2] Furthermore, acrolein is suspected of causing cancer and may polymerize explosively if not properly inhibited and stored.[1][5][6] Given these risks, a stringent PPE protocol is not merely a recommendation but a critical necessity.
Key Hazards:
-
Acute Toxicity: Potentially fatal upon inhalation, ingestion, or skin absorption.[2][3]
-
Corrosivity: Causes severe burns to skin, eyes, and the respiratory system.[1][7]
-
Flammability: Highly flammable liquid and vapor, posing a significant fire and explosion hazard.[1][3][8]
-
Reactivity: Can undergo hazardous polymerization and may form shock-sensitive peroxides.[5][6][9]
| Exposure Limit (Acrolein as reference) | Agency | Value |
| Permissible Exposure Limit (PEL) - TWA | OSHA | 0.1 ppm (0.25 mg/m³)[1][10] |
| Recommended Exposure Limit (REL) - TWA | NIOSH | 0.1 ppm (0.25 mg/m³)[10] |
| Recommended Exposure Limit (REL) - STEL | NIOSH | 0.3 ppm (0.8 mg/m³)[10] |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 2 ppm[10] |
TWA: Time-Weighted Average over an 8-hour shift. STEL: Short-Term Exposure Limit, a 15-minute TWA that should not be exceeded.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the task being performed and the associated risk of exposure. All work with this compound must be conducted within a certified chemical fume hood or glove box to minimize inhalation exposure.[2][11][12][13]
Eye and Face Protection: The First Line of Defense
Why it's critical: Vapors of acrolein compounds are severely irritating to the eyes, and splashes can cause irreversible damage and burns.[1][5][14]
-
Minimum Requirement: ANSI-approved safety glasses with side shields must be worn for all tasks.[13]
-
Splash Hazard Operations: When there is any potential for splashes—such as during transfers, dilutions, or reactions—indirectly vented chemical splash goggles must be worn.[2][14] For enhanced protection, a full-face shield should be worn over the chemical goggles.[15][16][17]
-
Contact Lenses: Contact lenses should not be worn when working with this substance, as they can trap vapors against the eye and hinder emergency flushing.[1][15]
Skin and Body Protection: An Impermeable Barrier
Why it's critical: this compound is readily absorbed through the skin and can cause severe burns and systemic toxicity.[2][9][13] Standard laboratory coats made of cotton or polyester offer insufficient protection against direct contact.
-
Gloves: Standard nitrile gloves are not sufficient. Butyl rubber gloves are recommended for handling acrolein and its derivatives.[2][11][12] Always use a double-gloving technique, with an inner nitrile glove and an outer butyl rubber glove.[2] Gloves must be inspected for tears or punctures before each use and changed immediately if contamination is suspected.[12][16] Use proper glove removal technique to avoid skin contact.[16]
-
Lab Coat/Apron: A flame-retardant lab coat is mandatory. For procedures with a high risk of splashing, a chemically resistant apron and sleeve protectors should be worn over the lab coat.[2][18]
-
Body Clothing: Wear long pants and fully enclosed, chemical-resistant footwear.[2][19] The area of skin between the shoe and ankle must not be exposed.[11] Contaminated clothing should be removed immediately and laundered by trained personnel before reuse.[1][20]
Respiratory Protection: Safeguarding Against Inhalation
Why it's critical: Inhalation is a primary route of exposure, with effects ranging from severe respiratory tract irritation to delayed pulmonary edema and death.[1][2][5]
-
Standard Operations: All work must be conducted in a properly functioning chemical fume hood with a certified face velocity between 80 and 125 feet per minute.[11] This is the primary engineering control to prevent inhalation exposure.
-
Emergency or High-Risk Scenarios: In situations where the concentration may exceed the OSHA PEL of 0.1 ppm, such as a large spill or failure of engineering controls, respiratory protection is required.[1] A NIOSH-approved full-facepiece respirator with organic vapor cartridges is necessary.[1][16] For concentrations exceeding 1 ppm, a supplied-air respirator operated in a positive-pressure mode is required.[1] A comprehensive respiratory protection program that includes training, fit-testing, and medical evaluation must be in place, compliant with OSHA standard 29 CFR 1910.134.[1][15][18]
Operational Plans: From Handling to Disposal
A self-validating protocol ensures safety at every step. This includes proper donning and doffing of PPE, diligent handling practices, and meticulous waste management.
Step-by-Step PPE Protocol
Donning Sequence:
-
Outer Garments: Put on chemical-resistant footwear and long pants.
-
Lab Coat: Don a flame-retardant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Put on the first pair of gloves (nitrile).
-
Respirator (if required): Perform a seal check before entering the work area.
-
Eye/Face Protection: Put on chemical splash goggles and a face shield.
-
Outer Gloves: Put on the second pair of gloves (butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer, most contaminated gloves.
-
Face Shield/Goggles: Remove face shield and goggles from the back.
-
Lab Coat/Apron: Remove the lab coat and any aprons, turning them inside out.
-
Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Immediately wash hands thoroughly with soap and water.
-
Respirator (if used): Remove the respirator last, after leaving the contaminated area.
Experimental Workflow Diagram
The following diagram outlines the logical flow for ensuring safety during experimental procedures involving this compound.
Caption: Experimental workflow for handling this compound.
Emergency Response and Disposal
Spill Response
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, confine the spill with an absorbent material like vermiculite or sand.[2][9]
-
Collect the residue using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][15]
-
Decontaminate the area with soap and water.[12]
-
-
Large Spill or Spill Outside a Fume Hood:
First Aid
Immediate action is critical. Emergency eyewash stations and safety showers must be accessible within a 10-second travel time.[1][2][12]
-
Inhalation: Move the victim to fresh air immediately. Call 911 for medical assistance.[2][21] If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth.[21]
-
Skin Contact: Immediately lead the victim to the nearest safety shower.[2] While rinsing for at least 15 minutes, remove all contaminated clothing.[2][5] Call 911 for medical attention.[2]
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[2][5] Call 911 for immediate medical attention.[2][21]
-
Ingestion: Do NOT induce vomiting.[15][21] Rinse the mouth with water. Immediately call a poison control center or 911.[3]
Disposal Plan
This compound and any materials contaminated with it are considered acutely toxic hazardous waste (P-listed waste).[2][22]
-
Segregation: All waste, including empty containers, pipette tips, gloves, and absorbent pads, must be collected separately from other chemical waste streams.[2][9][11][12]
-
Containment: Liquid waste should be collected in a designated, sealed, and properly labeled waste container.[9] Solid waste should be placed in a clearly marked, sealed bag or container.[9][12]
-
Labeling: All waste containers must be labeled "Hazardous Waste - Acutely Toxic" and list the chemical constituents.
-
Storage: Store waste in a cool, well-ventilated area away from incompatible materials, within a secondary containment tray.[11]
-
Pickup: Arrange for disposal through your institution's EHS department.[11] Sink disposal is strictly prohibited.[11]
By adhering to these stringent PPE and handling protocols, researchers can mitigate the significant risks associated with this compound and maintain a safe and productive laboratory environment.
References
- New Jersey Department of Health and Senior Services. (2005). Hazardous Substance Fact Sheet: Acrolein.
- Occupational Safety and Health Administration. (n.d.). Acrolein, Formaldehyde.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acrolein.
- Centers for Disease Control and Prevention. (n.d.). Immediately Dangerous to Life or Health Concentrations (IDLH): Acrolein.
- National Center for Biotechnology Information. (n.d.). Acrolein Acute Exposure Guideline Levels.
- Safety Data Sheet. (n.d.).
- Standard Oper
- Angene Chemical. (2025).
- Sigma-Aldrich. (2025). Safety Data Sheet: Acrolein.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Purdue University. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care.
- Matheson Tri-Gas, Inc. (2008).
- Agar Scientific. (2013).
- Fisher Scientific. (2020).
- University of Arkansas. (n.d.).
- Mercedes Scientific. (2024).
- Inchem.org. (1991). Acrolein (HSG 67, 1991).
- Chem Service, Inc. (2018).
- Occupational Safety and Health Administration. (1997). OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde.
- Yale Environmental Health & Safety. (2021).
- Occupational Safety and Health Administration. (2024). Acrolein.
- Drexel University. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Acrolein.
- Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin.
- Tupper, C., & Garg, R. (2023). OSHA Formaldehyde Safety. In StatPearls.
- Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?
- Hefei TNJ Chemical Industry Co.,Ltd. (2005). MSDS Acrolein.
- Chemos GmbH & Co.KG. (n.d.).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- The University of Kansas Health System. (n.d.). Poison Facts: Medium Chemicals: Acrolein.
- Development and Application of a Sensitive Method to Determine Concentrations of Acrolein and Other Carbonyls in Ambient Air. (n.d.).
- National Institutes of Health. (n.d.). Identification of acrolein metabolites in human buccal cells, blood, and urine after consumption of commercial fried food.
Sources
- 1. nj.gov [nj.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. agarscientific.com [agarscientific.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrolein [cdc.gov]
- 6. ekeindia.com [ekeindia.com]
- 7. ru.tnjchem.com [ru.tnjchem.com]
- 8. ACROLEIN | Occupational Safety and Health Administration [osha.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Acrolein - IDLH | NIOSH | CDC [cdc.gov]
- 11. purdue.edu [purdue.edu]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. drexel.edu [drexel.edu]
- 14. americanchemistry.com [americanchemistry.com]
- 15. store.safety-kleen.com [store.safety-kleen.com]
- 16. angenechemical.com [angenechemical.com]
- 17. quora.com [quora.com]
- 18. osha.gov [osha.gov]
- 19. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 20. news.mercedesscientific.com [news.mercedesscientific.com]
- 21. fishersci.com [fishersci.com]
- 22. Acrolein (HSG 67, 1991) [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
